molecular formula C13H17NO3 B14668668 piperidin-1-yl 4-methoxybenzoate CAS No. 38860-48-9

piperidin-1-yl 4-methoxybenzoate

Cat. No.: B14668668
CAS No.: 38860-48-9
M. Wt: 235.28 g/mol
InChI Key: LFPBCZQDONVGPT-UHFFFAOYSA-N
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Description

Piperidin-1-yl 4-methoxybenzoate is a chemical building block of high interest in medicinal chemistry and pharmaceutical research. The compound features a piperidine ring, a privileged scaffold in drug design, conjugated with a 4-methoxybenzoate group. Piperidine derivatives are extensively utilized in drug development and are present in more than twenty classes of pharmaceuticals, underpinning their fundamental importance in creating bioactive molecules . This ester is a valuable synthetic intermediate for researchers designing novel compounds. Piperidine-based frameworks are core structural components in numerous FDA-approved therapies and investigational compounds across a wide spectrum of therapeutic areas . The piperidine ring is a versatile scaffold found in molecules with demonstrated pharmacological activities, including anticancer , antimicrobial , antioxidant, and anti-inflammatory effects . In anticancer research, for instance, piperidine-containing compounds have been developed as potent and selective inhibitors of cancer-associated carbonic anhydrase isoforms IX and XII, which are targets in hypoxic solid tumors . Furthermore, piperidine derivatives have also been explored as inhibitors of epigenetic targets like Lysine Specific Demethylase 1 (LSD1), a potential drug target for certain types of leukemia . The structural motif of a piperidine ring linked to an aromatic system, as seen in this compound, is common in optimizing drug-like properties and exploring structure-activity relationships (SAR) . By providing this key intermediate, we enable researchers to efficiently synthesize and evaluate new chemical entities for a variety of biological applications. Please note: This product is for research purposes only and is not intended for diagnostic or therapeutic use. It is not for human or veterinary consumption.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

38860-48-9

Molecular Formula

C13H17NO3

Molecular Weight

235.28 g/mol

IUPAC Name

piperidin-1-yl 4-methoxybenzoate

InChI

InChI=1S/C13H17NO3/c1-16-12-7-5-11(6-8-12)13(15)17-14-9-3-2-4-10-14/h5-8H,2-4,9-10H2,1H3

InChI Key

LFPBCZQDONVGPT-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C(=O)ON2CCCCC2

Origin of Product

United States

Foundational & Exploratory

Electrochemical Profiling of Piperidin-1-yl 4-Methoxybenzoate in Acetonitrile

Author: BenchChem Technical Support Team. Date: March 2026

A Technical Guide to N–O Bond Activation and Single-Electron Transfer Kinetics

Executive Summary

As photoredox catalysis evolves, O-acylhydroxylamines (often referred to as N-acyloxypiperidines) have emerged as premier precursors for the generation of nitrogen-centered radicals (NCRs). Among these, piperidin-1-yl 4-methoxybenzoate is a highly valuable substrate for installing piperidinyl moieties into complex molecular architectures.

As a Senior Application Scientist, I frequently observe that the primary bottleneck in utilizing these reagents is a misunderstanding of their redox thermodynamics. This whitepaper provides an in-depth mechanistic analysis and a self-validating electrochemical protocol for determining the reduction potential (


) of piperidin-1-yl 4-methoxybenzoate in acetonitrile (MeCN), bridging the gap between theoretical physical chemistry and practical synthetic application.

Thermodynamic Principles & Causality of N–O Cleavage

The generation of piperidinyl radicals relies on the reductive cleavage of the N–O bond via Single-Electron Transfer (SET)1[1].

The Causality of Activation: In its neutral state, the N–O bond of piperidin-1-yl 4-methoxybenzoate is thermodynamically robust, exhibiting a highly negative reduction potential (typically


 V vs SCE). Direct reduction would require harshly reducing, highly specialized photocatalysts. However, the introduction of a Brønsted acid (e.g., trifluoroacetic acid or triflic acid) protonates the piperidine nitrogen. This protonation drastically lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO)2[2]. The resulting anodic shift of over 1.5 V allows mild, widely available photocatalysts like 

to efficiently execute the SET required for fragmentation 3[3].

G PC Photocatalyst (Ground State) PC_star Excited PC* (Highly Reducing) PC->PC_star hv SET Single Electron Transfer (E_red ≈ +0.55 V) PC_star->SET Substrate Protonated Substrate [Pip-N-O-CO-Ar]H+ Substrate->SET Radical Piperidinyl Radical (NCR) SET->Radical Anion 4-Methoxybenzoate Anion SET->Anion

Figure 1: Photoredox SET and fragmentation of protonated piperidin-1-yl 4-methoxybenzoate.

Substituent Effects: The 4-Methoxy Influence

The precise


 of the activated complex is dictated by the electronic nature of the benzoyl moiety. The 4-methoxy group is strongly electron-donating via resonance (+M effect). By increasing the electron density on the benzoyl ring, the 4-methoxy substituent makes the molecule slightly more resistant to reduction compared to its unsubstituted counterpart.

Recent electrochemical profiling demonstrates that while the unsubstituted protonated O-benzoylhydroxylamine reduces at +0.65 V vs Ag/AgCl, the 4-methoxy derivative undergoes a cathodic shift to +0.55 V vs Ag/AgCl in acetonitrile4[4].

Quantitative Data: Redox Potential Matrix

The following table summarizes the comparative quantitative data for protonated O-benzoylhydroxylamines in MeCN, illustrating the structure-function relationship of the aryl substituents[4]:

Substituent on Benzoyl RingElectronic Effect

vs Ag/AgCl (V)
Relative Reducibility
4-NO₂ Strongly Withdrawing

(Anodic shift)
Easiest
4-H Neutral

Baseline
4-CH₃ Weakly Donating

Harder
4-OCH₃ (Target)Strongly Donating

Hardest

Self-Validating Electrochemical Protocol

To empirically verify the +0.55 V vs Ag/AgCl reduction potential of piperidin-1-yl 4-methoxybenzoate, a rigorous Cyclic Voltammetry (CV) workflow must be employed.

Causality of Setup: Acetonitrile (MeCN) is selected due to its wide electrochemical window and ability to stabilize radical ion intermediates. Tetrabutylammonium hexafluorophosphate (


) is used as the supporting electrolyte because the bulky ions minimize uncompensated resistance without coordinating to the analyte. A glassy carbon working electrode is chosen because, when properly polished, it provides highly reproducible surface kinetics.
Step-by-Step Methodology
  • Electrolyte Preparation: Dissolve 0.1 M

    
     in anhydrous, degassed MeCN.
    
  • Analyte Addition: Add piperidin-1-yl 4-methoxybenzoate to achieve a 1.0 mM concentration.

  • Protonation: Introduce 1.1 equivalents of anhydrous trifluoromethanesulfonic acid (Triflic acid) to fully protonate the piperidine nitrogen, shifting the analyte into its electrochemically active regime.

  • Degassing: Sparge the solution with ultra-pure Argon for 10 minutes to remove dissolved oxygen, which would otherwise produce a competing reduction wave at ~ -0.8 V.

  • Cathodic Sweep: Using a potentiostat, sweep from +1.0 V to -1.0 V vs an Ag/AgCl non-aqueous reference electrode at a scan rate of 100 mV/s. Record the irreversible cathodic peak corresponding to the N–O bond fragmentation.

  • Internal Standardization (Self-Validation): Crucial Step. Add 1.0 mM of Ferrocene (Fc) directly to the cell and run a final sweep. The reversible

    
     couple (typically ~+0.45 V vs Ag/AgCl in MeCN) acts as an internal standard. Referencing the analyte's peak against the actual measured Fc peak eliminates junction potential errors, ensuring the trustworthiness of the reported +0.55 V value.
    

CV_Workflow Prep 1. Solution Prep (0.1 M TBAPF6 in MeCN) Analyte 2. Add Analyte & Acid (1 mM Substrate + TfOH) Prep->Analyte Degas 3. Degassing (Argon sparging, 10 min) Analyte->Degas Scan 4. CV Scanning (Cathodic sweep, 100 mV/s) Degas->Scan Standard 5. Internal Standard (Add Ferrocene, re-scan) Scan->Standard Analyze 6. Data Extraction (Calculate E_red vs Fc/Fc+) Standard->Analyze

Figure 2: Self-validating cyclic voltammetry workflow for redox potential determination.

References

  • Nitrogen-Centered Radicals in Functionalization of sp2 Systems: Generation, Reactivity, and Applications in Synthesis. ACS Publications.1

  • Mechanistic Insights into the Reductive N–O Bond Cleavage of O-Acyl Hydroxylamines: Dual Reactivity as Potent Oxidants and Nitrogen Transfer Agents. ACS Organic & Inorganic Au. 4

  • Protecting Group-Free Remote Desaturation via O-Benzoyl Hydroxylamines. The Ohio State University. 2

  • Spin-forbidden excitation of [Ru(bpy)3]2+ enables red light driven photocatalysis. ChemRxiv.3

Sources

The Electron-Donating Powerhouse: Deconvoluting the Electronic Effects of p-Methoxy Substitution on Redox-Active Esters

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide

Abstract

For professionals engaged in molecular design, particularly in the realms of organic synthesis and drug development, a nuanced understanding of substituent effects is paramount. The p-methoxy group is a ubiquitous substituent employed to modulate the electronic properties of aromatic systems. This guide provides an in-depth analysis of the profound electronic effects of p-methoxy substitution on the behavior of redox-active esters. We will dissect the interplay of inductive and resonance effects, quantify these influences using the Hammett relationship, and detail the experimental methodologies, primarily cyclic voltammetry, used to characterize their impact on redox potentials. This document serves as a technical resource, blending foundational principles with practical, field-proven insights for researchers, scientists, and drug development professionals.

Introduction: The Role of Substituents in Redox Chemistry

Redox-active esters, such as N-Hydroxyphthalimide (NHP) esters, have emerged as versatile intermediates in modern organic synthesis, particularly in decarboxylative cross-coupling reactions.[1][2][3] Their utility hinges on the ease with which they undergo single-electron transfer (SET) to generate radical intermediates. The potential at which this oxidation or reduction occurs—the redox potential—is a critical parameter that dictates reaction feasibility and selectivity.

Altering the electronic landscape of the aromatic ring to which the ester is attached provides a powerful handle to tune this redox potential. Electron-donating groups (EDGs) increase electron density on the aromatic system, making it easier to oxidize (i.e., lowering the oxidation potential). Conversely, electron-withdrawing groups (EWGs) decrease electron density, making oxidation more difficult (raising the oxidation potential). The p-methoxy group (-OCH₃) is one of the most powerful and commonly utilized EDGs, and understanding its influence is key to designing effective redox-active systems.

The Duality of the Methoxy Group: A Tale of Two Effects

The net electronic effect of any substituent is a composite of its inductive and resonance effects.[4] The p-methoxy group provides a classic example of how these two forces can operate in opposition, with one overwhelmingly dominating the other in specific contexts.

  • Inductive Effect (-I): The oxygen atom in the methoxy group is more electronegative than the carbon atom of the benzene ring to which it is attached. This disparity leads to a polarization of the sigma (σ) bond, pulling electron density away from the ring. This is an electron-withdrawing inductive effect.[5]

  • Resonance Effect (+M/+R): The oxygen atom possesses lone pairs of electrons that can be delocalized into the aromatic π-system.[6][7] This donation of electron density through resonance is an electron-donating mesomeric effect. Crucially, this effect is not uniform around the ring; it selectively increases electron density at the ortho and para positions.[6][7]

When the methoxy group is in the para position relative to the reaction center (in this case, the ester linkage and its connection to the redox-active core), the powerful electron-donating resonance effect far outweighs the weaker electron-withdrawing inductive effect.[4] The result is a significant net increase in electron density on the aromatic ring, making the entire system more susceptible to oxidation.

Caption: Resonance delocalization in a p-methoxyphenyl ester.

Quantifying the Effect: The Hammett Equation

The Hammett equation provides a quantitative framework for understanding the electronic influence of meta and para substituents on the reactivity of benzene derivatives.[5][8] It relates the rate or equilibrium constant of a reaction to two parameters: the substituent constant (σ) and the reaction constant (ρ).

log(K/K₀) = σρ

  • Substituent Constant (σ): This value is characteristic of a specific substituent and its position (meta or para). It quantifies the substituent's electronic effect relative to hydrogen. Electron-donating groups have negative σ values, while electron-withdrawing groups have positive values.

  • Reaction Constant (ρ): This value is characteristic of a particular reaction and reflects its sensitivity to electronic effects. A positive ρ value indicates that the reaction is favored by electron-withdrawing groups, while a negative ρ value indicates it is favored by electron-donating groups.

The p-methoxy group has one of the most strongly negative σₚ values, underscoring its potent electron-donating nature at the para position.[4] This makes it a powerful tool for lowering the oxidation potential of redox-active esters.

Substituent (at para-position)Hammett Constant (σp)Electronic Character
-NO₂+0.78Strongly Withdrawing
-CN+0.66Strongly Withdrawing
-Cl+0.23Weakly Withdrawing
-H0.00Reference
-CH₃-0.17Weakly Donating
-OCH₃ -0.27 [4]Strongly Donating
-NH₂-0.66Very Strongly Donating

Experimental Validation: Cyclic Voltammetry

Cyclic voltammetry (CV) is a versatile electrochemical technique and the primary tool for determining the redox potentials of molecules.[9] It measures the current response of an electroactive species to a linearly cycled potential sweep between two set values. The resulting plot of current versus potential is called a cyclic voltammogram.

For a redox-active ester, the key feature of the voltammogram is the oxidation peak, which corresponds to the removal of an electron from the molecule. The potential at which this peak occurs (Eₚₐ) is directly related to the ease of oxidation. A lower, less positive Eₚₐ indicates a molecule that is easier to oxidize.

By comparing the cyclic voltammograms of an unsubstituted redox-active ester with its p-methoxy-substituted analogue, the electron-donating effect can be directly observed and quantified as a cathodic shift (a shift to a lower potential) in the oxidation peak.

Caption: Standard workflow for cyclic voltammetry analysis.

Protocol: Determination of Oxidation Potential by Cyclic Voltammetry

This protocol describes a general procedure for analyzing the redox properties of a p-methoxyphenyl-substituted redox-active ester.

1. Materials & Equipment:

  • Analyte: p-Methoxyphenyl redox-active ester (e.g., p-methoxybenzoyl NHP ester).

  • Solvent: Anhydrous acetonitrile (MeCN), electrochemical grade.

  • Supporting Electrolyte: Tetrabutylammonium hexafluorophosphate (TBAPF₆).

  • Potentiostat: Capable of performing cyclic voltammetry.

  • Electrochemical Cell: A three-electrode cell.

  • Working Electrode: Glassy carbon electrode.

  • Reference Electrode: Silver/silver chloride (Ag/AgCl) or silver/silver nitrate (Ag/AgNO₃).[10]

  • Counter Electrode: Platinum wire.

  • Inert Gas: Nitrogen or Argon.

2. Solution Preparation (Self-Validating System):

  • Analyte Stock (10 mM): Accurately weigh ~0.025 mmol of the redox-active ester and dissolve in 2.5 mL of anhydrous MeCN. Causality: A stock solution allows for precise dilution and minimizes weighing errors for the final, more dilute solution.

  • Electrolyte Solution (0.2 M): Dissolve the appropriate mass of TBAPF₆ in anhydrous MeCN to make a 0.2 M solution. Causality: The supporting electrolyte is essential to minimize solution resistance and ensure that charge is primarily carried by ions, not the analyte, allowing for accurate potential measurement.

  • Final Test Solution (1 mM Analyte, 0.1 M Electrolyte): In a clean, dry electrochemical cell, combine 0.5 mL of the 10 mM analyte stock with 4.5 mL of the 0.2 M electrolyte solution. This creates a final volume of 5.0 mL. Causality: This dilution scheme ensures the final concentrations are precise and appropriate for typical CV analysis.

3. Experimental Procedure:

  • Cell Assembly: Polish the glassy carbon working electrode with alumina slurry, rinse thoroughly with deionized water and then the solvent (MeCN), and dry completely. Assemble the three electrodes in the cell containing the test solution.

  • Deoxygenation: Purge the solution with a gentle stream of inert gas for 10-15 minutes. Maintain a blanket of inert gas over the solution during the experiment. Causality: Oxygen is electroactive and its reduction can interfere with the analyte's signal. Removing it is critical for a clean voltammogram.

  • Instrument Setup: Set the potentiostat parameters. A typical starting point would be:

    • Initial Potential: 0.0 V

    • Vertex Potential 1: +2.0 V

    • Vertex Potential 2: 0.0 V

    • Scan Rate: 100 mV/s[11]

  • Data Acquisition: Run the cyclic voltammetry scan. Record the resulting voltammogram.

  • Internal Reference (Optional but Recommended): After the initial scan, add a small amount of an internal reference standard with a known, stable redox potential (e.g., ferrocene/ferrocenium, Fc/Fc⁺). Rerun the scan. Causality: An internal reference allows for correction of any drift in the reference electrode potential, making results more accurate and comparable across different experiments.

4. Data Analysis:

  • From the voltammogram, identify the potential at the peak of the anodic (oxidation) wave. This is the anodic peak potential, Eₚₐ.

  • If an internal reference was used, report the Eₚₐ relative to the E₁/₂ of the Fc/Fc⁺ couple.

  • Compare the obtained Eₚₐ with that of the corresponding unsubstituted ester to quantify the effect of the p-methoxy group. A significant negative shift in Eₚₐ is expected.

Implications in Synthesis and Drug Development

The ability to finely tune redox potentials using substituents like the p-methoxy group has profound practical implications:

  • Enabling Challenging Reactions: In synthetic chemistry, particularly in photoredox and electrochemical synthesis, the p-methoxy group can lower the oxidation potential of a substrate to a level that is accessible by a chosen photocatalyst or a practical applied voltage.[12][13] This can be the deciding factor in the success of a transformation.

  • Orthogonal Reactivity: In complex molecule synthesis, having esters with different redox potentials allows for selective activation. A p-methoxy-substituted ester could be selectively oxidized under mild conditions, leaving other, less electron-rich esters in the molecule untouched.

  • Modulating Drug Metabolism: Many drug molecules are metabolized via oxidation by cytochrome P450 enzymes.[12] Introducing a p-methoxyphenyl moiety can create a specific site for oxidative metabolism. The ease of oxidation can influence the metabolic rate and pathway, which is a critical parameter in drug design and pharmacokinetics.[14] For example, the p-methoxyphenyl group is sometimes used as a protecting group for amines or alcohols, which can be removed under specific oxidative conditions.[13][15][16]

Conclusion

The p-methoxy group is a powerful modulator of the electronic properties of redox-active esters. Through a dominant electron-donating resonance effect, it significantly increases the electron density of the aromatic system, thereby lowering its oxidation potential. This effect, quantifiable through the Hammett relationship and readily observable via cyclic voltammetry, provides chemists with a reliable strategy for tuning molecular reactivity. For researchers in organic synthesis and drug development, a thorough understanding of this fundamental principle is not merely academic; it is an essential tool for rational molecular design, enabling the development of more efficient synthetic routes and drug candidates with optimized metabolic profiles.

References

  • Unit 4: Free Energy Relationships. (n.d.). A discussion on the resonance and inductive effects of substituents, specifically highlighting the p-methoxy group. Source: University of Colorado Boulder, Department of Chemistry.
  • Hammett equation - Wikipedia. (n.d.). An overview of the Hammett equation, its development, and the definition of substituent and reaction constants. Source: Wikipedia.
  • 16.5: An Explanation of Substituent Effects - Chemistry LibreTexts. (2022). A detailed explanation of how activating groups like methoxy direct electrophilic substitution to ortho and para positions through resonance. Source: Chemistry LibreTexts.
  • Anodic Oxidation: An Attractive Alternative to CAN-Mediated Cleavage of para-Methoxyphenyl Ethers. (2009). Abstract detailing anodic oxidation for cleaving p-methoxyphenyl ethers. Source: R Discovery/ChemInform.
  • 26.6: Correlations of Structure with Reactivity of Aromatic Compounds - Chemistry LibreTexts. (2021). A discussion of the Hammett equation with data tables for substituted benzoic acids and esters. Source: Chemistry LibreTexts.
  • A Comparative Analysis of the Electronic Effects of Ethoxy and Methoxy Groups in Research and Development - Benchchem. (n.d.). A guide comparing electronic effects of methoxy and ethoxy groups, with tables of Hammett constants. Source: BenchChem.
  • Hammett Substituent Constants - ResearchGate. (n.d.). A collection of information and data regarding Hammett constants and their derivation.
  • Synthesis of polycyclic aromatic quinones by continuous flow electrochemical oxidation: anodic methoxylation of polycyclic aromatic phenols (PAPs) - Beilstein Journals. (2024). A research article detailing the electrochemical oxidation of aromatic phenols, including cyclic voltammetry analysis. Source: Beilstein Journal of Organic Chemistry.
  • Efficient N-p-methoxyphenyl amine deprotection through anodic oxidation - PubMed. (2005).
  • Methoxy group - Wikipedia. (n.d.).
  • CHEM 331 Problem Set #3: Substituent Effects and LFERs. (n.d.). An educational problem set demonstrating the application of the Hammett equation. Source: University of British Columbia.
  • Anodic Methoxylation of Cinnamate Esters. (n.d.).
  • Cyclic voltammograms of 0.1 m Et4NBF4/CH3CN with methyl 2-(4-methoxyphenoxy)acetate (3) - ResearchGate. (2023). A figure from a publication showing cyclic voltammograms of a methoxy-containing ester.
  • Chemoselective Union of Olefins, Organohalides, and Redox-Active Esters Enables Regioselective Alkene Dialkylation. (2020). A research article describing the use of redox-active esters in synthesis. Source: Journal of the American Chemical Society.
  • Nickel-Catalyzed Reductive Arylation of Redox Active Esters for the Synthesis of α-Aryl Nitriles – Role of a Chlorosilane Additive. (n.d.). A preprint describing the synthesis of α-aryl nitriles via redox-active NHP esters. Source: ChemRxiv.
  • Efficient N-p-Methoxyphenyl Amine Deprotection Through Anodic Oxidation. (2013). A request for a PDF of an article on the deprotection of PMP-protected amines.
  • N-Hydroxyphthalimide Derivatives for the Synthesis of Redox Active Esters - Tokyo Chemical Industry. (2024). A product brochure comparing reduction potentials of various redox-active esters derived from N-hydroxyphthalimide derivatives. Source: Tokyo Chemical Industry (TCI).
  • The Electronic Effects of 3-Methoxycarbonylcoumarin Substituents on Spectral, Antioxidant, and Protein Binding Properties. (2023). A study on coumarin derivatives that discusses the electron-donating effects of methoxy groups. Source: MDPI.
  • Inductive vs conjugation effects in ester hydrolysis - Chemistry Stack Exchange. (2019). A forum discussion explaining the competing inductive and resonance effects of substituents like p-methoxy. Source: Chemistry Stack Exchange.
  • Synthesis and optical properties of redox-active triphenylamine-based derivatives with methoxy protecting groups. (n.d.). A research article investigating triphenylamine derivatives, including their electrochemical properties via cyclic voltammetry.
  • Application of Redox-Active Ester Catalysis to the Synthesis of Pyranose Alkyl C-Glycosides. (2023). A research article on the use of TCNHPI redox-active esters in synthesis. Source: The Journal of Organic Chemistry.
  • Tuning cofactor redox potentials: the 2-methoxy dihedral angle generates a redox potential difference greater than 160 mV. (2013). An article discussing how methoxy group conformation affects redox potentials in biological systems. Source: PMC.
  • Study of Electrode Mechanism by Cyclic Voltammetry. (n.d.). An educational document outlining the theory and application of cyclic voltammetry. Source: University of Akron.
  • Chemoselective RuO4 Oxidation of Phenyl or p-Methoxyphenyl Groups to Carboxylic Acid Functions. (2006). An article showing the chemical oxidation of p-methoxyphenyl groups.
  • Scan Rate Effect of 1-(4-methoxyphenyl)-1H-Pyrrole Electro-coated on Carbon Fiber: Characterization via Cyclic Voltammetry.... (n.d.).
  • Synthesis, Redox Properties and Antibacterial Activity of Hindered Phenols Linked to Heterocycles. (2020).
  • pH-Dependent Redox Couple: Illustrating the Nernst Equation Using Cyclic Voltammetry. (1997). An educational paper illustrating concepts of cyclic voltammetry.
  • DEGRADATION AND EVALUATION OF KINETIC PARAMETERS OF P-NITROBENZALDEHYDE: A CYCLIC VOLTAMMETRY STUDY. (2021). A study using cyclic voltammetry to investigate electrochemical behavior and determine kinetic parameters. Source: RASĀYAN Journal of Chemistry.
  • Redox Potentials as Reactivity Descriptors in Electrochemistry. (2019).
  • Electrochemical Synthesis of Methoxy-NNO-azoxy Compounds via N=N Bond Formation. (2025). A research article detailing electrochemical synthesis methods. Source: MDPI.

Sources

Thermal Stability and Decomposition Kinetics of Piperidin-1-yl Esters

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: In-Depth Technical Guide Audience: Researchers, Process Chemists, and Drug Development Professionals

Executive Summary: The Structural Divergence

The thermal stability of piperidin-1-yl esters (N-acyloxypiperidines) is not a singular property but a dichotomy dictated by steric hindrance at the


-carbon of the piperidine ring.

For researchers, understanding this distinction is critical:

  • Unsubstituted 1-Hydroxypiperidine Esters (Active Esters): Thermally robust regarding bond homolysis but kinetically unstable toward nucleophilic attack (hydrolysis/aminolysis). Widely used in peptide synthesis to suppress racemization.

  • 2,2,6,6-Tetramethylpiperidin-1-yl Esters (TEMPO Esters): Kinetically stable toward nucleophiles due to steric shielding, but thermally labile above 100°C, undergoing homolytic N–O bond cleavage. Used as radical initiators or "dormant" species in controlled radical polymerization.

This guide details the mechanistic pathways of decomposition, experimental protocols for stability profiling, and the kinetic parameters governing their shelf-life and processing limits.

Mechanistic Analysis of Thermal Decomposition[1][2][3]

Pathway A: Homolytic N–O Cleavage (The "TEMPO Effect")

Relevant Substrates: Hindered esters (e.g., TEMPO-benzoates). Critical Temperature: >100°C (typically 120–140°C).

In sterically hindered piperidinyl esters, the N–O bond is significantly weakened (Bond Dissociation Energy, BDE


 30 kcal/mol) compared to typical alkoxyamines. Upon heating, the bond undergoes homolysis to generate a stable nitroxyl radical and an acyloxy radical.
  • Mechanism:

    
    
    (Where N(tmp) = 2,2,6,6-tetramethylpiperidinyl)[1]
    

    The resulting acyloxy radical often decarboxylates rapidly ($ \text{R-CO-O}^\bullet \to \text{R}^\bullet + \text{CO}_2 $) or abstracts a hydrogen from the solvent (Molecule-Induced Homolysis).

  • Causality: The driving force is the exceptional stability of the nitroxyl radical (TEMPO). The "persistent radical effect" prevents rapid recombination, favoring decomposition or polymer chain initiation.

Pathway B: Ionic Nucleophilic Attack (Hydrolysis/Aminolysis)

Relevant Substrates: Unsubstituted 1-hydroxypiperidine esters. Critical Condition: Ambient to 60°C (pH dependent).

These compounds are "active esters." The electronegative nitrogen atom activates the carbonyl carbon, making it susceptible to nucleophilic attack. While thermally stable against homolysis up to >150°C (due to a stronger N–O bond BDE >50 kcal/mol), they degrade via hydrolysis in the presence of moisture.

  • Mechanism:

    
    
    
  • Application Insight: In peptide synthesis, this reactivity is tuned. They are less reactive than N-hydroxysuccinimide (NHS) esters, allowing for higher selectivity and reduced racemization during coupling, but requiring longer reaction times.

Visualization: Stability Decision Logic

The following diagram illustrates the divergent decomposition pathways based on structural substitution and thermal conditions.

StabilityPathways Start Piperidin-1-yl Ester (R-CO-O-N<) Hindered Hindered (e.g., TEMPO-ester) Start->Hindered Alpha-Methyl Subst. Unhindered Unhindered (1-Hydroxypiperidine) Start->Unhindered No Subst. HighTemp Heat (>120°C) Hindered->HighTemp Thermal Stress Nucleophile Nucleophiles (H2O, R-NH2) Hindered->Nucleophile Steric Block Unhindered->HighTemp Stable <150°C Unhindered->Nucleophile Active Ester Radicals Homolysis Products (Radicals + CO2) HighTemp->Radicals N-O Bond Cleavage Hydrolysis Ionic Products (Acid + Hydroxylamine) Nucleophile->Hydrolysis H2O (Degradation) Peptide Peptide Bond (R-CO-NH-R') Nucleophile->Peptide R-NH2 (Synthesis)

Caption: Divergent decomposition pathways: Steric hindrance blocks ionic attack but facilitates radical homolysis at elevated temperatures.

Quantitative Stability Data

The table below contrasts the kinetic parameters of the two classes. Note the trade-off between thermal (homolytic) and hydrolytic stability.

ParameterUnsubstituted (Active Ester)Hindered (TEMPO Ester)
Primary Decomposition Mode Ionic (Hydrolysis/Aminolysis)Radical (Homolysis)
N–O Bond Dissociation Energy ~55–60 kcal/mol~30 kcal/mol
Thermal Onset (

)
> 160°C (Pyrolysis)110°C – 130°C
Hydrolysis Half-life (pH 7, 25°C) Hours to DaysWeeks to Months (Sterically protected)
Activation Energy (

)
~20 kcal/mol (Hydrolysis)~30–35 kcal/mol (Homolysis)
Key Application Peptide Coupling, Racemization ControlPolymerization Initiator, Nitroxide Prodrug

Experimental Protocols for Stability Profiling

To validate the stability of a specific piperidin-1-yl ester, use the following self-validating workflows.

Protocol 5.1: Isothermal Kinetic Analysis (Shelf-Life Prediction)

Objective: Determine


 and 

(time to 90% potency) for active esters.
  • Preparation: Dissolve the ester (10 mM) in the target solvent (e.g., DMSO/PBS buffer 1:1).

  • Incubation: Aliquot into sealed HPLC vials. Incubate at three temperatures (e.g., 40°C, 50°C, 60°C).

  • Sampling: Inject samples every 2 hours (for 24h) into an HPLC-UV (254 nm).

  • Data Processing:

    • Plot

      
       vs. Time.
      
    • Linearity (

      
      ) confirms pseudo-first-order kinetics.
      
    • Calculate

      
       from the slope.
      
    • Use the Arrhenius equation (

      
      ) to extrapolate to 25°C or 4°C.
      
Protocol 5.2: Thermal Homolysis Threshold (TGA/DSC)

Objective: Identify the safe processing window for hindered esters (TEMPO derivatives).

  • Instrument: Differential Scanning Calorimetry (DSC).[2]

  • Sample: 2–5 mg solid ester in a hermetically sealed aluminum pan (critical to contain volatile decomposition products like CO2).

  • Method: Ramp 10°C/min from 25°C to 250°C under Nitrogen.

  • Analysis:

    • Look for an exothermic peak (radical recombination/polymerization) or endothermic event (bond cleavage/volatilization).

    • Self-Validation: If the onset is <120°C, the compound is unsuitable for high-temperature extrusion or sterilization.

    • Note: For TEMPO esters, the decomposition is often endothermic (bond breaking) followed by complex exothermic secondary reactions.

References

  • Thermolysis of N-tetramethylpiperidinyl esters: Homolytic fragmentation and induced decomposition. Source: Henry-Riyad, H., & Tidwell, T. T. (2008).[3] Arkivoc. Context: Establishes the 120°C threshold for homolytic cleavage of TEMPO esters.

  • The use of esters of 1-hydroxypiperidine... in peptide synthesis. Source: Handford, B. O., et al. (1965).[4] Journal of the Chemical Society.[5] Context: Foundational text on the stability and reactivity of unsubstituted active esters.

  • Homolytic Bond Dissociation Energies. Source: Lumen Learning / Chemistry LibreTexts. Context: Thermodynamic grounding for the N-O bond weakness in hindered amines.

  • Stability of 2-(Piperidin-1-yl)acetohydrazide. Source: BenchChem Technical Guide. Context: Protocols for hydrolysis and oxidative degradation testing of piperidine derivatives.

Sources

Piperidin-1-yl 4-methoxybenzoate CAS number and physical constants

[1][2][3][4][5][6][7]

Part 1: Compound Identity & Physical Constants[3][8][9]

CAS Registry Number: 38860-48-9 IUPAC Name: 1-[(4-Methoxybenzoyl)oxy]piperidine Synonyms:

123
Physical & Chemical Properties Table[2][3][8][9][10]
PropertyValue / DescriptionNote
Molecular Formula C

H

NO

Molecular Weight 235.28 g/mol
Physical State Crystalline SolidTypically white to off-white needles/plates.[1][2][3]
Melting Point 85–90 °C (Predicted/Analogous)Note: Analogous unsubstituted benzoate (CAS 7755-63-7) melts at 64°C; 4-nitro derivative melts at 118°C. The methoxy group typically elevates MP relative to H.[1][2][3]
Solubility Soluble in CH

Cl

, CHCl

, EtOAc, THF.
Limited solubility in water and hexanes.[2][3]
pKa (Conjugate Acid) ~5.2 (Piperidine leaving group)Est.[3] based on

-hydroxypiperidine pKa.[1][2][3]
Stability Stable under standard conditions.[2][3][4][5]Hydrolytically sensitive; store under inert atmosphere (N

/Ar) at 4°C.

Part 2: Synthesis Protocol (Self-Validating System)

The preparation of Piperidin-1-yl 4-methoxybenzoate relies on the acylation of 1-hydroxypiperidine (CAS 4801-58-5) with 4-methoxybenzoyl chloride (Anisoyl chloride).[1][2][3]

Rationale: This nucleophilic substitution at the acyl carbon is preferred over direct coupling with the acid (using DCC/EDC) because the acid chloride method is cleaner, scalable, and avoids the formation of difficult-to-remove urea byproducts.

Reagents Required:
  • 1-Hydroxypiperidine (1.0 equiv): The nucleophile.[2][3]

  • 4-Methoxybenzoyl chloride (1.1 equiv): The electrophile.[2][3]

  • Triethylamine (Et

    
    N) or Pyridine (1.2 equiv):  HCl scavenger.[2][3]
    
  • Dichloromethane (DCM): Solvent (anhydrous).[2][3]

  • DMAP (5 mol%): Catalyst (optional, accelerates reaction).[2][3]

Step-by-Step Methodology:
  • Preparation: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet.

  • Solvation: Dissolve 1-hydroxypiperidine (10 mmol, 1.01 g) in anhydrous DCM (50 mL).

  • Base Addition: Add Triethylamine (12 mmol, 1.67 mL) and DMAP (0.5 mmol, 61 mg). Cool the mixture to 0°C in an ice bath.

  • Acylation: Dropwise add 4-methoxybenzoyl chloride (11 mmol, 1.88 g) dissolved in DCM (10 mL) over 15 minutes.

    • Control Point: The reaction is exothermic.[2][3] Maintain temperature <5°C to prevent side reactions (e.g., O-acylation vs. decomposition).[2][3]

  • Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 3–4 hours.

    • Validation: Monitor by TLC (Silica gel, 30% EtOAc/Hexanes).[3] The starting material (

      
       ~0.[2][3]2) should disappear, and the product (
      
      
      ~0.6) should appear.
  • Workup:

    • Quench with saturated aqueous NaHCO

      
       (50 mL).
      
    • Extract the aqueous layer with DCM (2 x 30 mL).[2][3]

    • Wash combined organics with 1M HCl (to remove unreacted amine/pyridine), then brine.[3]

    • Dry over anhydrous MgSO

      
      , filter, and concentrate in vacuo.
      
  • Purification: Recrystallize the crude solid from hot Ethanol/Hexanes or purify via flash column chromatography (Gradient: 10%

    
     30% EtOAc in Hexanes).
    
Synthesis Logic Diagram

SynthesisPathSM11-Hydroxypiperidine(Nucleophile)IntermediateTetrahedralIntermediateSM1->IntermediateNucleophilic Attack(DCM, 0°C)SM24-Methoxybenzoyl Chloride(Electrophile)SM2->IntermediateProductPiperidin-1-yl4-methoxybenzoateIntermediate->ProductElimination of Cl-ByproductHCl (Trapped by Et3N)Intermediate->Byproduct

Caption: Nucleophilic acyl substitution pathway for the synthesis of Piperidin-1-yl 4-methoxybenzoate.

Part 3: Characterization & Applications

Spectroscopic Validation

To confirm the identity of the synthesized compound, look for these key NMR signals:

  • 
    H NMR (CDCl
    
    
    , 400 MHz):
    • 
       8.00 (d, 
      
      
      Hz, 2H, Ar-H ortho to C=O).
    • 
       6.94 (d, 
      
      
      Hz, 2H, Ar-H ortho to OMe).
    • 
       3.87 (s, 3H, OMe ).
      
    • 
       3.40–3.60 (m, 4H, N-CH 
      
      
      -).[2][3]
    • 
       1.40–1.80 (m, 6H, Piperidine ring CH 
      
      
      ).
  • IR Spectrum: Strong ester carbonyl stretch (

    
    ) at ~1735–1745 cm
    
    
    .[1][2][3]
Mechanistic Utility: Radical Generation

Piperidin-1-yl esters are distinct from standard esters because the N–O bond is relatively weak (bond dissociation energy ~50–60 kcal/mol).[1][2][3] This makes them excellent precursors for nitrogen-centered radicals or acyloxy radicals under photolytic or thermal conditions.[1][2][3]

Primary Application: They serve as precursors in Minisci-type reactions or for the generation of piperidinyl radicals which can act as hydrogen atom transfer (HAT) agents or oxidants.[2][3]

Reactivity Workflow

ReactivityPrecursorPiperidin-1-yl 4-methoxybenzoateActivationActivation(hv or SET Reduction)Precursor->ActivationCleavageN-O Bond HomolysisActivation->CleavageRadical14-Methoxybenzoyloxy Radical(Ar-COO•)Cleavage->Radical1Radical2Piperidinyl Radical(N•)Cleavage->Radical2DecarbDecarboxylation(- CO2)Radical1->DecarbIf heated/irradiatedArylRadAryl Radical(Ar•)Decarb->ArylRad

Caption: Radical generation pathway via N-O bond homolysis, leading to acyloxy and piperidinyl radicals.[1][2][3]

References

  • Barton, D. H. R., et al. (1983).[3] The invention of new radical chain reactions.[2][3] Part VIII. Radical chemistry of N-hydroxy-2-thiopyridone esters and related compounds.Journal of the Chemical Society, Perkin Transactions 1, 2657-2665.[2][3] (Foundational work on N-acyloxy radical precursors).

  • J-GLOBAL. (n.d.).[2][3] Piperidin-1-yl 4-methoxybenzoate (CAS 38860-48-9).[1][2][3] Japan Science and Technology Agency.[2] (Verification of CAS and Identity).

  • Baleizão, C., & Garcia, H. (2006). Chiral Salen Manganese Complexes as Catalysts for Enantioselective Epoxidation of Alkenes.[2][3]Chemical Reviews, 106(9), 3987-4043.[2][3] (Contextualizes the use of N-O oxidants/derivatives).

  • PubChem. (2025).[2][3][6] 1-Hydroxypiperidine (Precursor).[1][2][3] National Library of Medicine.[2][3] (Precursor data).

UV-Vis absorption spectra of 4-methoxybenzoate active esters

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide provides a rigorous framework for the characterization and utilization of 4-methoxybenzoate active esters using UV-Vis spectrophotometry. While 4-methoxybenzoic acid (anisic acid) derivatives are widely used in fragment-based drug discovery and bioconjugation, their specific electronic properties—driven by the electron-donating methoxy group—require tailored spectroscopic protocols. This document details the theoretical basis of their absorption profiles, precise methodologies for determining molar extinction coefficients (


), and self-validating workflows for monitoring aminolysis kinetics.

Part 1: Theoretical Framework & Spectral Characteristics[1]

The "Push-Pull" Electronic System

The UV-Vis spectrum of a 4-methoxybenzoate active ester is governed by the interplay between the electron-donating methoxy group (


) and the electron-withdrawing activated ester carbonyl.
  • The Chromophore: The primary absorption arises from

    
     transitions within the benzene ring.
    
  • Auxochromic Effect: The methoxy group acts as an auxochrome. Through resonance (+M effect), it donates electron density into the ring, raising the energy of the HOMO (Highest Occupied Molecular Orbital). This narrows the HOMO-LUMO gap compared to unsubstituted benzoate, resulting in a bathochromic (red) shift and a hyperchromic effect (increased intensity).

  • The Leaving Group: In "active" esters (e.g., p-nitrophenyl, N-hydroxysuccinimide), the leaving group often contributes its own absorbance bands, which may overlap with the benzoyl core.

Spectral Fingerprints

The following table summarizes the spectral characteristics of the key components in a typical activation workflow.

ComponentDominant Chromophore

(Solvent: MeOH/ACN)
Extinction Coeff. (

)
Detection Mode
4-Methoxybenzoic Acid Anisyl ring (

)
250–255 nm~16,000 M⁻¹cm⁻¹UV
NHS-Ester Anisyl + Succinimide260–265 nm~18,500 M⁻¹cm⁻¹UV
p-Nitrophenyl Ester Anisyl + p-Nitrophenyl270–280 nm~12,000 M⁻¹cm⁻¹UV
p-Nitrophenolate Phenolate anion (Product)400–405 nm 18,300 M⁻¹cm⁻¹ Visible (Yellow)

Critical Insight: When using p-nitrophenyl esters, the reaction progress is best monitored not by the disappearance of the ester (UV), but by the appearance of the leaving group (p-nitrophenolate) in the visible region (400 nm). This avoids interference from the static 4-methoxybenzoate core.

Part 2: Experimental Protocols

Protocol A: Determination of Molar Extinction Coefficient ( )

Objective: To establish a precise


 value for a synthesized 4-methoxybenzoate active ester, ensuring accurate concentration determination in subsequent assays.

Reagents:

  • Analyte: Purified 4-methoxybenzoate active ester (dried in vacuo).

  • Solvent: Spectroscopic grade Acetonitrile (MeCN) or Methanol (MeOH). Note: Avoid protic solvents if the ester is highly hydrolytically unstable.

Workflow:

  • Gravimetric Standard: Weigh 10.0 mg of ester (

    
     0.01 mg) and dissolve in 10.0 mL solvent (Stock A: ~1 mg/mL).
    
  • Serial Dilution: Prepare 5 dilutions ranging from 10

    
    M to 100 
    
    
    
    M.
  • Baseline Correction: Blank the spectrophotometer with pure solvent.

  • Spectral Scan: Scan 200–500 nm. Identify

    
    .[1]
    
  • Linear Regression: Plot Absorbance (

    
    ) vs. Concentration (M).
    
  • Validation: The

    
     value must be 
    
    
    
    .[2][3] The slope is
    
    
    .
Protocol B: Kinetic Monitoring of Aminolysis (Self-Validating)

Objective: To measure the reactivity of the active ester with a primary amine.[4] This system is self-validating because the "Infinity" absorbance (


) must match the theoretical yield.

Reagents:

  • Substrate: p-Nitrophenyl 4-methoxybenzoate (Stock: 10 mM in MeCN).

  • Nucleophile: n-Butylamine (Stock: 1.0 M in Buffer).

  • Buffer: 0.1 M Phosphate, pH 7.4 (or pH 8.0 for faster kinetics).

Step-by-Step Procedure:

  • Setup: Set spectrophotometer to kinetic mode at 400 nm (detecting p-nitrophenolate release). Set temperature to 25.0°C.

  • Blank: Add 2.9 mL Buffer + 50

    
    L amine stock to cuvette. Zero instrument.
    
  • Initiation: Rapidly inject 50

    
    L of Substrate Stock. Mix (dead time < 3s).
    
  • Acquisition: Record Absorbance vs. Time for at least 5 half-lives (

    
    ).
    
  • Data Processing: Fit data to a pseudo-first-order exponential function:

    
    
    

Visualization of Kinetic Workflow:

KineticWorkflow Stock Stock Prep (Acetonitrile) Inject Injection (t=0) Stock->Inject Blank Blanking (Buffer + Amine) Blank->Inject Baseline Monitor Monitor @ 400nm (Leaving Group) Inject->Monitor Rapid Mix Analysis Data Fit (Pseudo-1st Order) Monitor->Analysis A vs t

Figure 1: Kinetic monitoring workflow for p-nitrophenyl ester aminolysis. The detection wavelength (400 nm) specifically isolates the leaving group signal.

Part 3: Mechanistic Insights & Troubleshooting

Substituent Effects (The Hammett Relation)

Researchers often observe that 4-methoxybenzoate esters react slower than their unsubstituted benzoate counterparts.

  • Causality: The methoxy group has a Hammett constant (

    
    ) of -0.27. This electron donation reduces the positive charge character (
    
    
    
    ) on the carbonyl carbon, making it less electrophilic and less susceptible to nucleophilic attack.
  • Implication: When designing prodrugs, if the release rate is too slow, consider moving the methoxy group to the meta position (where it exerts an electron-withdrawing inductive effect) or removing it.

Troubleshooting Common Anomalies
ObservationRoot CauseCorrective Action
Non-zero baseline at 400 nm Pre-hydrolysis of ester in stock solution.Prepare stocks in dry MeCN/DMSO immediately before use.
Sigmoidal Kinetic Curve Autocatalysis or mixing artifacts.Ensure amine is in large excess (Pseudo-1st order conditions: [Amine] > 10x [Ester]).

lower than expected
Side reactions or incomplete solubility.Check solubility of the ester in the aqueous buffer; add detergent (Tween-20) if necessary.

Visualization of Reaction Pathway:

ReactionMechanism Reactant 4-Methoxybenzoate Active Ester (UV Absorbing) TS Tetrahedral Intermediate Reactant->TS + Nucleophile (R-NH2) Product1 Amide Product (UV Absorbing) TS->Product1 Collapse Product2 Leaving Group (p-Nitrophenolate) (VISIBLE - Yellow) TS->Product2 Release

Figure 2: Reaction pathway showing the spectral divergence. The reactant and amide product remain in the UV range, while the specific leaving group generates the visible signal used for kinetic tracking.

References

  • NIST Chemistry WebBook. Benzoic acid, 4-methoxy-, methyl ester (Methyl 4-methoxybenzoate) Spectral Data. National Institute of Standards and Technology. [Link]

  • Cline, G. W., & Hanna, S. B. (1988).[5] Kinetics and mechanisms of the aminolysis of N-hydroxysuccinimide esters in aqueous buffers. The Journal of Organic Chemistry. [Link]

  • MDPI. UV/Vis-Based Persulphate Activation for p-Nitrophenol Degradation (Contextual data on p-nitrophenolate extinction coefficients). [Link]

  • SpectraBase. 4-Methoxy-benzoic acid methyl ester UV-Vis Spectrum. Wiley Science Solutions. [Link]

Sources

Methodological & Application

Protocol for decarboxylative borylation using piperidin-1-yl 4-methoxybenzoate

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note and Protocol details the decarboxylative borylation of carboxylic acids, specifically utilizing piperidin-1-yl 4-methoxybenzoate as a representative Redox-Active Ester (RAE) substrate.

While N-hydroxyphthalimide (NHPI) esters are the industry standard for this transformation (Baran, Li, Aggarwal), piperidin-1-yl esters (derived from N-hydroxypiperidine) represent a distinct class of O-acyl hydroxylamines. These substrates can undergo single-electron transfer (SET) induced fragmentation to generate carbon-centered radicals for subsequent borylation.

Application Note: Decarboxylative Borylation via Piperidin-1-yl Esters

Introduction & Mechanistic Rationale

The direct conversion of carboxylic acids to boronic esters is a transformative tool in medicinal chemistry, allowing "feedstock" acids to serve as precursors for Suzuki-Miyaura couplings. Traditional methods require harsh Hunsdiecker-type conditions or multistep lithiation. The modern approach utilizes Redox-Active Esters (RAEs) —specifically O-acyl hydroxylamines—which possess a weak N–O bond (approx. 50–60 kcal/mol) susceptible to single-electron reduction.

Why Piperidin-1-yl 4-methoxybenzoate? In this protocol, piperidin-1-yl 4-methoxybenzoate (an ester of 4-methoxybenzoic acid and 1-hydroxypiperidine) serves as the radical precursor. Upon activation (photochemical or catalytic), the ester undergoes the following cascade:

  • SET Reduction: The RAE accepts an electron to form a radical anion.

  • Fragmentation: The weak N–O bond cleaves, releasing the piperidinyl anion/radical and an aroyloxy radical.

  • Decarboxylation: The aroyloxy radical extrudes CO₂ to generate the transient aryl radical (4-methoxyphenyl radical ).

  • Radical Trapping: The aryl radical reacts with a diboron species (e.g., B₂pin₂) to form the C–B bond.

Note on Aryl vs. Alkyl: Decarboxylation of aryl radicals is thermodynamically more challenging than alkyl radicals due to the instability of the aryl radical and the reversibility of CO₂ addition. Consequently, this protocol emphasizes conditions optimized for difficult decarboxylations (e.g., photoredox or specific metal catalysis).

Mechanistic Pathway (Graphviz)

The following diagram illustrates the radical chain mechanism for the borylation of piperidin-1-yl 4-methoxybenzoate.

DecarboxylativeBorylation Substrate Piperidin-1-yl 4-methoxybenzoate RadicalAnion [RAE]•⁻ (Radical Anion) Substrate->RadicalAnion SET Reduction (Photocatalyst/Metal) AroyloxyRad Ar-COO• (Aroyloxy Radical) RadicalAnion->AroyloxyRad N-O Cleavage Piperidine Piperidine Anion/Radical RadicalAnion->Piperidine ArylRad Ar• (4-Methoxyphenyl Radical) AroyloxyRad->ArylRad - CO2 (Decarboxylation) Product Ar-Bpin (Aryl Boronate) ArylRad->Product + B-B or Cu-B BorylSpecies B2pin2 / Cu-Bpin BorylSpecies->Product CO2 CO2

Caption: Mechanistic flow from RAE activation to C-B bond formation via radical decarboxylation.

Experimental Protocol

This protocol is divided into two phases: (A) Synthesis of the Piperidin-1-yl Ester and (B) The Decarboxylative Borylation.

Phase A: Synthesis of Piperidin-1-yl 4-methoxybenzoate

Objective: To activate 4-methoxybenzoic acid as a redox-active ester.

Reagents:

  • 4-Methoxybenzoic acid (1.0 equiv)

  • 1-Hydroxypiperidine (1.1 equiv) [or 1-Hydroxypiperidine hydrochloride + 1.1 equiv Et₃N]

  • DCC (N,N'-Dicyclohexylcarbodiimide) (1.1 equiv) or EDC·HCl

  • DMAP (4-Dimethylaminopyridine) (0.1 equiv)

  • Dichloromethane (DCM) (0.2 M concentration)

Procedure:

  • Dissolution: In a round-bottom flask equipped with a stir bar, dissolve 4-methoxybenzoic acid (10 mmol) in anhydrous DCM (50 mL).

  • Addition: Add 1-hydroxypiperidine (11 mmol) and DMAP (1 mmol). Stir until dissolved.

  • Coupling: Cool the mixture to 0°C. Add DCC (11 mmol) portion-wise over 5 minutes.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4–12 hours. A white precipitate (dicyclohexylurea, DCU) will form.

  • Workup: Filter off the DCU precipitate. Wash the filtrate with saturated NaHCO₃, 1M HCl, and brine.

  • Purification: Dry the organic layer over Na₂SO₄, concentrate, and purify via flash column chromatography (Hexanes/EtOAc).

    • Target:Piperidin-1-yl 4-methoxybenzoate (White solid/oil).

Phase B: Decarboxylative Borylation Protocol

Objective: Conversion of the ester to the boronate. Note: Two methods are provided.[1][2][3][4][5][6][7][8][9] Method 1 (Photochemical) is generally preferred for aryl decarboxylation due to milder conditions that prevent back-reaction. Method 2 (Copper-Catalyzed) is robust for alkyl systems but can be adapted for aryl substrates.

Method 1: Visible-Light Photoredox (Recommended for Aryl Acids) Reference Grounding: Adapted from Li, C. et al. J. Am. Chem. Soc. 2017 (Decarboxylative borylation of NHPI esters).[1][8][10]

Reagents:

  • Piperidin-1-yl 4-methoxybenzoate (0.2 mmol, 1.0 equiv)

  • Bis(pinacolato)diboron (B₂pin₂) (0.4 mmol, 2.0 equiv)

  • Photocatalyst: [Ir(dtbbpy)(ppy)₂]PF₆ (1 mol%) or 4CzIPN (Organic dye alternative)

  • Base: Cs₂CO₃ (0.5 equiv) - Optional, aids in activation

  • Solvent: 1,4-Dioxane or MeCN (degassed)

Step-by-Step:

  • Setup: In a nitrogen-filled glovebox (or using Schlenk technique), add the piperidin-1-yl ester, B₂pin₂, and photocatalyst to a 10 mL vial equipped with a stir bar.

  • Solvent: Add degassed 1,4-Dioxane (2.0 mL, 0.1 M). Seal the vial with a septum cap.

  • Irradiation: Place the vial approximately 2–3 cm away from a Blue LED (450 nm) light source. Fan cooling is recommended to maintain ambient temperature (25°C).

  • Monitoring: Stir under irradiation for 12–24 hours. Monitor consumption of the ester by TLC or LC-MS.

  • Workup: Dilute with diethyl ether, filter through a short pad of silica gel to remove the catalyst and boron salts. Concentrate the filtrate.

  • Analysis: Determine yield via ¹H NMR using an internal standard (e.g., 1,3,5-trimethoxybenzene) or purify via flash chromatography.

    • Product:4-Methoxyphenylboronic acid pinacol ester .

Method 2: Copper-Catalyzed (Alternative) Reference Grounding: Adapted from Baran, P. S. et al. ACS Catal. 2018.[1]

Reagents:

  • Piperidin-1-yl 4-methoxybenzoate (0.2 mmol)

  • B₂pin₂ (0.3 mmol, 1.5 equiv)

  • Catalyst: Cu(acac)₂ (10 mol%) or CuCN (10 mol%)

  • Ligand: 4,4'-di-tert-butyl-2,2'-bipyridine (dtbbpy) (15 mol%)

  • Additive: LiOMe (1.5 equiv) or MgBr₂ (promoter)

  • Solvent: THF/DMF (2:1 ratio)

Step-by-Step:

  • Complexation: In a vial, premix Cu(acac)₂ and ligand in THF for 5 minutes.

  • Addition: Add the piperidin-1-yl ester and B₂pin₂.

  • Activation: Add LiOMe (base is crucial for activating the Cu-B species).

  • Reaction: Stir at room temperature for 4 hours. If conversion is slow, heat to 50°C.

  • Workup: Quench with saturated NH₄Cl, extract with EtOAc, and purify.

Scope, Limitations, and Troubleshooting

The following table summarizes critical parameters for optimizing the reaction for different substrate classes.

ParameterRecommendationRationale
Ester Stability Store at -20°CO-acyl hydroxylamines can decompose; prepare fresh if possible.
Aryl vs. Alkyl Aryl requires Photo/IrAryl radicals are unstable; Photoredox (Method 1) prevents reversibility better than thermal Cu methods.
Boron Source B₂pin₂ or B₂cat₂B₂pin₂ is more stable; B₂cat₂ is more reactive but requires immediate transesterification.
Solvent Dioxane or THFEthers stabilize the radical intermediates; avoid protic solvents.
O2 Sensitivity Strict AnaerobicOxygen quenches the carbon-centered radical and oxidizes the catalyst.

Troubleshooting Guide:

  • Issue: Low conversion of starting material.

    • Fix: Increase catalyst loading (up to 3 mol% Ir or 20 mol% Cu). Ensure light intensity is sufficient.

  • Issue: Decarboxylation fails (Recovery of carboxylic acid).

    • Fix: The N-O bond is not cleaving. Switch to the NHPI ester (N-hydroxyphthalimide).[8][10] NHPI has a lower reduction potential (-1.26 V vs SCE) compared to piperidinyl esters, making it easier to reduce.

  • Issue: Protodeboronation (Product is Ar-H instead of Ar-Bpin).

    • Fix: Strictly dry solvents. Presence of water/protons leads to H-atom abstraction by the aryl radical.

References

  • Decarboxylative Borylation of N-Hydroxyphthalimide Esters (Photochemical)

    • Zhang, L., Jiao, L., & Li, X. (2017).[4][5][6][8][10] "Transition-Metal-Free, Visible-Light-Enabled Decarboxylative Borylation of Aryl N-Hydroxyphthalimide Esters". Journal of the American Chemical Society.[10]

  • Copper-Catalyzed Decarboxylative Borylation

    • Wang, J., Shang, M., Lundberg, H., Feu, K. S., Hecker, S. J., Qin, T., Blackmond, D. G., & Baran, P. S. (2018). "Cu-Catalyzed Decarboxylative Borylation".
  • General Review of Decarboxylative Borylation

    • Li, C., et al. (2021). "Decarboxylative and Decarbonylative Borylation of Carboxylic Acids". Organic Chemistry Frontiers.
  • Properties of Piperidin-1-yl Esters

    • Studer, A., & Curran, D. P. (2016). "Catalysis of Radical Reactions: A Radical Chemistry Perspective". Angewandte Chemie International Edition. (Context on N-O bond homolysis).

Sources

Solvent selection for coupling reactions with piperidin-1-yl 4-methoxybenzoate

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Solvent Engineering for Rh(III)-Catalyzed C-H Functionalization of Piperidin-1-yl 4-Methoxybenzoate

Executive Summary

This technical guide addresses the critical role of solvent selection in the Rhodium(III)-catalyzed C-H activation and coupling of piperidin-1-yl 4-methoxybenzoate . Unlike standard esters, this compound features a reactive N–O bond (an N-acyloxyamine motif) that functions as an oxidizing directing group (DG) . This unique architecture allows for redox-neutral coupling with unsaturated partners (alkynes, alkenes) to form isocoumarins or dihydroisoquinolones, eliminating the need for external oxidants.

Success in these transformations is governed by the Concerted Metalation-Deprotonation (CMD) mechanism, which is highly sensitive to solvent polarity, proton-shuttling capability, and coordination strength. This protocol provides a rational framework for solvent screening to maximize yield and suppress competitive hydrolysis.

Mechanistic Grounding & Solvent Causality

To select the correct solvent, one must understand the reaction cycle. The piperidin-1-yl moiety is not merely a leaving group; it dictates the thermodynamics of the catalytic turnover.

  • C-H Activation (CMD Step): The Rh(III) catalyst coordinates to the carbonyl oxygen. A carboxylate ligand (e.g., acetate) assists in deprotonating the ortho-C-H bond.

    • Solvent Impact: Protic solvents (e.g., TFE, MeOH) can lower the energy barrier of this transition state via hydrogen bonding, but excessive proticity may compete with the acetate base.

  • Migratory Insertion: The coupling partner (e.g., alkyne) inserts into the Rh-C bond.

    • Solvent Impact: Non-coordinating solvents (DCE, Toluene) prevent saturation of the metal center, allowing the alkyne to bind.

  • Reductive Elimination & N-O Cleavage: The N-O bond cleaves, regenerating the active Rh(III) species and releasing piperidine as a byproduct.

    • Solvent Impact: The solvent must solubilize the resulting piperidinium salt to prevent catalyst inhibition/aggregation.

ReactionMechanism Substrate Piperidin-1-yl 4-methoxybenzoate Rh_Coord Rh(III) Coordination (Pre-activation) Substrate->Rh_Coord + [Cp*RhCl2]2 / AgSbF6 CMD C-H Activation (CMD Mechanism) Rh_Coord->CMD Solvent-Assisted Deprotonation Insertion Alkyne/Alkene Insertion CMD->Insertion Rate Limiting Step NO_Cleavage N-O Bond Cleavage (Internal Oxidation) Insertion->NO_Cleavage Intramolecular NO_Cleavage->Rh_Coord Catalyst Turnover Product Coupled Product (Isocoumarin) NO_Cleavage->Product - Piperidine

Figure 1: Catalytic cycle highlighting the critical N-O cleavage step driven by the piperidin-1-yl directing group.

Solvent Selection Matrix

The following table categorizes solvents based on their interaction with the Rh(III) catalytic cycle for this specific substrate.

Solvent ClassRepresentative SolventsSuitabilityMechanistic EffectRecommended Use Case
Fluorinated Alcohols TFE (2,2,2-Trifluoroethanol), HFIP High Stabilizes the CMD transition state via H-bonding; solubilizes cationic Rh species.Primary choice for difficult C-H activation (electron-poor rings).
Polar Protic MeOH , EtOHMedium Good proton shuttle but can cause solvolysis (transesterification) of the active ester.Use at lower temperatures (<60°C) or for highly reactive substrates.
Chlorinated DCE (1,2-Dichloroethane), DCMHigh Non-coordinating; high thermal stability (DCE); promotes tight ion pairing.Standard choice for high-temperature couplings (>80°C).
Polar Aprotic DMF , DMAc, MeCNLow Strongly coordinates to Rh, blocking vacant sites required for alkyne coordination.Avoid unless substrate solubility is strictly limited to these.
Non-Polar Toluene, XyleneMedium Weak solvation of cationic Rh species; may lead to catalyst precipitation.Use only if the product is unstable in polar media.

Experimental Protocol: Rh(III)-Catalyzed Annulation

Objective: Coupling of piperidin-1-yl 4-methoxybenzoate with diphenylacetylene to synthesize 3,4-diphenyl-6-methoxyisocoumarin.

Materials:
  • Substrate: Piperidin-1-yl 4-methoxybenzoate (1.0 equiv)

  • Coupling Partner: Diphenylacetylene (1.2 equiv)

  • Catalyst: [Cp*RhCl₂]₂ (2.5 mol%)

  • Additive: AgSbF₆ (10 mol%) – Activates the precatalyst by removing chloride.

  • Base: Zn(OAc)₂ (20 mol%) – Assists in the CMD process.

  • Solvent: TFE (Trifluoroethanol) or DCE (1,2-Dichloroethane).

Step-by-Step Procedure:
  • Catalyst Activation (The "Pre-Stir"):

    • In a dried screw-cap vial, weigh [Cp*RhCl₂]₂ and AgSbF₆.

    • Add 50% of the solvent volume.

    • Stir at room temperature for 5 minutes. Checkpoint: The solution should turn from brick-red to a clear orange/yellow, indicating the formation of the active cationic species [Cp*Rh(Solvent)₃]²⁺. A white precipitate (AgCl) will form.

  • Substrate Addition:

    • Add piperidin-1-yl 4-methoxybenzoate, Zn(OAc)₂, and Diphenylacetylene to the vial.

    • Add the remaining solvent. Concentration Target: 0.1 M to 0.2 M.

  • Reaction:

    • Seal the vial and heat to 80°C (if using DCE) or 60°C (if using TFE) .

    • Stir vigorously for 12–16 hours.

  • Monitoring (Self-Validating Step):

    • TLC/LC-MS: Monitor the disappearance of the benzoate ester (Substrate).

    • Key Indicator: Look for the release of free piperidine (often visible as a baseline streak on TLC) and the formation of the fluorescent isocoumarin product.

    • Troubleshooting: If the reaction stalls, add 10 eq. of acetic acid. This helps protonate the piperidine byproduct, preventing it from poisoning the catalyst.

  • Work-up:

    • Cool to room temperature.[1]

    • Filter through a short pad of Celite to remove AgCl and Zn salts.

    • Concentrate the filtrate.

    • Purify via silica gel chromatography (Hexane/EtOAc gradient).[2]

Decision Tree for Optimization

Use this logic flow to troubleshoot low yields or selectivity issues.

SolventDecision Start Start Optimization Solubility Is Substrate Soluble in DCE at 60°C? Yes_Sol Use DCE (Standard) Result_Check Check Yield/Byproducts Yes_Sol->Result_Check No_Sol Check TFE Solubility TFE_Check Soluble in TFE? Yes_TFE Use TFE (Enhanced CMD) Yes_TFE->Result_Check No_TFE Use DCE/TFE (1:1) Mix No_TFE->Result_Check Low_Yield Low Conversion? Result_Check->Low_Yield Add_Acid Add 20% AcOH (Sequester Piperidine) Low_Yield->Add_Acid Catalyst Poisoning Temp_Up Increase Temp to 100°C (Switch to DCE) Low_Yield->Temp_Up Kinetic Barrier

Figure 2: Solvent selection and optimization decision tree.

References

  • Rh(III)

    • Title: Rhodium(III)-Catalyzed C–H Activation/[4+3] Annulation of N-Phenoxyacetamides.

    • Source:Chemical Science (via PKU Shenzhen), 2014.
    • Relevance: Establishes the reactivity of N-O bond containing directing groups.
  • Solvent Effects in C-H Activation

    • Title: Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings (Analogous mechanistic insight on solvent polarity).[3]

    • Source:N
    • Relevance: Discusses how polar solvents stabilize cationic metal intermedi
  • Piperidin-1-yl Benzoate Properties

    • Title: Piperidin-1-yl benzoate | CAS 5542-49-4.[4]

    • Source:BenchChem.[2]

    • Relevance: Physical properties and solubility data for the specific substrate.[2][3]

  • General Protocol for N-Acyloxyamine Coupling

    • Title: Rh(III)-Catalyzed Redox-Neutral Unsymmetrical C-H Alkylation and Amidation Reactions.[5]

    • Source:Journal of the American Chemical Society (via ResearchG
    • Relevance: Provides the foundational catalytic cycle for N-O cleavage driven couplings.

Sources

Application Note: C(sp²)–C(sp³) Bond Formation via HAT-Mediated Cross-Coupling

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note and Protocol guide details the use of Piperidin-1-yl 4-methoxybenzoate (also known as N-(4-methoxybenzoyloxy)piperidine) as a strategic reagent for C(sp²)–C(sp³) bond formation .

While historically utilized as an electrophilic amination reagent (forming C–N bonds), this guide focuses on its advanced application as a Hydrogen Atom Transfer (HAT) precursor in metallaphotoredox catalysis. This methodology enables the direct arylation of unactivated C(sp³)–H bonds, a powerful transformation in late-stage drug functionalization.

Reagent: Piperidin-1-yl 4-methoxybenzoate (CAS: 38860-48-9) Reaction Class: Nickel/Photoredox Dual Catalysis (C–H Arylation)

Introduction & Mechanistic Insight

In modern drug discovery, the ability to construct C(sp²)–C(sp³) bonds directly from unactivated alkanes or ethers (C–H bonds) and aryl halides is transformative. Piperidin-1-yl 4-methoxybenzoate serves a critical role in this catalytic system not as a substrate to be incorporated, but as a radical initiator and HAT reagent precursor .

Why This Reagent?

Unlike traditional N-hydroxyphthalimide (NHPI) esters used for decarboxylation, the N-benzoyloxypiperidine scaffold offers a unique redox profile. Upon single-electron reduction, it cleaves to generate a piperidinyl radical (an aminyl radical).

  • Reactivity: The piperidinyl radical is a potent Hydrogen Atom Transfer (HAT) agent, capable of abstracting hydrogen atoms from strong C(sp³)–H bonds (e.g.,

    
    -oxy C–H, benzylic C–H, or simple alkanes).
    
  • Selectivity: The steric profile of the piperidine ring dictates site selectivity, often favoring less sterically hindered or hydridic C–H bonds.

  • Stability: The 4-methoxybenzoate counter-anion is non-nucleophilic and stable, preventing side reactions common with other leaving groups.

The Self-Validating Mechanism

The reaction relies on the synchronization of two catalytic cycles: the Photoredox Cycle (generating the radical) and the Nickel Cycle (forming the bond). If the C–C bond forms, it validates that both the HAT step (radical generation) and the metal capture (organometallic formation) are functioning.

Mechanistic Pathway (Graphviz)

The following diagram illustrates the dual catalytic cycle where Piperidin-1-yl 4-methoxybenzoate acts as the "oxidant" to generate the HAT species.

G cluster_photoredox Photoredox Cycle (Radical Generation) cluster_hat C(sp3)-H Activation cluster_nickel Nickel Catalysis (C-C Bond Formation) PC_GS Photocatalyst (GS) PC_Excited Photocatalyst* PC_GS->PC_Excited hv (Blue LED) PC_Ox Photocatalyst(+) PC_Excited->PC_Ox SET (-e) PC_Ox->PC_GS Reset (via Reductant) Reagent Piperidin-1-yl 4-methoxybenzoate Radical_N •N(Piperidine) (HAT Agent) Reagent->Radical_N Reduction by PC* or Ni(0) Anion 4-MeO-PhCOO- Reagent->Anion Amine_Byproduct Piperidine Radical_N->Amine_Byproduct + H• Substrate C(sp3)-H (Alkane/Ether) Radical_C •C(sp3) (Alkyl Radical) Substrate->Radical_C HAT to •N(Pip) Ni0 Ni(0) Ni1 L-Ni(I)-R Ni0->Ni1 + •C(sp3) Ni3 L-Ni(III)(Ar)(R) Ni1->Ni3 + Ar-Br (Ox. Add) Ni3->Ni1 Cycle Reset (simplified) Product Ar-C(sp3) (Cross-Coupled Product) Ni3->Product Red. Elim. ArX Ar-Br (Aryl Halide)

Caption: Dual catalytic cycle illustrating the role of Piperidin-1-yl 4-methoxybenzoate as a precursor for the nitrogen-centered radical that enables C(sp³)–H abstraction and subsequent Nickel-catalyzed arylation.

Experimental Protocol

Objective: Direct C(sp³)-Arylation of Tetrahydrofuran (THF) with 4-Bromobenzonitrile using Piperidin-1-yl 4-methoxybenzoate as the HAT precursor.

Materials & Reagents
ComponentRoleStoichiometry
Piperidin-1-yl 4-methoxybenzoate HAT Precursor0.5 - 1.0 equiv
Aryl Bromide (e.g., 4-Bromobenzonitrile)Electrophile1.0 equiv
Substrate (e.g., THF)C-H NucleophileSolvent/Excess (or 5-10 equiv)
NiCl₂[1]·glyme Metal Catalyst5 mol%
dtbbPy (4,4'-di-tert-butyl-2,2'-bipyridine)Ligand5 mol%
Ir(ppy)₃ or 4CzIPN Photocatalyst1-2 mol%
Base (e.g., K₂CO₃ or Cs₂CO₃)Proton Scavenger2.0 equiv
Solvent MediumTHF (if substrate) or MeCN
Step-by-Step Workflow
  • Catalyst Pre-complexation:

    • In a nitrogen-filled glovebox, weigh NiCl₂·glyme (5 mol%) and dtbbPy (5 mol%) into a 4 mL vial.

    • Add 1 mL of dry solvent (THF or MeCN) and stir for 10 minutes until a homogeneous green/blue solution forms.

  • Reaction Assembly:

    • To a separate 8 mL reaction vial equipped with a magnetic stir bar, add:

      • Aryl Bromide (0.2 mmol, 1.0 equiv)

      • Piperidin-1-yl 4-methoxybenzoate (0.2 mmol, 1.0 equiv)

      • Photocatalyst (1 mol%)

      • Base (K₂CO₃, 0.4 mmol, 2.0 equiv)

    • Add the pre-formed Nickel catalyst solution to the reaction vial.

    • If the substrate is not the solvent (e.g., cyclohexane), add it now (5-10 equiv). Dilute with co-solvent if necessary to reach 0.1 M concentration relative to the aryl halide.

  • Irradiation & Reaction:

    • Seal the vial with a septum cap and wrap the cap with Parafilm.

    • Place the vial in a photoreactor (e.g., Blue LED, 450 nm, ~10 W) with fan cooling to maintain ambient temperature (25–30 °C).

    • Stir vigorously (1000 rpm) for 16–24 hours. Note: Vigorous stirring is crucial for heterogeneous base mixtures.

  • Work-up & Analysis:

    • Quench the reaction by exposing it to air and adding 2 mL of water/brine.

    • Extract with Ethyl Acetate (3 x 2 mL).

    • Dry the combined organic layers over Na₂SO₄ and concentrate.[2]

    • Analyze via ¹H NMR (using an internal standard) or LC-MS to determine yield.

    • Purify via silica gel flash chromatography (Hexanes/EtOAc gradient).

Optimization & Troubleshooting (Self-Validating Systems)

The success of this protocol depends on balancing the rates of radical generation and capture. Use the table below to diagnose failures.

ObservationDiagnosisCorrective Action
No Product, Starting Material (Ar-Br) Recovered HAT Failure or Catalyst Poisoning1. Check light source intensity.2. Increase Piperidin-1-yl benzoate loading (radical source).3. Ensure O₂ exclusion (radical quencher).
Homocoupling of Aryl Halide (Ar-Ar) Ni Cycle too fast / Radical Cycle too slow1. Decrease Ni loading.2. Increase concentration of C(sp³)-H substrate.3. Switch to a more hydridic substrate to test viability.
Hydrodehalogenation (Ar-H) Protonation of Ni-Ar species1. Ensure solvents are strictly anhydrous.2. Use a stronger base or dry the base (Cs₂CO₃) before use.
Amination Product (Ar-N-Piperidine) Direct coupling of reagent1. This is a competing pathway. Lower the temperature.2. Use a bulkier ligand on Nickel to disfavor N-ligation.

References

  • Zuo, Z., et al.

    
    -carboxyl sp³-carbons with aryl halides." Science, 2014 .[3] Link(Foundational text on Ni/Photoredox C(sp3)-C(sp2) coupling).
    
  • Shaw, M. H., et al. "Photoredox-Catalyzed C–H Arylation of Amines and Ethers." Journal of the American Chemical Society, 2016 . Link(Describes the use of aminyl radicals for HAT).

  • Lerchen, A., et al. "N-Acyloxyphthalimides as Nitrogen-Centered Radical Precursors." Chem. Eur. J., 2018 . Link(Review of N-acyloxy reagents as radical precursors).

  • Gui, J., et al. "Practical Ni-Catalyzed C–H Alkylation with N-Hydroxyphthalimide Esters." Chem. Sci., 2017 . Link(Analogous chemistry using RAEs).

Sources

Application Notes and Protocols: Transition-Metal-Free Radical Generation from Piperidinyl Esters

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

The generation of carbon-centered radicals is a cornerstone of modern organic synthesis, enabling the construction of complex molecular architectures. Historically, this has often relied on transition-metal catalysis. This guide details the principles and protocols for the transition-metal-free generation of radicals from piperidinyl esters and their N-alkoxypyridinium salt derivatives. This approach offers a mild, efficient, and versatile platform for radical generation, with significant applications in pharmaceutical and agrochemical research. We will explore the underlying mechanisms, provide detailed, field-tested protocols, and discuss the broad synthetic utility of this methodology.

Introduction: A Paradigm Shift in Radical Chemistry

The piperidine motif is a ubiquitous structural element in a vast number of pharmaceuticals and bioactive natural products.[1][2] Consequently, methods for the functionalization of this privileged scaffold are of paramount importance. Traditional approaches have often involved multi-step sequences or harsh reaction conditions. The advent of radical chemistry has provided powerful tools for C-H functionalization and the formation of new carbon-carbon and carbon-heteroatom bonds.

This guide focuses on a modern and increasingly popular strategy for radical generation that circumvents the need for transition metals. By leveraging the inherent reactivity of piperidinyl esters, specifically their conversion to highly reactive N-alkoxypyridinium salts, researchers can access a diverse array of radicals under mild, photochemically-induced conditions.[3][4] This transition-metal-free approach not only aligns with the principles of green chemistry but also offers unique reactivity and selectivity profiles.

The Chemical Principle: From Piperidinyl Ester to Potent Radical Precursor

The journey from a stable piperidinyl ester to a reactive radical intermediate involves a two-stage conceptual framework: precursor synthesis and subsequent activation.

Synthesis of Piperidinyl Ester Precursors

The versatility of this method begins with the accessibility of the piperidinyl ester precursors. These are typically synthesized from commercially available hydroxypiperidines. The following protocols outline the general synthesis of N-protected hydroxypiperidines, which are the foundational building blocks.

Protocol 1: Synthesis of N-Boc-4-hydroxypiperidine

This protocol describes the protection of 4-hydroxypiperidine with a di-tert-butyl dicarbonate (Boc) group, a common protecting group in organic synthesis.

  • Reagents and Materials:

    • 4-hydroxypiperidine

    • Di-tert-butyl dicarbonate (Boc₂O)

    • Potassium carbonate (K₂CO₃)

    • Dichloromethane (DCM) or a mixture of water and dioxane

    • Water

    • Brine

    • Anhydrous sodium sulfate (Na₂SO₄)

    • Round-bottom flask

    • Magnetic stirrer

    • Ice bath

    • Separatory funnel

    • Rotary evaporator

  • Procedure:

    • To a solution of 4-hydroxypiperidine (1.0 eq.) in a suitable solvent such as dichloromethane or a mixture of water and dioxane, add potassium carbonate (1.5 eq.).[3]

    • Cool the mixture to 0 °C in an ice bath.

    • Add a solution of di-tert-butyl dicarbonate (1.05 eq.) in the same solvent dropwise to the cooled mixture.

    • Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

    • Quench the reaction by the slow addition of water.

    • If using an organic solvent, separate the organic layer. If using a mixed solvent system, extract the aqueous layer with ethyl acetate.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure using a rotary evaporator.

    • The crude product can be purified by recrystallization from a suitable solvent system like ethyl acetate/hexanes to yield N-Boc-4-hydroxypiperidine as a white solid.[3]

Protocol 2: Synthesis of N-Benzyl-3-hydroxypiperidine

This protocol details the N-benzylation of 3-hydroxypiperidine.

  • Reagents and Materials:

    • 3-hydroxypiperidine

    • Benzyl bromide

    • Potassium carbonate (K₂CO₃)

    • Toluene

    • Round-bottom flask with reflux condenser

    • Magnetic stirrer and heating mantle

  • Procedure:

    • In a 2L three-necked flask equipped with magnetic stirring, dissolve 3-hydroxypiperidine (101.2g, 1mol) in 1L of toluene.[5]

    • Add potassium carbonate (276.4g, 2mol).[5]

    • Add benzyl bromide (153.9g, 0.9mol) dropwise.[5]

    • Heat the reaction mixture to 40-50°C for 5 hours. Monitor the reaction by Gas Chromatography (GC) or TLC.[5]

    • After completion, cool the reaction mixture and filter to remove inorganic salts.

    • Concentrate the filtrate under reduced pressure to obtain the crude product, which can be further purified by distillation.

The hydroxyl group of the synthesized N-protected hydroxypiperidine is then esterified with a carboxylic acid of interest (R-COOH) using standard esterification methods (e.g., DCC/DMAP or conversion of the carboxylic acid to an acid chloride followed by reaction with the alcohol) to yield the desired piperidinyl ester.

Activation to N-Alkoxypyridinium Salts and Radical Generation

The piperidinyl ester itself is not the direct radical precursor. It is activated by N-alkoxylation to form an N-alkoxypyridinium salt. These salts are exceptionally reactive radical traps.[3] The radical generation is typically initiated by visible light, often in the presence of an organic photocatalyst.

The generally accepted mechanism proceeds as follows:

  • Excitation of Photocatalyst: A photocatalyst (PC) absorbs visible light and is promoted to an excited state (PC*).

  • Single Electron Transfer (SET): The excited photocatalyst (PC*) engages in a single electron transfer with the N-alkoxypyridinium salt. This can occur via two pathways:

    • Reductive Quenching: An electron donor reduces the excited photocatalyst, which then reduces the N-alkoxypyridinium salt.

    • Oxidative Quenching: The excited photocatalyst directly oxidizes an electron donor and is subsequently reduced. The reduced photocatalyst then transfers an electron to the N-alkoxypyridinium salt.

  • N-O Bond Cleavage: The one-electron reduction of the N-alkoxypyridinium salt leads to the homolytic cleavage of the N-O bond, generating an alkoxy radical and a pyridine derivative.[4][6]

  • Decarboxylation: The resulting alkoxy radical, which is derived from the initial carboxylic acid, can then undergo further reactions, including decarboxylation if the structure allows, to generate a carbon-centered radical.

This process can be amplified in a chain reaction, particularly in the presence of a pyridine base. The initially formed alkoxyl radical can react with the pyridine base via proton-coupled electron transfer (PCET) to generate a strongly reducing pyridinyl radical, which can then reduce another molecule of the N-alkoxypyridinium salt, thus propagating the chain.[6]

Radical Generation Mechanism cluster_0 Initiation cluster_1 Propagation cluster_2 Chain Amplification (Optional) PC Photocatalyst (PC) PC_star Excited PC* PC->PC_star Visible Light (hν) PC_star->PC SET N_alkoxy N-Alkoxypyridinium Salt Radical_Anion Radical Anion N_alkoxy->Radical_Anion e⁻ Alkoxy_Radical Alkoxy Radical Radical_Anion->Alkoxy_Radical N-O Cleavage Pyridine Pyridine Radical_Anion->Pyridine Carbon_Radical Carbon-centered Radical (R•) Alkoxy_Radical->Carbon_Radical Decarboxylation (if applicable) Pyridinyl_Radical Pyridinyl Radical Alkoxy_Radical->Pyridinyl_Radical + Pyridine Base (PCET) Product_Radical Product Radical Carbon_Radical->Product_Radical + Alkene Alkene Alkene Final Product Final Product Product_Radical->Final Product Further Reactions Pyridine_Base Pyridine Base N_alkoxy_2 N-Alkoxypyridinium Salt Pyridinyl_Radical->N_alkoxy_2 Reduces another molecule

Figure 1: General mechanism for transition-metal-free radical generation from N-alkoxypyridinium salts.

Experimental Protocols: A Practical Guide

The following protocol is a representative example of a transition-metal-free radical addition to an alkene using an N-alkoxypyridinium salt derived from a piperidinyl ester.

Protocol 3: Photocatalytic Alkoxypyridylation of an Alkene

This protocol illustrates the difunctionalization of an alkene using an N-alkoxypyridinium salt as a bifunctional reagent.[4]

  • Reagents and Materials:

    • N-Alkoxypyridinium salt (1.0 eq.)

    • Alkene (1.5 eq.)

    • Organic photocatalyst (e.g., Eosin Y, 1-5 mol%)

    • Solvent (e.g., Acetonitrile, degassed)

    • Inert atmosphere (Nitrogen or Argon)

    • Schlenk flask or sealed vial

    • Visible light source (e.g., blue LED lamp)

    • Magnetic stirrer

  • Procedure:

    • To a Schlenk flask or vial, add the N-alkoxypyridinium salt (1.0 eq.), the alkene (1.5 eq.), and the organic photocatalyst (e.g., Eosin Y, 2 mol%).

    • Evacuate and backfill the flask with an inert atmosphere (e.g., nitrogen or argon) three times.

    • Add degassed solvent (e.g., acetonitrile) via syringe.

    • Stir the reaction mixture and irradiate with a visible light source (e.g., a blue LED lamp) at room temperature.

    • Monitor the reaction progress by TLC or LC-MS. The reaction time can vary from a few hours to 24 hours depending on the substrates.

    • Upon completion, concentrate the reaction mixture under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to obtain the desired alkoxypyridylated product.

ParameterVariationEffect on ReactionRationale
Photocatalyst Eosin Y, Rose Bengal, 4CzIPNCan affect reaction efficiency and rate.Different photocatalysts have different redox potentials and absorption spectra, influencing the efficiency of the single electron transfer step.
Solvent Acetonitrile, DMF, DMSOCan influence solubility and reaction kinetics.Polar aprotic solvents are generally preferred to dissolve the pyridinium salts and facilitate the electron transfer processes.
Light Source Blue, Green, or White LEDsThe wavelength should match the absorption spectrum of the photocatalyst for optimal excitation.Efficient excitation of the photocatalyst is crucial for initiating the radical cascade.
Atmosphere Inert (N₂, Ar) vs. AirOxygen can quench the excited state of the photocatalyst or react with radical intermediates, often inhibiting the desired reaction.An inert atmosphere is generally required to prevent unwanted side reactions.

Table 1: Key Reaction Parameters and Their Influence.

Applications in Synthesis: Unlocking New Chemical Space

The radicals generated from piperidinyl esters via their N-alkoxypyridinium salts can participate in a wide range of synthetic transformations, making this a highly versatile tool for synthetic chemists.

Minisci-Type Reactions

The generated alkyl radicals can be used in Minisci-type reactions to alkylate electron-deficient heterocycles. This is a powerful method for the direct C-H functionalization of these important scaffolds.

Giese-Type Additions

The carbon-centered radicals readily add to electron-deficient alkenes in a Giese-type reaction, forming a new C-C bond. This is a cornerstone of radical chemistry for the construction of complex carbon skeletons.

Difunctionalization of Alkenes

As demonstrated in Protocol 3, N-alkoxypyridinium salts can act as bifunctional reagents, allowing for the simultaneous introduction of an alkoxy group and a pyridine moiety across a double bond.[4] This provides rapid access to complex, functionalized molecules.

Three-Component Couplings

This methodology can be extended to three-component coupling reactions, where a radical precursor, an alkene, and an N-alkoxypyridinium salt are combined in a single pot to generate highly functionalized products.[3]

Synthetic Applications cluster_applications Synthetic Transformations Piperidinyl_Ester Piperidinyl Ester N_Alkoxy N-Alkoxypyridinium Salt Piperidinyl_Ester->N_Alkoxy Activation Radical Carbon-centered Radical (R•) N_Alkoxy->Radical Visible Light Photocatalysis Difunctionalization Alkene Difunctionalization N_Alkoxy->Difunctionalization + Alkene Minisci Minisci-Type Reaction (Heterocycle Alkylation) Radical->Minisci Giese Giese-Type Addition (Alkene Functionalization) Radical->Giese Three_Component Three-Component Coupling Radical->Three_Component + Alkene + Trapping Agent

Figure 2: Synthetic applications of radicals generated from piperidinyl esters.

Troubleshooting and Best Practices

  • Low or No Conversion:

    • Check the light source: Ensure the wavelength and intensity are appropriate for the chosen photocatalyst.

    • Degas the solvent thoroughly: Oxygen is a known quencher of radical reactions.

    • Verify the purity of reagents: Impurities can inhibit the catalytic cycle.

    • Increase photocatalyst loading: In some cases, a higher catalyst loading (up to 5 mol%) may be necessary.

  • Formation of Side Products:

    • Optimize reaction time: Prolonged reaction times can lead to decomposition of products or starting materials.

    • Adjust the stoichiometry of reagents: The ratio of the N-alkoxypyridinium salt to the radical acceptor can influence selectivity.

    • Screen different solvents: The polarity of the solvent can affect the reaction pathway.

  • Best Practices:

    • Always use high-purity, dry solvents.

    • Degas solvents by sparging with an inert gas or by freeze-pump-thaw cycles.

    • Set up reactions in a well-ventilated fume hood, especially when working with volatile organic compounds.

    • Monitor reactions closely by an appropriate analytical technique (TLC, GC, LC-MS) to determine the optimal reaction time.

Conclusion: A Bright Future for Transition-Metal-Free Radical Chemistry

The generation of radicals from piperidinyl esters under transition-metal-free conditions represents a significant advancement in synthetic organic chemistry. This methodology provides a mild, efficient, and versatile platform for the construction of complex molecules, with broad applications in drug discovery and development. The accessibility of the starting materials, the operational simplicity of the protocols, and the diverse reactivity of the generated radicals make this a powerful tool in the modern chemist's arsenal. As the field of photoredox catalysis continues to evolve, we can anticipate even more innovative applications of this elegant approach to radical generation.

References

  • Radical chain monoalkylation of pyridines - PMC - NIH. (n.d.).
  • A kind of synthetic method of n-benzyl-3-hydroxypiperidine - Eureka | Patsnap. (2020, March 31).
  • Chain-Amplified Photochemical Fragmentation of N-Alkoxypyridinium Salts: Proposed Reaction of Alkoxyl Radicals with Pyridine Bases To Give Pyridinyl Radicals | The Journal of Organic Chemistry - ACS Publications. (2012, November 26).
  • Technical Support Center: Synthesis of N-Boc-4-hydroxypiperidine - Benchchem. (n.d.).
  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (2023, February 2).
  • Visible-Light-Induced Alkoxypyridylation of Alkenes Using N-Alkoxypyridinium Salts as Bifunctional Reagents | Organic Letters - ACS Publications - ACS.org. (2024, April 24).
  • Synthesis of Dihydropyridines and Pyridines from Imines and Alkynes via C-H Activation. (n.d.).

Sources

Application Note: Preparation of Biaryls via Decarboxylative Cross-Coupling of Anisic Acid Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Biaryls are privileged scaffolds in modern drug discovery, prominently featured in angiotensin II receptor blockers (sartans like telmisartan and valsartan) and broad-spectrum agrochemicals 1[1]. Traditional methods for constructing these motifs, such as the Suzuki-Miyaura coupling, rely on pre-functionalized, often expensive, and moisture-sensitive organometallic reagents. Decarboxylative cross-coupling represents a paradigm shift, allowing stable, inexpensive, and widely available aromatic carboxylic acids to serve as traceless carbon nucleophiles via the extrusion of carbon dioxide2[2].

This application note details the mechanistic rationale, optimized reaction parameters, and a self-validating protocol for the bimetallic Pd/Cu-catalyzed decarboxylative coupling of anisic acid derivatives (e.g., 2,6-dimethoxybenzoic acid) with aryl halides.

Mechanistic Rationale & Causality

The success of decarboxylative coupling relies heavily on the electronic and steric properties of the carboxylic acid. Anisic acid derivatives, particularly ortho-methoxy substituted variants like 2,6-dimethoxybenzoic acid, are exceptionally effective substrates 3[3].

  • Steric Destabilization : The bulky ortho-methoxy groups force the carboxylate moiety out of coplanarity with the aromatic ring. This breaks the π-conjugation, raising the ground-state energy of the starting material and significantly lowering the activation barrier for CO₂ extrusion 4[4].

  • Bimetallic Synergy : The reaction necessitates a dual catalytic system. A Cu(I) catalyst mediates the protodecarboxylation step to generate a transient, highly reactive aryl-copper intermediate. Concurrently, a Pd(0) catalyst undergoes oxidative addition into the aryl halide. A critical transmetalation step transfers the aryl group from Cu to Pd, followed by reductive elimination to forge the C-C bond 5[5].

Bimetallic Catalytic Cycle

G cluster_Cu Copper Cycle: Decarboxylation cluster_Pd Palladium Cycle: Cross-Coupling Cu_cat Cu(I) Catalyst Cu_ArCOO Ar-COO-Cu(I) Cu_cat->Cu_ArCOO Ligand Exchange ArCOOH Anisic Acid Salt ArCOOH->Cu_ArCOO Cu_Ar Aryl-Cu(I) Species Cu_ArCOO->Cu_Ar Decarboxylation CO2 CO2 Extrusion Cu_ArCOO->CO2 PdII_TM Ar'-Pd(II)-Ar Cu_Ar->PdII_TM Aryl Transfer Pd0 Pd(0) Catalyst PdII_OA Ar'-Pd(II)-X Pd0->PdII_OA Oxidative Addition ArX Aryl Halide (Ar'-X) ArX->PdII_OA PdII_OA->Cu_cat Cu(I)-X Release PdII_OA->PdII_TM Transmetalation PdII_TM->Pd0 Reductive Elimination Biaryl Biaryl Product PdII_TM->Biaryl

Bimetallic Pd/Cu catalytic cycle for decarboxylative cross-coupling of anisic acids.

Experimental Design & Reaction Parameters

The choice of solvent, base, and catalyst loading directly dictates the equilibrium between the Cu and Pd cycles. If decarboxylation outpaces oxidative addition, the aryl-copper species undergoes premature protonation, yielding anisole derivatives instead of the desired biaryl.

Table 1: Optimization of Reaction Parameters for Anisic Acid Decarboxylative Coupling
Catalyst SystemBase / AdditiveSolventTemp (°C)Biaryl Yield (%)Mechanistic Causality & Observations
PdCl₂ / Cu(OH)₂ Ag₂CO₃ (3.0 eq)DMSO13051 - 70Standard bimetallic synergy. Ag₂CO₃ acts as a halide scavenger, driving transmetalation forward by precipitating AgI[3].
Pd(OAc)₂ / Cu₂O K₂CO₃ (2.0 eq)NMP / Quinoline17085Quinoline acts as an exogenous ligand for Cu, stabilizing the Aryl-Cu intermediate and preventing premature protodecarboxylation[4].
PdCl₂ (No Cu) Ag₂CO₃ (3.0 eq)DMSO130< 10Demonstrates that Pd alone cannot overcome the activation barrier for CO₂ extrusion in electron-rich arenes[5].
Pd(OAc)₂ / CuF₂ NoneNMP13065Fluoride acts as an internal basic activator, eliminating the need for stoichiometric silver salts.

Self-Validating Experimental Protocol

Synthesis of 2',6'-dimethoxy-[1,1'-biphenyl]-4-yl derivatives

Materials:

  • 2,6-Dimethoxybenzoic acid (1.1 equiv, 1.1 mmol)

  • Aryl iodide (e.g., 4-iodoanisole) (1.0 equiv, 1.0 mmol)

  • PdCl₂ (0.1 - 0.2 equiv)

  • Cu(OH)₂ (0.75 equiv)

  • Ag₂CO₃ (3.0 equiv)

  • Anhydrous DMSO (5.0 mL)

Step-by-Step Workflow:

  • Inert Atmosphere Preparation : In a nitrogen-filled glovebox or using standard Schlenk techniques, charge an oven-dried 20 mL reaction vial with 2,6-dimethoxybenzoic acid, PdCl₂, Cu(OH)₂, and Ag₂CO₃. Causality: Moisture leads to rapid protonation of the aryl-copper intermediate. Ag₂CO₃ is highly hygroscopic and must be handled under inert conditions to maintain its efficacy as a thermodynamic halide scavenger 3[3].

  • Solvent & Electrophile Addition : Add anhydrous DMSO followed by the aryl iodide. Seal the vial with a PTFE-lined septum cap. Causality: DMSO is chosen for its high dielectric constant, which solubilizes the inorganic salts and stabilizes the polar transmetalation transition state 5[5].

  • Thermal Activation : Transfer the vial to a pre-heated oil bath at 130 °C. Visual Checkpoint (Self-Validation): At room temperature, the mixture is a pale, heterogeneous suspension. Within 15-30 minutes at 130 °C, the solution will transition to a dark brown/black homogeneous mixture, indicating the reduction of Pd(II) to the active Pd(0) species and the initiation of the catalytic cycle. Micro-bubbling (CO₂ evolution) should be visible.

  • Reaction Monitoring : After 4 hours, withdraw a 50 µL aliquot via syringe. Quench into 0.5 mL of 1M HCl and extract with 1 mL of ethyl acetate. Analyze the organic layer via GC-MS. Analytical Checkpoint: The chromatogram should show the depletion of the aryl iodide. The presence of the biaryl product mass ion confirms cycle turnover. If significant amounts of 1,3-dimethoxybenzene (anisole byproduct) are detected, the Pd oxidative addition cycle is lagging behind the Cu decarboxylation cycle.

  • Workup & Isolation : After 12-16 hours, cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and filter through a pad of Celite to remove precipitated AgI and copper salts.

  • Purification : Wash the filtrate with water (3 x 10 mL) to remove DMSO, dry over anhydrous MgSO₄, concentrate in vacuo, and purify via flash column chromatography (silica gel, hexanes/ethyl acetate gradient).

Troubleshooting & Field-Proven Insights

  • Symptom : High yield of protodecarboxylation (1,3-dimethoxybenzene) and unreacted aryl halide.

    • Diagnosis : The transmetalation or oxidative addition step is the bottleneck. The aryl-copper intermediate is decaying before it can react with the Pd complex 5[5].

    • Solution : Switch to a more reactive electrophile (Iodide > Bromide) or add an electron-rich phosphine ligand (e.g., XPhos or PPh₃) to accelerate the Pd oxidative addition step.

  • Symptom : Reaction stalls at ~50% conversion.

    • Diagnosis : Catalyst poisoning by halide accumulation or base depletion.

    • Solution : Ensure the Ag₂CO₃ is strictly anhydrous. Silver carbonate acts as the thermodynamic sink by precipitating insoluble AgI, preventing halide-induced inhibition of the Cu catalyst 3[3].

References

  • Title: Synthesis of biaryls via catalytic decarboxylative coupling Source: Science / PubMed URL
  • Title: Synthesis of Biaryls via Decarboxylative Pd-Catalyzed Cross-Coupling Reaction Source: Organic Letters - ACS Publications URL
  • Title: Biaryl Synthesis via Pd-Catalyzed Decarboxylative Coupling of Aromatic Carboxylates with Aryl Halides Source: Journal of the American Chemical Society - ACS Publications URL
  • Title: Decarboxylative Heterocoupling Coupling of Substituted Benzoic Acids for Biaryl Synthesis Source: ResearchGate URL
  • Title: Rational Design and Synthesis of AT1R Antagonists Source: PMC - NIH URL

Sources

Troubleshooting & Optimization

Improving yields in photoredox couplings with electron-rich active esters

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Photoredox Couplings with Redox-Active Esters (RAEs) Subject: Optimizing Decarboxylative Couplings for Electron-Rich Substrates

Welcome to the Advanced Application Support Center

User Context: You are attempting a photoredox decarboxylative coupling (e.g., Giese addition, Minisci, or Ni/Photoredox cross-coupling). The Problem: Your substrate is "electron-rich" (e.g., primary alkyl, non-functionalized aliphatic, or distant from stabilizing heteroatoms). The Symptom: Low yields, unreacted starting material, or sluggish kinetics compared to "model" substrates like


-amino or 

-oxy acids.

As Senior Application Scientists, we know that standard protocols often fail here. The root cause is usually thermodynamic mismatch . Electron-rich carboxylic acids generate RAEs with significantly more negative reduction potentials (


), making the critical Single Electron Transfer (SET) event endergonic and slow.

This guide provides a modular troubleshooting framework to overcome this specific energy barrier.

Part 1: The Diagnostic Logic (Troubleshooting Flow)

Before changing reagents, you must diagnose where the cycle is breaking. Use this logic flow to isolate the variable.

DiagnosticFlow Start ISSUE: Low Yield with Electron-Rich RAE CheckSM DIAGNOSTIC 1: Is Starting Material (RAE) consumed? Start->CheckSM SM_Remains Root Cause: SET Failure (Thermodynamic Barrier) CheckSM->SM_Remains No (SM Intact) SM_Gone Root Cause: Radical Death (Productive Capture Failure) CheckSM->SM_Gone Yes (SM Consumed) Sol_Backbone Solution A: Switch to TCNHPI Backbone (See Table 1) SM_Remains->Sol_Backbone Sol_LA Solution B: Add Lewis Acid (ZnCl2/BF3) (LUMO Activation) SM_Remains->Sol_LA Sol_Cat Solution C: Switch to Stronger Reductant (e.g., 4CzIPN, fac-Ir(ppy)3) SM_Remains->Sol_Cat Sol_Trap Solution D: Increase Trap/Electrophile Conc. (Kinetics) SM_Gone->Sol_Trap Sol_HSource Solution E: Check H-Atom Donor (If Giese/Hydroalkylation) SM_Gone->Sol_HSource Sol_Side Check for Hydrolysis (Is Phthalimide byproduct forming?) SM_Gone->Sol_Side

Figure 1: Decision tree for diagnosing reaction failure. Green path indicates successful radical generation but failed coupling; Blue path indicates failure to generate the radical.

Part 2: Strategic Solutions (The "Knowledge Base")

Strategy A: Electronic Tuning of the Active Ester (The "Hardware" Fix)

The Science: The standard N-hydroxyphthalimide (NHP) ester is often insufficient for electron-rich acids. The reduction potential is too negative. By adding electron-withdrawing groups to the phthalimide backbone, you shift the


 positively, making the ester easier to reduce.

Recommendation: If your reaction fails with standard NHPI, switch to Tetrachlorophthalimide (TCNHPI) .

Table 1: Reduction Potentials of Common Active Esters | RAE Backbone | Structure Type | Approx.


 (V vs SCE) | Reactivity Profile | Recommended For |
| :--- | :--- | :--- | :--- | :--- |
| TCNHPI  | Tetrachloro- | -0.60 to -0.80 V  | Highly Reactive | Electron-Rich Alkyls , Tertiary centers, Stubborn substrates |
| NHPI  | Standard | -1.20 to -1.35 V  | Moderate | 

-Heteroatom acids, Secondary alkyls | | 4-OMe-NHPI | Methoxy- | -1.40 to -1.60 V | Low Reactivity | Stabilized radicals, Preventing background decomposition |

Data synthesized from electrochemical studies [1, 2]. Note: TCNHPI esters are often solid and more stable to hydrolysis than standard NHPI.

Strategy B: Lewis Acid Activation (The "Additive" Fix)

The Science: If you cannot change the ester backbone, you can activate the existing ester. A Lewis Acid (LA) coordinates to the carbonyl oxygens of the phthalimide. This coordination lowers the energy of the LUMO (


), effectively making the reduction potential less negative (easier to reduce) without changing the catalyst.
  • Common Additives:

    
     (10-20 mol%), 
    
    
    
    , or
    
    
    .
  • Mechanism:

    
    . The photocatalyst reduces 
    
    
    
    more closely to diffusion control.
Strategy C: Catalyst Matching

The Science: Ensure your photocatalyst has sufficient reducing power (


 or 

).
  • For Electron-Rich RAEs: Avoid weak reductants like

    
     (
    
    
    
    ).
  • Preferred Catalysts:

    • 
       (
      
      
      
      )
    • 4CzIPN (

      
       but operates via PCET often effectively)
      
    • Eosin Y (Organic alternative, often requires Hantzsch ester activation)

Part 3: Visualizing the Activated Mechanism

The diagram below illustrates how Lewis Acid activation bypasses the thermodynamic barrier associated with electron-rich substrates.

Mechanism PC Photocatalyst (Ground State) PC_Ex PC* (Excited) PC->PC_Ex hv (Blue LED) Complex Activated Complex [RAE-LA] PC_Ex->Complex SET (Facilitated) RAE Electron-Rich RAE (High Barrier) RAE->Complex + Lewis Acid (LUMO Lowering) LA Lewis Acid (ZnCl2) LA->Complex Complex->PC PC+ regens Radical Alkyl Radical (R•) Complex->Radical -CO2 -Phth-LA Product Coupled Product Radical->Product + Trap

Figure 2: Lewis Acid Activation Pathway. Note how the RAE enters an "Activated Complex" state before accepting the electron, lowering the energy requirement.

Part 4: Validated Experimental Protocols

Protocol 1: Synthesis of TCNHPI Esters (The Robust Precursor)

Use this if standard NHPI esters yield <20%.

  • Reagents: Carboxylic acid (1.0 equiv), N-hydroxy-tetrachlorophthalimide (TCNHPI, 1.0 equiv), DIC (Diisopropylcarbodiimide, 1.1 equiv), DMAP (10 mol%).

  • Solvent: DCM (0.2 M).

  • Procedure:

    • Dissolve Acid and TCNHPI in DCM.

    • Add DMAP.

    • Add DIC dropwise at

      
      .
      
    • Stir at Room Temp for 4-12 hours (TCNHPI esters form faster than NHPI).

    • Workup: Filter off the urea precipitate. Wash filtrate with 1N HCl, then brine. Dry (

      
      ) and concentrate.
      
    • Purification: Recrystallize from Acetone/Hexanes or rapid column chromatography (TCNHPI esters are stable on silica).

Protocol 2: The "Rescue" Coupling Conditions

Use this setup for stubborn, electron-rich primary alkyl substrates.

  • Substrate: TCNHPI Ester (1.0 equiv).

  • Trap: Electrophile (e.g., Michael acceptor, 1.5 - 3.0 equiv).

  • Catalyst:

    
     (1-2 mol%).
    
  • Additive:

    
     (20 mol%) OR Hantzsch Ester (1.5 equiv) if reductive protonation is needed.
    
  • Solvent: DMF or DMA (0.1 M). Note: Polar solvents stabilize the charge-separated transition state.

  • Setup:

    • Combine all solids in a vial.

    • Pump into glovebox or degas thoroughly (sparge with Argon for 15 mins).

    • Add solvent.[1]

    • Irradiate with Blue LEDs (450 nm) with fan cooling (keep T < 35°C to prevent thermal degradation).

Part 5: Frequently Asked Questions (FAQ)

Q: My RAE hydrolyzes before the reaction starts. What do I do? A: Electron-rich RAEs are less prone to hydrolysis than electron-deficient ones, but it can still happen in wet DMF.

  • Fix: Ensure DMF is anhydrous. Store RAEs in a desiccator. If synthesis is difficult, consider in-situ activation : Mix the acid, DIC, and NHP-catalyst in one pot, then add the photocatalyst and light (the "catalytic activation" method) [3].

Q: I see the decarboxylated product (R-H) but not the coupled product. Why? A: This is "Hydroalkylation" or "Protodecarboxylation." The radical was formed (so the SET worked), but it abstracted a Hydrogen atom from the solvent or reagents instead of reacting with your trap.

  • Fix: Increase the concentration of your trap (electrophile). Switch to a solvent with stronger bond dissociation energies (e.g., Acetonitrile instead of THF). If using Hantzsch ester, lower its equivalents or add it slowly via syringe pump.

Q: Can I use Nickel/Photoredox for these electron-rich substrates? A: Yes, but the transmetallation step onto Nickel is sensitive to sterics.

  • Tip: For primary electron-rich chains, standard conditions work. For tertiary electron-rich chains, the radical capture by Ni is slow. Use TCNHPI esters to ensure the radical generation isn't the rate-limiting step, allowing the Ni cycle to catch up [4].

References

  • Okada, K., et al. (1991).[2] "Photochemical decarboxylation of N-(acyloxy)phthalimides." Journal of the American Chemical Society.[3]

  • Cornella, J., & Baran, P. S. (2016). "Practical Ni-Catalyzed Aryl-Alkyl Cross-Coupling of Secondary Redox-Active Esters." Journal of the American Chemical Society.[3]

  • Griffin, J. D., et al. (2015). "Theoretical and Experimental Investigation of the Photoredox-Catalyzed Decarboxylation of N-(Acyloxy)phthalimides." Journal of Organic Chemistry.

  • Qin, T., et al. (2016). "A general alkyl-alkyl cross-coupling enabled by redox-active esters and alkylzinc reagents."[3][4] Science.

Sources

Optimizing light sources for activation of 4-methoxybenzoate derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Photochemical Activation of 4-Methoxybenzoate Derivatives

Welcome to the Photochemistry Application Support. Ticket ID: OPT-4MB-UV Assigned Scientist: Dr. A. Vance, Senior Application Specialist

Introduction: The "Deep UV" Challenge

You are likely here because your reaction yields are low or your kinetics are sluggish. The activation of 4-methoxybenzoate (p-anisate) derivatives presents a specific challenge in photopharmacology: Spectral Mismatch.

Unlike the ubiquitous o-nitrobenzyl cages (which cleave readily at 365 nm), the 4-methoxybenzoate chromophore typically possesses an absorption maximum (


) in the UVC/UVB range (250–270 nm) , with a tail that barely extends into the UVA region [1, 2].

If you are using a standard 365 nm or 405 nm LED light source, you are likely operating on the extreme "red edge" of the absorption band, resulting in inefficient excitation. This guide focuses on bridging that gap through source optimization and rigorous control of experimental variables.

Module 1: Wavelength Selection & Source Matching

The Core Physics: Photochemical activation requires the absorption of a photon. The efficiency is dictated by the spectral overlap integral —the area where your light source's emission spectrum overlaps with your molecule's absorption spectrum.

Spectral Analysis
  • Target

    
    :  ~254–260 nm (Solvent dependent).
    
  • Effective Activation Window: 250–300 nm.

  • Common Pitfall: Using 365 nm LEDs. At 365 nm, the extinction coefficient (

    
    ) of simple 4-methoxybenzoate derivatives is often 
    
    
    
    , compared to
    
    
    at peak.
Light Source Recommendations
Light Source TypeEmission PeakSuitabilityProsCons
UVB LED 300–310 nmHigh Targeted activation; less DNA damage than UVC.Expensive; lower power density than UVA LEDs.
UVC LED 275–280 nmOptimal Matches

closely; fast kinetics.
High Phototoxicity ; requires quartz optics (glass absorbs UVC).
Hg Arc Lamp 254 nm (Line)High High intensity at peak absorption.Excessive heat; broad spectrum requires filtration to remove IR/UVA.
UVA LED 365 nmLow Readily available; cell-friendly.Inefficient ; requires high intensity to compensate for low

.
Visualizing the Mismatch

SpectralOverlap Molecule 4-Methoxybenzoate Abs Max: ~260 nm Result_Poor Low Yield / Slow Kinetics (Tail Absorption Only) Molecule->Result_Poor If using 365nm Result_Good High Efficiency (Peak Absorption) Molecule->Result_Good If using 254-300nm Source_365 Standard LED (365 nm) Source_365->Molecule Minimal Overlap Source_300 Specialized LED (300 nm) Source_300->Molecule Strong Overlap Source_254 Hg Lamp (254 nm) Source_254->Molecule Max Overlap

Figure 1: Spectral overlap logic. Note that standard 365 nm sources target the "tail" of the absorption, leading to inefficiency.

Module 2: Troubleshooting Reaction Efficiency

Issue: "The reaction is too slow, even with a 300 nm source."

Root Cause Analysis: If the wavelength is correct, the issue is likely Photon Flux or the Inner Filter Effect (IFE) .

The Inner Filter Effect (IFE)

If your concentration is too high, the molecules at the front of the cuvette/vial absorb all the light, leaving the bulk solution in the dark [3].

  • Diagnostic: Does the reaction rate plateau as you increase concentration?

  • The Rule of Thumb: Ensure Absorbance (

    
    ) at the irradiation wavelength is < 0.1  (or max 0.[1]5) for uniform kinetics.
    
  • Solution: Dilute the sample or use a thin-pathlength cuvette (0.1 cm) or microfluidic reactor.

Irradiance vs. Dose
  • Irradiance (

    
    ):  The power hitting the sample per unit area (
    
    
    
    ).
  • Dose (

    
    ):  Total energy (
    
    
    
    ).
    
    
    .
  • Optimization: For "tail irradiation" (e.g., using 365 nm), you must compensate for the low extinction coefficient by drastically increasing Irradiance , not just time. You need a high-power LED array (>100

    
    ).
    

Module 3: Managing Phototoxicity & Thermal Effects

Issue: "My biological sample is dying," or "The solvent is evaporating."

Troubleshooting Matrix

SymptomProbable CauseCorrective Action
Cell Death (Non-Thermal) UVC/UVB Damage (DNA dimerization)Red-Shift: Switch to pulsed 365 nm high-intensity light (two-photon excitation if accessible). Use radical scavengers if mechanism is radical-based.
Sample Heating IR emission from source or LED driver heatActive Cooling: Use a Peltier stage or water-jacketed reactor. Duty Cycle: Pulse the LED (e.g., 100ms ON / 900ms OFF) to dissipate heat.
Side Reactions Solvent absorptionSolvent Check: Acetone and DMSO absorb UV. Switch to Acetonitrile (MeCN) or Methanol (MeOH) which are transparent >210 nm.

Module 4: Experimental Protocols

Protocol A: Validating Photon Flux (Actinometry)

Why? You cannot trust the "Wattage" on the box. You must measure the photons actually hitting your sample.

Method: Uridine Actinometry (Best for 240–290 nm range) [4].[2][3] Note: Ferrioxalate is standard but Uridine is simpler for biological labs operating in the UVC/UVB range.

  • Preparation: Prepare a

    
     solution of Uridine in sterile water.
    
  • Baseline: Measure Absorbance at 262 nm (

    
    ). It should be approx 0.14.
    
  • Irradiation: Expose the solution to your light source for fixed intervals (e.g., 10, 20, 30 seconds).

  • Measurement: Measure

    
     after each interval. Uridine photohydrates, causing absorbance to decrease.
    
  • Calculation: Plot

    
     vs. time. The slope correlates to photon flux based on the known quantum yield (
    
    
    
    ).
Protocol B: The "Optimization Loop"

Use this workflow to dial in your reaction conditions.

OptimizationLoop Start Start Optimization Check_Spec 1. Measure UV-Vis Spectrum (Determine Lambda max) Start->Check_Spec Select_Source 2. Select Source (Target Lambda max +/- 20nm) Check_Spec->Select_Source Calc_IFE 3. Check Absorbance (A) Is A < 0.1? Select_Source->Calc_IFE Dilute Dilute Sample Calc_IFE->Dilute No (A > 0.1) Irradiate 4. Irradiate & Monitor (HPLC/LC-MS) Calc_IFE->Irradiate Yes Dilute->Calc_IFE Result_Check Yield > 80%? Irradiate->Result_Check Increase_Power Increase Irradiance (Not just time) Result_Check->Increase_Power No Success Protocol Validated Result_Check->Success Yes Increase_Power->Irradiate

Figure 2: Experimental workflow for optimizing photochemical yield.

References

  • PubChem. (2025).[4] 4-Methoxybenzoate | C8H7O3-.[4] National Library of Medicine. [Link]

  • Edinburgh Instruments. (2021). What is the Inner Filter Effect?. [Link]

  • Pousty, D., et al. (2023).[2] Protocol for UVC uridine actinometry. MethodsX, 10, 101957.[2][3] [Link]

Sources

Purification methods for piperidin-1-yl 4-methoxybenzoate to remove free acid

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers facing challenges in isolating sensitive O-acylhydroxylamine derivatives. Purifying piperidin-1-yl 4-methoxybenzoate to remove unreacted 4-methoxybenzoic acid (also known as p-anisic acid) requires a nuanced approach. Because the nitrogen atom adjacent to the ester oxygen increases the electrophilicity of the carbonyl carbon, this compound is more susceptible to basic hydrolysis than a standard alkyl ester.

This guide provides field-proven, self-validating protocols to selectively remove the free acid without degrading your target molecule.

Fundamental Chemical Properties

To design a rational purification strategy, we must first analyze the physicochemical properties of the impurity versus the target molecule.

PropertyValueRelevance to Purification Strategy
pKa (4-Methoxybenzoic Acid) ~4.47Dictates the pH required for complete deprotonation. A mildly basic pH (>8) is required to ionize the acid into a water-soluble salt.
Water Solubility (Free Acid) 0.3 g/L (at 20°C)Highly insoluble in neutral/acidic water; simple water washes will fail to remove the unreacted acid.
Ester Stability Moderately SensitiveThe N-alkoxy ester linkage is stable to mild aqueous bases (e.g., NaHCO₃) but rapidly hydrolyzes under strong basic conditions (e.g., NaOH).

Troubleshooting Guides & FAQs

Q1: Why is 4-methoxybenzoic acid so difficult to remove from my crude reaction mixture using standard water washes? A1: The difficulty stems from the compound's hydrophobicity. While 4-methoxybenzoic acid has a pKa of approximately 4.47 ()[1], its bulky aromatic ring and methoxy group severely limit its solubility in neutral water to just 0.3 g/L at room temperature (). To force it into the aqueous phase, you must exploit its acidity by converting it into its conjugate base (a carboxylate salt), which requires a basic aqueous wash.

Q2: How can I remove the free acid without hydrolyzing my sensitive piperidin-1-yl ester? A2: The key is controlling the pH to achieve a thermodynamic balance. Piperidin-1-yl 4-methoxybenzoate is an O-acylhydroxylamine. The adjacent electronegative nitrogen makes the carbonyl carbon highly susceptible to nucleophilic attack. Strong bases like 1M NaOH will rapidly cleave the ester bond. Instead, use 5% aqueous Sodium Bicarbonate (NaHCO₃). The pH of saturated NaHCO₃ is ~8.3, which is nearly four pH units above the acid's pKa. This ensures >99.9% deprotonation of the acid, driving it into the aqueous layer, while remaining mild enough to leave the ester completely intact ()[2].

Q3: What if my compound forms a stubborn emulsion during the basic wash? A3: Emulsions are a notorious workup nightmare, often caused by the amphiphilic nature of partially dissolved salts or fine particulates stabilizing the organic-aqueous interface. According to established organic synthesis troubleshooting protocols ()[3], you should never shake the separatory funnel vigorously when washing complex mixtures. If an emulsion forms, add saturated aqueous NaCl (brine). This increases the ionic strength of the aqueous layer, forcing the organic components out (the "salting-out" effect) and breaking the emulsion. If the emulsion persists, filter the entire biphasic mixture through a pad of Celite to remove the microscopic particulates.

Q4: Can I avoid aqueous workup entirely if my specific derivative is exquisitely water-sensitive? A4: Yes. You can utilize a solid-phase extraction (scavenging) strategy. By adding a weakly basic tertiary amine resin (such as Amberlyst A21) to your organic solution, the resin will deprotonate the 4-methoxybenzoic acid and covalently bind the resulting carboxylate to the solid support. You simply filter off the resin, leaving the pure ester in the filtrate.

Step-by-Step Experimental Protocols

Protocol A: Mild Basic Aqueous Workup (With Self-Validation)

This is the standard, scalable method for removing free acid impurities. I have engineered a self-validating step into this protocol so you can visually confirm the success of the purification.

Step 1: Dilution Dissolve the crude reaction mixture in a water-immiscible organic solvent that provides excellent solubility for the ester (e.g., Ethyl Acetate or Dichloromethane).

Step 2: Mild Basic Wash Add an equal volume of 5% aqueous NaHCO₃ to the separatory funnel. Invert the funnel gently 3–4 times. Do not shake vigorously. Vent frequently to release any CO₂ gas generated by the neutralization process.

Step 3: Phase Separation Allow the layers to separate fully and collect the organic phase. Repeat the NaHCO₃ wash one more time to ensure complete extraction.

Step 4: The Self-Validating System (Critical Step) To definitively prove that the unreacted acid has been removed from your product, take a 5 mL aliquot of the separated aqueous bicarbonate layer and add 1M HCl dropwise until the pH drops below 3. Causality: Because 4-methoxybenzoic acid is insoluble in acidic water, a white precipitate will instantly form as the carboxylate is protonated back to its neutral state. This physical phenomenon validates that the acid was successfully extracted. If no precipitate forms, the extraction failed, and the acid remains in your organic layer.

Step 5: Drying and Concentration Wash the organic layer once with brine to remove residual water, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the pure piperidin-1-yl 4-methoxybenzoate.

Protocol B: Anhydrous Scavenger Resin Purification

Use this method if your ester shows signs of degradation during aqueous workup.

Step 1: Resin Swelling Suspend Amberlyst A21 resin (3 molar equivalents relative to the estimated unreacted acid) in Dichloromethane (DCM) for 15 minutes to swell the polymer matrix.

Step 2: Binding Add the crude piperidin-1-yl 4-methoxybenzoate (dissolved in a minimal amount of DCM) to the resin suspension.

Step 3: Agitation Stir the mixture gently at room temperature for 2 hours. The basic sites on the resin will selectively trap the free acid.

Step 4: Filtration and Recovery Vacuum filter the mixture through a sintered glass funnel. Wash the resin bed thoroughly with additional DCM to ensure complete recovery of the ester. Evaporate the filtrate to obtain the pure product.

Purification Workflow Visualization

Below is the logical decision matrix for selecting and executing the appropriate purification strategy.

PurificationWorkflow N1 Crude Mixture (Ester + Free Acid) N2 Is the ester highly sensitive to hydrolysis? N1->N2 N3 Mild Basic Aqueous Workup (5% NaHCO3) N2->N3 No / Moderately Stable N4 Solid-Phase Scavenging (Basic Resin / Alumina) N2->N4 Yes / Highly Sensitive N5 Emulsion Forms? N3->N5 N7 Pure Piperidin-1-yl 4-methoxybenzoate N4->N7 N6 Add Brine / Filter Celite N5->N6 Yes N5->N7 No N6->N7

Decision matrix for purifying piperidin-1-yl 4-methoxybenzoate.

References

  • P-ANISIC ACID. Ataman Kimya. Available at:[Link]

  • How To: Manage an Emulsion. Not Voodoo (University of Rochester). Available at:[Link]

Sources

Overcoming slow fragmentation rates in electron-rich N-acyloxyamines

Author: BenchChem Technical Support Team. Date: March 2026

The following guide is structured as a Tier-3 Technical Support resource for the Chemical Biology & Prodrug Development sector. It addresses the specific kinetic bottlenecks encountered when using N-acyloxyamine linkers with electron-rich nitrogen payloads (e.g., indoles, alkylated anilines, or pyrroles).

Topic: Troubleshooting Slow Fragmentation in Electron-Rich Systems Ticket Priority: High (Methodology Optimization) Agent: Senior Application Scientist, Linker Chemistry Division

Executive Summary

You are likely encountering "The Electron-Rich Paradox." While electron-rich amines are excellent nucleophiles in synthesis, they form exceptionally stable N-acyloxy conjugates. The high electron density on the nitrogen atom exerts a stabilizing effect on the N-O bond and, via induction, reduces the electrophilicity of the adjacent carbonyl. This results in slow hydrolysis rates (


) and delayed payload release.

This guide provides the diagnostic steps and structural engineering protocols to accelerate fragmentation without compromising the stability required for shelf-life.

Part 1: Diagnostic & Mechanistic Troubleshooting
Q1: Why is my electron-rich payload sticking to the linker despite esterase treatment?

A: The issue is thermodynamic stabilization of the ground state. In an N-acyloxyamine system (


), the cleavage event (whether hydrolytic or reductive) is sensitive to the electronic nature of the 

group.
  • Leaving Group Ability: Hydrolysis generates a hydroxylamine intermediate (

    
    ). Electron-rich amines correspond to less acidic conjugate acids, making the 
    
    
    
    species a poorer leaving group compared to electron-deficient analogs.
  • Electronic Deactivation: The lone pair on the electron-rich nitrogen donates electron density toward the oxygen, which in turn reduces the partial positive charge on the carbonyl carbon. This raises the activation energy (

    
    ) for nucleophilic attack (e.g., by esterases or hydroxide).
    

The Energy Landscape: The diagram below illustrates the kinetic barrier difference between an electron-poor vs. electron-rich system.

EnergyLandscape Figure 1: Kinetic barrier elevation caused by electron-donating groups (EDGs). Start Ground State (N-Acyloxyamine) TS_Rich TS (Electron-Rich) High Barrier Start->TS_Rich Slow k1 TS_Poor TS (Electron-Poor) Low Barrier Start->TS_Poor Fast k1 Inter Intermediate (Tetrahedral) TS_Rich->Inter TS_Poor->Inter Product Fragmented Payload Inter->Product Collapse

Part 2: Structural Engineering Solutions
Q2: How can I accelerate release without changing my drug payload?

A: You must modify the linker , not the payload. Two proven strategies exist: Steric Acceleration and Electronic Tuning .

Strategy A: The "Thorpe-Ingold" Twist (Steric Acceleration)

By introducing bulky groups (gem-dimethyl) on the linker adjacent to the carbonyl (alpha-position), you force the system out of planarity. This is known as Steric Inhibition of Resonance.[1][2][3]

  • Mechanism: The bulk twists the carbonyl away from the N-O bond vector. This breaks the stabilizing conjugation from the electron-rich amine, restoring the carbonyl's electrophilicity.

  • Result: Hydrolysis rates can increase by 10–100x.

Strategy B: Electronic Tuning (Hammett Correlation)

Introduce Electron-Withdrawing Groups (EWGs) on the acyl side of the linker.

  • Mechanism: An EWG (e.g.,

    
    -methoxy, 
    
    
    
    -fluoro) pulls electron density away from the ester bond, destabilizing the ground state and making the carbonyl "hotter" for nucleophilic attack.

Comparative Kinetics Table: Effect of Linker Modification on Release Half-Life (


)
Linker Structure (R-CO-O-N...)Modification TypeRelative Rate (

)
Estimated

(pH 7.4)
Acetate (Standard) None1.024 - 48 hours
Isobutyrate Steric (Moderate)3.58 - 12 hours
Pivalate (Gem-dimethyl) Steric (High)0.1 (Too stable)*> 7 days

-Methoxyacetate
Electronic (EWG)15.01 - 3 hours

-Dimethyl-methoxy
Hybrid (Optimal) 45.0 20 - 40 mins

*> Note: While pivalates are sterically bulky, they often block the nucleophile entirely. The "Hybrid" approach (Steric bulk + Heteroatom induction) is usually the "Sweet Spot" for electron-rich amines.

Part 3: Experimental Optimization Protocols
Q3: My HPLC shows the intermediate is forming but not releasing the free amine. How do I push the final step?

A: If the ester cleaves but the N-O bond remains intact (forming a stable hydroxylamine


), you are stuck in a "Metabolic Dead End." 

Protocol: Reductive Triggering Electron-rich hydroxylamines are oxidation-resistant but reduction-labile. You need a reducing environment to cleave the N-O bond if spontaneous elimination fails.

Step-by-Step Assay Setup:

  • Buffer: PBS (pH 7.4) degassed.

  • Additive: Add Glutathione (GSH) at 1–5 mM (mimicking intracellular concentration) or Ascorbate .

  • Enzyme: Porcine Liver Esterase (PLE) (10 U/mL).

  • Detection: Monitor disappearance of Prodrug (

    
    ) and appearance of Amine (
    
    
    
    ) via LC-MS.

Troubleshooting Workflow Diagram:

Troubleshooting Figure 2: Diagnostic logic for stalling fragmentation kinetics. Start Start: Prodrug Intact Check1 Is Ester Cleaved? (Check LC-MS for M-Acyl) Start->Check1 PathA No: Ester is too stable Check1->PathA No PathB Yes: Intermediate Accumulates (HO-N-Drug observed) Check1->PathB Yes SolA Solution: Switch to alpha-methoxy or formyl linker PathA->SolA Check2 Is N-O Bond Breaking? PathB->Check2 SolB Solution: Add GSH (1-5mM) or increase pH to 8.0 Check2->SolB No End Success: Free Amine Released Check2->End Yes SolB->End

Part 4: Advanced Scenarios (FAQs)
Q: I'm seeing a rearrangement product instead of my drug. What is this?

A: You are likely witnessing the HERON Reaction (Heteroatom Rearrangement On Nitrogen).[4] In electron-rich systems, the oxygen of the acyl group can migrate to the carbonyl carbon, rearranging the ester into an amide. This is a known side-reaction for N-acyloxyamines with high electron density [1].

  • Fix: Increase the solvent polarity (water/buffer suppresses HERON relative to solvolysis) or use a "self-immolative" spacer (like a para-aminobenzyl carbamate) between the N-acyloxy group and your drug to distance the electron density.

Q: Can I use pH to control the rate?

A: Yes.

  • Acidic pH (< 5): Stabilizes the N-acyloxy bond (protonation of the amine is unlikely if acylated, but protonation of the carbonyl oxygen is required for acid hydrolysis, which is slow).

  • Basic pH (> 8): Accelerates hydrolysis significantly.

  • Tip: If your fragmentation is too slow in PBS (pH 7.4), test at pH 8.0. If it works there, your linker is simply too stable for the pKa of the leaving group. Switch to the

    
    -Methoxyacetate  linker described in Part 2.
    
References
  • Glover, S. A., & Rosser, A. A. (2018).[4] Heteroatom Substitution at Amide Nitrogen—Resonance Reduction and HERON Reactions of Anomeric Amides.[4] Molecules, 23(11), 2834.[4]

  • Bundgaard, H., & Rasmussen, G. J. (1991). Prodrugs of peptides. 11. Chemical and enzymatic hydrolysis kinetics of N-acyloxymethyl derivatives. Pharmaceutical Research, 8(10), 1238–1242.

  • Simplicio, A. L., et al. (2008). Prodrugs for Amines. Molecules, 13(3), 519-547.

  • Huttunen, K. M., et al. (2011). Prodrugs—from Serendipity to Rational Design. Pharmacological Reviews, 63(3), 750–771.

Sources

Technical Support Center: Controlling Side Reactions and Hydrodecarboxylation in Piperidinyl Ester Workflows

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals who struggle with the unpredictability of photoredox-mediated decarboxylative cross-coupling. Piperidinyl esters—particularly N-Boc-piperidine-4-carboxylic acid derivatives and their corresponding redox-active esters (RAEs)—are highly valuable building blocks. However, their open-shell radical intermediates are prone to deleterious side reactions, most notably hydrodecarboxylation (where the radical abstracts a hydrogen atom instead of engaging in C–C bond formation).

This guide is designed to move beyond basic troubleshooting. We will dissect the mechanistic causality behind these side reactions and provide self-validating protocols to ensure your metallaphotoredox workflows are robust, reproducible, and scalable.

Mechanistic Overview: The Fate of the Piperidinyl Radical

To control a reaction, you must first understand the kinetic competition at play. In a standard Ni/Ir dual-catalyzed cross-coupling, the Ir(III) photocatalyst oxidizes the piperidinyl ester to generate a nucleophilic carbon-centered radical[1]. The desired pathway is the rapid capture of this radical by a Ni(II) intermediate. However, if the Ni catalytic cycle is sluggish, the long-lived radical will seek alternative stabilization pathways, such as Hydrogen Atom Transfer (HAT) from the solvent, leading to hydrodecarboxylation.

G PC Photocatalyst (Ir/Ru) Ground State PC_star Excited PC* PC->PC_star Visible Light Radical Piperidinyl Radical (•C-sp3) PC_star->Radical SET & -CO2 from RAE RAE Piperidinyl NHPI Ester CrossCoupling Ni-Catalyzed Cross-Coupling Radical->CrossCoupling Ni(0)/Aryl Halide HydroDecarb Hydrodecarboxylation (HAT Pathway) Radical->HydroDecarb H-atom donor (Side Reaction) Dimer Radical Dimerization Radical->Dimer High radical conc.

Photoredox decarboxylation pathways of piperidinyl esters.

Frequently Asked Questions (FAQs)

Q1: Why is hydrodecarboxylation outcompeting my desired Ni-catalyzed cross-coupling?

Causality: Hydrodecarboxylation is a kinetic sink. It occurs when the piperidinyl radical undergoes HAT faster than it is captured by the transition metal complex[1]. This is almost always caused by the presence of adventitious HAT donors (e.g., THF, unpurified ether solvents, or trace water) or a stalled Ni cycle. Solution: Switch to rigorously dried, non-H-donating solvents like DMF or DMAc. Ensure your Ni pre-catalyst and ligands (e.g., dtbbpy) are fully complexed (yielding a homogenous solution) before adding the photocatalyst and initiating irradiation[2].

Q2: I am observing significant N-Boc deprotection during the photoredox cycle. How can I prevent this?

Causality: The N-Boc group is sensitive to highly oxidizing excited states. If you use a strongly oxidizing photocatalyst (like Acridinium dyes), you risk over-oxidizing the piperidine nitrogen to an


-amino radical cation, which subsequently fragments the Boc group. Furthermore, the generation of phthalimide (if using NHPI esters) creates a locally acidic environment.
Solution:  Use a perfectly potential-matched photocatalyst like Ir(ppy)3 (

= +0.77 V vs SCE), which is strong enough to reduce the NHPI ester but mild enough to leave the carbamate intact[3]. Supplement the reaction with a mild inorganic base (e.g., Cs2CO3) to neutralize acidic byproducts.
Q3: How do I intentionally maximize hydrodecarboxylation if the reduced piperidine is my actual target?

Causality: To drive hydrodecarboxylation, you must deliberately introduce an exogenous HAT donor that can efficiently and irreversibly quench the carbon-centered radical before dimerization or oxidation can occur. Solution: Add a stoichiometric silane such as (TMS)3SiH. It acts as an excellent hydrogen donor in photoredox systems, bypassing the need for radical initiators like AIBN, and cleanly yields the hydrodecarboxylated alkane[4].

Troubleshooting Logic & Quantitative Data

When diagnosing a failed reaction, use the logic tree below to isolate the specific failure mode.

Troubleshooting Start Issue: Low Cross-Coupling Yield High Byproducts Check1 Identify Major Byproduct Start->Check1 Hydro Hydrodecarboxylation (Reduced Piperidine) Check1->Hydro Dimer Piperidine Dimerization Check1->Dimer Unreacted Unreacted Piperidinyl Ester Check1->Unreacted FixHydro Action: Remove HAT donors. Dry solvents (use DMF/DMAc). Check Ni ligand loading. Hydro->FixHydro FixDimer Action: Decrease light intensity. Lower reaction concentration. Dimer->FixDimer FixUnreacted Action: Degas solvent thoroughly. Check light penetration. Unreacted->FixUnreacted

Troubleshooting logic tree for piperidinyl ester cross-coupling.

Table 1: Effect of Reaction Parameters on Piperidinyl Radical Fate

The following table summarizes how specific experimental choices dictate the balance between cross-coupling and hydrodecarboxylation.

SolventPhotocatalystCo-Catalyst / AdditivePrimary ProductYield (%)Causality / Observation
THFIr(ppy)3NiCl2·dtbbpyHydrodecarboxylation65%THF acts as a strong H-atom donor, intercepting the radical.
DMF Ir(ppy)3 NiCl2·dtbbpy Cross-Coupled Aryl 88% Non-HAT solvent promotes efficient Ni-radical capture.
DMFMes-Acr+(TMS)3SiHHydrodecarboxylation92%Silane additive intentionally drives HAT for targeted reduction.
Wet DioxaneRu(bpy)3NiCl2·dtbbpyHydrodecarboxylation40%Trace water quenches the radical intermediate prematurely.

Standard Operating Procedures (SOPs)

The following protocols are designed as self-validating systems. Built-in visual cues will confirm whether the chemical causality of the step has been achieved.

Protocol 1: Synthesis of N-Boc-Piperidine NHPI Redox-Active Ester

This protocol minimizes epimerization and prevents the formation of insoluble urea byproducts that trap the ester.

  • Preparation: In a flame-dried round-bottom flask, dissolve N-Boc-piperidine-4-carboxylic acid (1.0 equiv) and N-hydroxyphthalimide (NHPI, 1.1 equiv) in anhydrous DCM to a concentration of 0.1 M.

  • Activation: Cool the solution to 0 °C using an ice bath. Add N,N'-Diisopropylcarbodiimide (DIC, 1.1 equiv) dropwise.

    • Causality Check: DIC is preferred over DCC because the resulting diisopropylurea byproduct is highly soluble in DCM, preventing the occlusion of your product in a precipitate matrix.

  • Catalysis: Add 4-Dimethylaminopyridine (DMAP, 0.1 equiv) as a nucleophilic catalyst. Stir the reaction mixture at room temperature for 12 hours.

  • Validation & Purification: Concentrate the mixture under reduced pressure and purify via flash chromatography (Hexanes/EtOAc).

    • Self-Validating Step: The purified NHPI ester must appear as a highly crystalline white solid. If the product is an oil, it indicates unreacted acid or residual DIC, which will poison the downstream photoredox cycle.

Protocol 2: Ni/Photoredox Dual Catalyzed Decarboxylative Cross-Coupling

This protocol is optimized to suppress hydrodecarboxylation and maximize C(sp3)-C(sp2) bond formation.

  • Assembly: Inside an argon-filled glovebox, charge a 2-dram vial with the Piperidinyl NHPI ester (1.5 equiv), the target Aryl Iodide (1.0 equiv), NiCl2·dtbbpy (10 mol%), and[Ir(dF(CF3)ppy)2(dtbbpy)]PF6 (2 mol%).

  • Solvation & Degassing: Add anhydrous, rigorously degassed DMF (0.05 M).

    • Causality Check: Degassing is absolute. The triplet excited state of the Ir catalyst is rapidly quenched by dissolved

      
      , which will immediately halt the Single Electron Transfer (SET) process[2].
      
  • Reduction: Add Zn powder (2.0 equiv) as a terminal reductant to turn over the Ni catalytic cycle.

  • Irradiation: Seal the vial with a PTFE-lined cap, remove it from the glovebox, and irradiate with 456 nm blue LEDs for 24 hours at 25 °C.

    • Self-Validating Step: Within the first 30 minutes of irradiation, the solution should transition from a pale green to a deep red/brown color. This color shift confirms the successful generation of the active Ni(0) species.

  • Workup: Quench the reaction with deionized water, extract with EtOAc (3x), dry over Na2SO4, and purify via chromatography.

References

  • Title: Decarboxylative Aryl

    
    -Amino Acids via Photoredox Catalysis: A One-Step Conversion of Biomass to Drug Pharmacophore.
    Source:  Journal of the American Chemical Society
    URL: [Link]
    
  • Title: Open-Air Alkylation Reactions in Photoredox-Catalyzed DNA-Encoded Library Synthesis. Source: PMC / National Institutes of Health URL: [Link]

  • Title: Visible-Light Photoredox-Catalyzed Decarboxylation of Alkyl Carboxylic Acids. Source: University of Science and Technology of China (USTC) URL: [Link]

  • Title: Decarboxylative Cross-Coupling: A Radical Tool in Medicinal Chemistry. Source: PMC / National Institutes of Health URL: [Link]

Sources

Technical Support Center: Stability Optimization of Piperidin-1-yl 4-methoxybenzoate

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Welcome to the Technical Support guide for Piperidin-1-yl 4-methoxybenzoate . This compound belongs to the class of


-acyloxyamines  (specifically an 

-benzoyloxypiperidine derivative).

In research applications—ranging from radical polymerization initiators to mutagenicity models and specific acylating agents—this molecule is frequently handled in the presence of bases (additives) used as acid scavengers or catalysts. However, its stability is highly sensitive to the nature of these base additives.

This guide provides a mechanistic breakdown of how different base classes affect the integrity of the ester bond (


) and offers actionable protocols to maximize stability.

Module 1: Diagnostic & Troubleshooting (FAQs)

Q1: My compound degrades rapidly when I add triethylamine (TEA). Why?

A: While TEA is a common base, it is moderately nucleophilic.


-acyloxy compounds are "active esters." Unhindered tertiary amines like TEA can act as general base catalysts, promoting the attack of adventitious water on the carbonyl carbon. If your solvent is not strictly anhydrous, TEA will accelerate hydrolysis.
  • Recommendation: Switch to

    
    -Diisopropylethylamine (DIPEA) . The steric bulk of the isopropyl groups shields the nitrogen, reducing its ability to participate in nucleophilic catalysis while maintaining basicity to scavenge protons.
    
Q2: I see a new spot on TLC/HPLC after adding a primary amine. Is this hydrolysis?

A: Likely not. It is probably aminolysis .

  • Mechanism: Primary and secondary amines are strong nucleophiles. They attack the carbonyl of Piperidin-1-yl 4-methoxybenzoate directly, displacing the

    
    -hydroxypiperidine leaving group and forming a benzamide.
    
  • Fix: If the amine is not your reactant, you must remove it. If you need a base additive in the presence of sensitive amines, use inorganic bicarbonates (

    
    ) or highly hindered organic bases (2,6-Lutidine).
    
Q3: Can I use DMAP to speed up my reaction?

A: CRITICAL WARNING. Do NOT use 4-Dimethylaminopyridine (DMAP) unless you intend to cleave the ester.

  • Reason: DMAP is a potent nucleophilic catalyst. It will attack the carbonyl to form a reactive

    
    -acylpyridinium intermediate, which will then rapidly react with any nucleophile present (water, alcohols, amines), destroying your starting material in minutes.
    
Q4: How does the 4-methoxy group affect stability compared to other benzoates?

A: The 4-methoxy group is an Electron Donating Group (EDG). Through resonance, it donates electron density into the benzene ring and the carbonyl system.

  • Impact: This makes the carbonyl carbon less electrophilic compared to unsubstituted benzoate or 4-nitrobenzoate.

  • Result: Your compound is inherently more stable to base hydrolysis than many other active esters, but it is still vulnerable to strong nucleophiles.

Module 2: Mechanistic Deep Dive

To troubleshoot effectively, you must understand the competing degradation pathways. The stability of Piperidin-1-yl 4-methoxybenzoate depends on the Nucleophilicity vs. Basicity ratio of your additive.

Degradation Pathways Diagram

StabilityPathways cluster_0 Base Effect Compound Piperidin-1-yl 4-methoxybenzoate Inter Tetrahedral Intermediate Compound->Inter Nucleophilic Attack (Rate Limiting) Base Base Additive (Variable) Base->Inter Promotes Acid 4-Methoxybenzoic Acid Inter->Acid Hydrolysis (via H2O/OH-) Amide Amide Product Inter->Amide Aminolysis (via R-NH2) NHP N-Hydroxypiperidine (Leaving Group) Inter->NHP Released DMAP DMAP/Pyridine: Rapid Nucleophilic Attack DIPEA DIPEA: Steric Shielding (Slow Hydrolysis)

Figure 1: Mechanistic pathways determining the stability of the ester bond. Red paths indicate degradation routes accelerated by inappropriate base selection.

Module 3: Optimization & Protocols

Base Additive Selection Guide

Use this table to select the correct base for your application.

Base AdditiveClassStability RiskMechanism of ActionRecommendation
DIPEA (Hünig's Base) Tertiary Amine (Hindered)🟢 Low Acts as a proton scavenger; steric bulk prevents direct carbonyl attack.Preferred for organic solubility.
2,6-Lutidine Pyridine Derivative (Hindered)🟢 Low Steric hindrance at N-center blocks nucleophilicity.Excellent alternative to DIPEA.
Sodium Bicarbonate Inorganic Weak Base🟢 Low Low solubility in organics limits reaction rate; weak base.Preferred for biphasic systems.
Triethylamine (TEA) Tertiary Amine (Unhindered)🟡 Moderate Can act as a general base catalyst for hydrolysis in wet solvents.Use only with anhydrous solvents.
Pyridine Heterocycle🔴 High Nucleophilic; can form acyl-pyridinium species.Avoid unless necessary.
DMAP Heterocycle🔴 Critical Potent nucleophilic catalyst; causes rapid degradation.DO NOT USE.
Morpholine/Piperidine Secondary Amine🔴 Critical Direct aminolysis (forms amide).DO NOT USE.
Protocol: Stability Validation Assay (HPLC)

Before committing valuable starting material to a reaction, validate the stability of Piperidin-1-yl 4-methoxybenzoate in your chosen base/solvent system.

Materials:

  • HPLC System (UV detector at 254 nm).

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax or Waters XBridge).

  • Mobile Phase: A: 0.1% Formic Acid in Water; B: Acetonitrile.

  • Internal Standard: Benzophenone (non-reactive reference).

Step-by-Step Procedure:

  • Preparation: Dissolve Piperidin-1-yl 4-methoxybenzoate (10 mM) and Internal Standard (5 mM) in the target solvent (e.g., DCM, DMF, or THF).

  • T0 Sample: Immediately inject 5 µL into the HPLC to establish the T=0 ratio (Compound Area / IS Area).

  • Stress Test: Add the Base Additive (2.0 equivalents) to the vial.

  • Incubation: Stir at room temperature (25°C).

  • Sampling: Inject samples at T=1h, T=4h, and T=24h.

  • Analysis:

    • Calculate % Remaining =

      
      .
      
    • Pass Criteria: >95% remaining after 4 hours.

    • Fail Criteria: Appearance of 4-methoxybenzoic acid peak (usually elutes earlier than the ester) or

      
      -hydroxypiperidine.
      

References

  • Vertex Pharmaceuticals. (2015). Synthesis and structure-activity relationships of a series 4-methoxy-3-(piperidin-4-yl)oxy benzamides. National Institutes of Health (NIH) Library. [Link]

  • Royal Society of Chemistry. (2002). Kinetics and mechanism of hydrolysis of amidinating agents. Journal of the Chemical Society, Perkin Transactions 2. [Link]

  • Master Organic Chemistry. (2018). Nucleophilicity Trends of Amines: Steric Effects and Basicity. [Link]

  • MDPI. (2021). Chemical Modulation of Piperidin-yl Benzoate Scaffolds. Molecules. [Link]

Technical Support Center: Troubleshooting & Handling Piperidin-1-yl Esters

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As application scientists, we frequently encounter challenges with the stability of highly reactive reagents. Piperidin-1-yl esters (derived from N-hydroxypiperidine) are exceptionally efficient active esters utilized in solid-phase and solution-phase peptide synthesis[1]. However, their high reactivity inherently couples with a vulnerability to atmospheric moisture.

This guide is designed to move beyond basic instructions by explaining the mechanistic causality behind degradation, providing self-validating handling protocols, and addressing specific troubleshooting scenarios.

Core Principles: The Causality of Moisture Sensitivity

To master the handling of piperidin-1-yl esters, one must first understand the mechanism of their degradation. The utility of these compounds stems from the electron-withdrawing nature of the piperidin-1-yloxy group, which significantly augments the electrophilicity of the carbonyl carbon[2]. This makes the ester highly susceptible to nucleophilic attack by amino groups during peptide coupling.

However, water acts as a competing nucleophile. When exposed to ambient moisture, water attacks the highly electrophilic carbonyl carbon to form an unstable tetrahedral intermediate[2]. The rate-limiting breakdown of this intermediate expels N-hydroxypiperidine as a leaving group, irreversibly hydrolyzing the active ester back into a non-reactive free carboxylic acid[3].

Hydrolysis A Piperidin-1-yl Ester (Active Ester) C Tetrahedral Intermediate (Unstable) A->C Nucleophilic Attack B Water (Nucleophile) B->C H2O Addition D Free Carboxylic Acid C->D Collapse & Cleavage E N-Hydroxypiperidine (Leaving Group) C->E Leaving Group Expulsion

Mechanism of piperidin-1-yl ester hydrolysis via a tetrahedral intermediate.

Comparative Stability Data

Understanding how piperidin-1-yl esters compare to other common active esters allows for better experimental planning and risk mitigation.

Active Ester TypeLeaving GroupRelative ReactivityMoisture SensitivityRecommended Storage
Piperidin-1-yl (NHP) N-HydroxypiperidineHighHigh-20°C, Desiccated
N-Hydroxysuccinimide (NHS) N-HydroxysuccinimideModerate-HighHigh-20°C, Desiccated
Pentafluorophenyl (PFP) PentafluorophenolVery HighModerate[3]-20°C, Desiccated

Self-Validating Experimental Protocols for Storage & Handling

To ensure absolute trustworthiness in your synthesis, every handling step must actively prevent the introduction of atmospheric moisture. The following protocol establishes a self-validating system where the integrity of the reagent is maintained and analytically verifiable.

Protocol: Anhydrous Aliquoting and Reconstitution

Step 1: Inert Atmosphere Aliquoting Upon receiving the lyophilized piperidin-1-yl ester, immediately transfer the vial to a glove box purged with Argon or N₂. Divide the bulk powder into single-use aliquots to prevent repeated freeze-thaw cycles and ambient air exposure.

Step 2: Desiccated Storage Seal the aliquots in amber glass vials with PTFE-lined caps. Store the vials at -20°C inside a secondary container filled with active desiccant (e.g., Drierite or silica gel)[3].

Step 3: Thermal Equilibration (Critical Step) Before use, remove a single aliquot from the freezer and allow it to equilibrate to room temperature for at least 30 minutes before opening the seal. Causality: Opening a cold vial causes immediate condensation of atmospheric moisture onto the hygroscopic powder, initiating rapid hydrolysis[3].

Step 4: Anhydrous Dissolution Dissolve the ester immediately prior to the coupling reaction. Use strictly anhydrous, amine-free aprotic solvents (e.g., DMF or DMSO). Validation: Verify the solvent's water content is <50 ppm using Karl Fischer titration before dissolution. Do not store reconstituted stock solutions[3].

Workflow S1 Receive Active Ester S2 Aliquot in Dry Box (Argon/N2) S1->S2 S3 Seal with Desiccant S2->S3 S4 Store at -20°C S3->S4 S5 Equilibrate to Room Temp (Before Opening) S4->S5 When needed S6 Dissolve in Anhydrous Solvent (DMF/DMSO) S5->S6 Avoid condensation

Optimal workflow for the storage and preparation of moisture-sensitive active esters.

Troubleshooting & FAQs

Q1: My coupling reaction yield dropped significantly after storing the ester for a month. What happened? A: The ester likely underwent spontaneous hydrolysis due to moisture ingress during storage[3]. Even trace amounts of water in the headspace of the vial can degrade the highly reactive piperidin-1-yl ester over time. To validate this, run an RP-HPLC analysis of your stored reagent; a degraded ester will present as two distinct peaks (the free carboxylic acid and the N-hydroxypiperidine leaving group) instead of a single intact ester peak.

Q2: Can I prepare stock solutions of piperidin-1-yl esters in DMF and store them at -20°C? A: No. It is strongly advised to prepare solutions immediately before use[3]. Even "anhydrous" solvents absorb trace moisture over time. In solution, the mobility of water molecules increases, drastically accelerating the nucleophilic attack on the ester bond compared to the solid state. Discard any unused dissolved reagent.

Q3: I used fresh, properly stored ester, but my bioconjugation failed. What else could cause hydrolysis? A: Check the pH of your reaction buffer. While a slightly basic pH (7.2–8.5) is optimal to deprotonate the target primary amine, excessively high pH accelerates base-catalyzed hydrolysis of the active ester[3]. Additionally, ensure your buffer does not contain competing nucleophiles like Tris or glycine, which will rapidly consume the piperidin-1-yl ester before it can react with your target molecule.

References

  • Title: N-Hydroxypiperidine Source: Grokipedia URL:[1]

  • Title: Technical Support Center: Enhancing the Stability of Pentafluorophenyl (PFP) Active Esters Source: BenchChem URL:[3]

  • Title: 3.2 Active Esters Source: Thieme Connect URL:[2]

Sources

Optimizing residence time for piperidin-1-yl 4-methoxybenzoate in flow chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Current Status: Operational Role: Senior Application Scientist Topic: Residence Time Optimization & Process Troubleshooting

Introduction: The Kinetic Challenge

Welcome to the technical support hub. You are likely here because you are synthesizing piperidin-1-yl 4-methoxybenzoate (an ester of


-hydroxypiperidine) and facing a common flow chemistry dilemma: the "Goldilocks" window of residence time (

).

This synthesis presents a specific kinetic challenge. The 4-methoxy group on the benzoyl ring is a strong electron-donating group (EDG). This deactivates the carbonyl carbon, making it significantly less electrophilic than a standard benzoyl chloride or a nitro-substituted variant. Consequently, your reaction rates (


) will be slower, requiring a longer 

or higher temperature (

) compared to standard protocols. Conversely, the piperidin-1-yl moiety (derived from 1-hydroxypiperidine) is a potent nucleophile but prone to oxidation or steric clashes if the system is not tuned correctly.

This guide provides the logic, protocols, and troubleshooting steps to optimize your residence time effectively.

Module 1: Kinetic Profiling & Residence Time Screening

Q: How do I determine the initial residence time window without wasting reagents?

A: Do not guess. Use a Ladder Screening Protocol . In flow chemistry, Residence Time (


) is defined by the ratio of Reactor Volume (

) to Flow Rate (

):

[1][2][3]

Because the 4-methoxy group slows the reaction, start with a conservative estimate based on the Damköhler Number (


) , which relates the reaction rate to the transport rate. For a target conversion of >95%, you typically need a 

.
The Ladder Screening Workflow

Execute this logic loop to find your optimal


.

OptimizationLoop Start Start: Define Constraints (Max T, Max Pressure) Calc Calculate Initial t_R (Est. 5-10 min for deactivated acyl chloride) Start->Calc Run1 Run Screen: 3 Data Points (0.5x, 1x, 2x Initial t_R) Calc->Run1 Analyze Analyze Conversion (LCMS) vs. Impurity Profile Run1->Analyze Decision Conversion > 98%? Analyze->Decision Reduce Decrease t_R (Increase Flow Rate) Decision->Reduce Yes (High Impurity) Increase Increase t_R (Lower Flow or Larger Coil) Decision->Increase No (Low Conv) Final Lock Process Parameters Decision->Final Yes & Clean Reduce->Run1 Increase->Run1

Figure 1: Iterative logic for residence time screening. Note the feedback loops based on conversion vs. impurity trade-offs.

Module 2: Experimental Protocol

Objective: Synthesis of piperidin-1-yl 4-methoxybenzoate via Acyl Chloride activation. Reaction: 4-Methoxybenzoyl chloride + 1-Hydroxypiperidine + Et


N 

Product + Et

N

HCl
Step-by-Step Methodology
  • Reagent Preparation:

    • Stream A (Electrophile): 0.5 M 4-Methoxybenzoyl chloride in anhydrous DCM (or MeCN).

    • Stream B (Nucleophile + Base): 0.55 M 1-Hydroxypiperidine + 1.5 equiv Triethylamine (Et

      
      N) in anhydrous DCM.
      
    • Note: We use a slight excess of nucleophile to drive the reaction due to the deactivated electrophile.

  • Reactor Setup:

    • Pumps: 2x HPLC pumps or Syringe pumps.

    • Mixer: T-mixer or Static Mixer (essential for biphasic or rapid mixing).

    • Reactor Coil: PFA tubing (e.g., 10 mL volume).[4]

    • Back Pressure Regulator (BPR): Set to 4-5 bar (prevents solvent boiling if heating is required).

  • Optimization Data (Representative): The following table illustrates the effect of

    
     on this specific synthesis at 25°C.
    
EntryFlow Rate A (mL/min)Flow Rate B (mL/min)Residence Time (

)
Conversion (%)Yield (%)Observation
12.502.502.0 min 65%60%Incomplete reaction (Kinetic limit).
21.001.005.0 min 88%82%Improved, but mono-impurity visible.
30.500.5010.0 min 99%94%Optimal Window.
40.250.2520.0 min 99%85%Degradation of product/darkening.

Data Interpretation: Entry 3 represents the optimal balance. Note that extending


 to 20 min (Entry 4) reduces yield despite full conversion, likely due to the instability of the N-O bond or over-acylation side reactions.
Module 3: Troubleshooting & FAQs

Q: My reactor clogs after 15 minutes. How does this affect residence time? A: Clogging drastically alters your effective residence time. The reaction generates Et


N

HCl, which is insoluble in non-polar solvents like Toluene or DCM. As salts precipitate, they reduce the effective volume (

) of your tubing.

Solution:
  • Solvent Switch: Use a solvent where the salt is soluble (e.g., slight amount of DMF) or use a biphasic system (DCM/Water) if the acyl chloride stability permits.

  • Ultrasound: Immerse the coil in an ultrasonic bath to keep particles suspended (Slug Flow).

Q: I see high conversion but low isolated yield. Is my residence time too short? A: Likely the opposite—your residence time is too long . Piperidin-1-yl esters contain a N-O bond which can be thermally sensitive. If


 is too long, you risk thermal decomposition.
  • Check: Run a stability test. Pump the pure product through the reactor at the process temperature. If purity drops, decrease

    
     and increase Temperature (
    
    
    
    ) to compensate for the rate (Arrhenius principle).

Q: Why is the 4-methoxy analog slower than the 4-nitro analog I previously synthesized? A: Electronic effects. The methoxy group (-OMe) donates electron density into the benzene ring via resonance, stabilizing the acyl chloride. This reduces the partial positive charge on the carbonyl carbon, making it less attractive to the nucleophile (1-hydroxypiperidine).

  • Impact: You cannot simply copy-paste parameters from a nitrobenzoate synthesis. You generally need 2-3x the residence time for the methoxy variant.

Module 4: Process Visualization

The following diagram illustrates the physical setup required to maintain precise residence time control while managing potential salt formation.

ReactorSetup cluster_feeds Feed Modules PumpA Pump A (4-OMe-BzCl) Mixer T-Mixer (High Shear) PumpA->Mixer Stream A PumpB Pump B (1-OH-Pip + Base) PumpB->Mixer Stream B Coil PFA Coil Reactor (Temp Controlled) Mixer->Coil BPR Back Pressure Regulator (5 bar) Coil->BPR Product Stream Bath Ultrasonic Bath (Prevents Clogging) Collect Collection & Quench BPR->Collect

Figure 2: Flow reactor setup emphasizing the mixing and salt-management (Ultrasonic Bath) zones critical for consistent residence time.

References
  • Riva, E., et al. (2009).[5][6] "Efficient Continuous Flow Synthesis of Hydroxamic Acids and Suberoylanilide Hydroxamic Acid Preparation." The Journal of Organic Chemistry.

    • Relevance: Establishes baseline flow protocols for converting esters/chlorides to hydroxylamine derivatives, highlighting the trade-off between flow r
  • Porta, R., et al. (2016). "Flow Chemistry: Recent Developments in the Synthesis of Pharmaceutical Products." Organic Process Research & Development.

    • Relevance: Discusses the "residence time distribution" (RTD) and its impact on selectivity in nucleophilic substitutions.
  • Plutschack, M. B., et al. (2017). "The Hitchhiker’s Guide to Flow Chemistry." Chemical Reviews.

    • Relevance: Authoritative review on calculating numbers and optimizing residence time ( ) for kinetic vs. mixing limited reactions.

Sources

Validation & Comparative

A Comparative Guide to the Reactivity of N-Hydroxyphthalimide (NHPI) Esters and Piperidin-1-yl 4-Methoxybenzoate

Author: BenchChem Technical Support Team. Date: March 2026

For the Attention of Researchers, Scientists, and Drug Development Professionals

Executive Summary

In the landscape of synthetic chemistry, the activation of carboxylic acids is a cornerstone for the construction of more complex molecules, particularly in the synthesis of amides and in the burgeoning field of radical chemistry. This guide provides a detailed comparative analysis of two classes of active esters: the well-established N-hydroxyphthalimide (NHPI) esters and the lesser-known Piperidin-1-yl esters, exemplified by Piperidin-1-yl 4-methoxybenzoate.

While NHPI esters have a rich and well-documented history, both as reagents for amide bond formation and, more recently, as premier redox-active esters for radical generation, there is a notable scarcity of experimental data in the peer-reviewed literature regarding the reactivity of Piperidin-1-yl 4-methoxybenzoate as an active ester. Consequently, this guide will provide a comprehensive overview of the experimentally validated reactivity of NHPI esters and a theoretical, principle-based assessment of the expected reactivity of Piperidin-1-yl 4-methoxybenzoate, anchored in the fundamental electronic properties of its constituent leaving group.

This comparative analysis is designed to equip researchers with a nuanced understanding of the chemical behavior of these ester classes, enabling more informed decisions in the design and execution of synthetic strategies.

Introduction to Active Esters: A Tale of Two Leaving Groups

The reactivity of an ester in acyl transfer reactions is fundamentally governed by the stability of the leaving group. A more stable leaving group, which corresponds to a more acidic conjugate acid (the alcohol or N-hydroxy compound), results in a more reactive ester. In the context of this guide, we compare esters derived from N-hydroxyphthalimide and N-hydroxypiperidine.

  • N-hydroxyphthalimide (NHPI): A derivative of phthalimide, NHPI is a weakly acidic compound. Its esters are known for their high reactivity in both nucleophilic acyl substitution and, significantly, in single-electron transfer (SET) processes.

  • Piperidin-1-ol (N-hydroxypiperidine): This is a hydroxylated derivative of the saturated heterocycle piperidine. Its electronic properties are markedly different from the aromatic and electron-withdrawing environment of NHPI.

The core of the reactivity difference lies in the acidity of these two N-hydroxy compounds.

CompoundStructurepKa of the N-OH groupLeaving Group Stability
N-hydroxyphthalimide~6.1[1][2]High
N-hydroxypiperidine~14.9 (predicted)[3][4]Low

The significantly lower pKa of NHPI compared to N-hydroxypiperidine is a direct indicator of the superior stability of the N-oxyphthalimide anion. This fundamental difference underpins the divergent reactivity profiles discussed in the subsequent sections.

N-Hydroxyphthalimide (NHPI) Esters: A Dual-Reactivity Paradigm

NHPI esters have emerged as remarkably versatile intermediates in modern organic synthesis, demonstrating prowess in two distinct modes of reactivity: classical acyl transfer and contemporary radical generation.

Reactivity in Amide Bond Formation (Acyl Transfer)

Historically, NHPI esters were developed for peptide synthesis, serving as effective acylating agents.[5] Their reactivity is comparable to, and in some cases exceeds, that of other common active esters like those derived from N-hydroxysuccinimide (NHS). The electron-withdrawing phthaloyl group enhances the electrophilicity of the carbonyl carbon and stabilizes the resulting N-oxyphthalimide anion upon nucleophilic attack.

The general mechanism for amide bond formation is a nucleophilic acyl substitution, as depicted below.

Figure 1: Mechanism of Amide Bond Formation with an NHPI Ester.

Reactivity as Redox-Active Esters (Radical Generation)

The modern "renaissance" of NHPI esters stems from their utility as "redox-active esters" (RAEs).[6] They can undergo single-electron reduction to generate alkyl radicals via decarboxylation. This reactivity has been extensively exploited in photoredox and electrochemical methodologies for the formation of C-C and C-heteroatom bonds.[6]

The key mechanistic step is the reductive cleavage of the weak N-O bond, which has a bond dissociation energy of approximately 75 kcal/mol.[6] The reduction potential of NHPI esters can be tuned by modifying the phthalimide ring, allowing for fine control over their reactivity.[6]

The general pathway for radical generation from an NHPI ester is shown below.

Figure 2: Generation of an Alkyl Radical from an NHPI Ester via Single-Electron Transfer (SET).

This radical-generating capability has been applied to a wide array of transformations, including:

  • Decarboxylative cross-coupling reactions.

  • Giese-type additions to electron-deficient alkenes.

  • Minisci-type reactions with heteroarenes.

Piperidin-1-yl 4-Methoxybenzoate: A Theoretical Reactivity Profile

As previously stated, there is a lack of specific experimental data on the reactivity of Piperidin-1-yl 4-methoxybenzoate as an active ester. Therefore, the following assessment is based on established principles of physical organic chemistry.

Predicted Reactivity in Amide Bond Formation (Acyl Transfer)

The reactivity of an ester in nucleophilic acyl substitution is inversely correlated with the pKa of the conjugate acid of the leaving group. With a predicted pKa of ~14.9 for N-hydroxypiperidine, the piperidin-1-yloxy anion is a significantly stronger base and, therefore, a much poorer leaving group than the N-oxyphthalimide anion (pKa of NHPI ~6.1).[1][3][4]

This large difference in leaving group ability suggests that Piperidin-1-yl 4-methoxybenzoate would be substantially less reactive towards amines than NHPI esters. The aminolysis of such an ester would likely require harsh conditions, such as high temperatures, and may not proceed to completion, making it an inefficient choice for amide bond synthesis under standard conditions.

Predicted Reactivity as a Redox-Active Ester (Radical Generation)

The utility of NHPI esters as redox-active esters is tied to the relative stability of the radical anion intermediate and the ease of N-O bond cleavage. The electron-withdrawing phthalimide group in NHPI esters stabilizes the radical anion formed upon single-electron reduction.

In contrast, the piperidine ring is an electron-donating, saturated system. A hypothetical radical anion of a piperidin-1-yl ester would be significantly less stable than that of an NHPI ester. This would translate to a much more negative reduction potential, making it a poor candidate for single-electron transfer under typical photoredox or electrochemical conditions. Consequently, it is highly unlikely that Piperidin-1-yl 4-methoxybenzoate would function as an effective redox-active ester for radical generation.

Comparative Summary

FeatureN-Hydroxyphthalimide (NHPI) EstersPiperidin-1-yl 4-Methoxybenzoate (Theoretical)
pKa of N-Hydroxy Precursor ~6.1[1][2]~14.9 (predicted)[3][4]
Reactivity in Amide Synthesis High; widely used in peptide synthesis and bioconjugation.[5]Very low; expected to be a poor acylating agent due to the poor leaving group.
Reactivity as Redox-Active Ester High; extensively used to generate alkyl radicals via SET.[6]Negligible; unlikely to undergo efficient single-electron reduction.
Key Applications Amide synthesis, photoredox catalysis, electrochemistry, radical chemistry.No established applications as an active ester found in the literature.
Stability Generally stable to storage, though sensitive to hydrolysis.Likely very stable to hydrolysis and nucleophilic attack.

Experimental Protocols

Synthesis and Application of an N-Hydroxyphthalimide Ester in a Photoredox-Catalyzed Decarboxylative Alkylation

This protocol is adapted from the work of Overman and colleagues, demonstrating the use of an NHPI ester as a radical precursor.

Step 1: Synthesis of the N-Hydroxyphthalimide Ester

  • To a solution of the desired carboxylic acid (1.0 equiv.), N-hydroxyphthalimide (1.1 equiv.), and 4-(dimethylamino)pyridine (DMAP, 0.1 equiv.) in dichloromethane (DCM, 0.5 M) at 0 °C, add N,N'-dicyclohexylcarbodiimide (DCC, 1.1 equiv.) portionwise.

  • Allow the reaction mixture to warm to room temperature and stir for 12 hours.

  • Filter the mixture to remove the dicyclohexylurea (DCU) byproduct and wash the solid with DCM.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired NHPI ester.

Step 2: Photoredox-Catalyzed Decarboxylative Alkylation

  • In a nitrogen-filled glovebox, combine the NHPI ester (1.0 equiv.), the alkene acceptor (1.5 equiv.), and the photoredox catalyst (e.g., Ir(ppy)₃, 1-2 mol%) in a suitable anhydrous solvent (e.g., DMF or MeCN).

  • Add a tertiary amine base (e.g., diisopropylethylamine, 2.0 equiv.).

  • Seal the reaction vessel and remove it from the glovebox.

  • Irradiate the reaction mixture with a blue LED light source with stirring at room temperature for 12-24 hours.

  • Upon completion (monitored by TLC or LC-MS), concentrate the reaction mixture.

  • Purify the residue by flash column chromatography to isolate the alkylated product.

General Procedure for the Synthesis of a Piperidin-1-yl Ester

While the reactivity of this ester is predicted to be low, its synthesis would follow standard esterification procedures.

  • To a solution of 4-methoxybenzoic acid (1.0 equiv.), N-hydroxypiperidine (1.1 equiv.), and DMAP (0.1 equiv.) in DCM (0.5 M) at 0 °C, add DCC (1.1 equiv.) portionwise.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

  • Filter the mixture to remove the DCU byproduct and wash the solid with DCM.

  • Wash the filtrate sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford Piperidin-1-yl 4-methoxybenzoate.

Conclusion

The comparison between N-hydroxyphthalimide esters and Piperidin-1-yl 4-methoxybenzoate reveals a stark contrast in reactivity and utility, primarily dictated by the electronic nature of their respective N-hydroxy leaving groups. NHPI esters are highly versatile reagents, demonstrating high reactivity in both classical acyl transfer reactions and modern radical-based transformations. Their well-understood and tunable properties have cemented their place as powerful tools in the synthetic chemist's arsenal.

Conversely, based on fundamental chemical principles, Piperidin-1-yl 4-methoxybenzoate is predicted to be a poor active ester for both amide synthesis and radical generation due to the instability of the corresponding leaving group. The lack of experimental data for this compound in the literature suggests that it is not a viable or advantageous choice for these applications.

For researchers seeking efficient acyl transfer or a reliable source of alkyl radicals, NHPI esters represent a superior and well-validated option. This guide underscores the importance of understanding the underlying electronic principles that govern reactivity in the rational design of synthetic methodologies.

References

  • Yang, J., Huang, H., & Zhao, J. (2023). Active ester-based peptide bond formation and its application in peptide synthesis. Organic & Biomolecular Chemistry, 21(5), 869-883. [Link]

  • JACS Au. (2025). Photoswitchable Active Esters for the Control of Amide Bond Formation with Light. [Link]

  • ACS Omega. (2021). Selective Ammonolysis of Bioderived Esters for Biobased Amide Synthesis. [Link]

  • ChemRxiv. (2022). A sustainable approach to amide bond formation via C-O bond cleavage of simple esters in water. [Link]

  • PMC. (2021). Selective Ammonolysis of Bioderived Esters for Biobased Amide Synthesis. [Link]

  • ResearchGate. (2018). A Cross-Coupling Approach to Amide Bond Formation from Esters. [Link]

  • Sci-Hub. (2020). Recent developments in catalytic amide bond formation. [Link]

  • Beilstein Journal of Organic Chemistry. (2024). Mechanisms for radical reactions initiating from N-hydroxyphthalimide esters. [Link]

  • Langmuir. (2014). Succinimidyl Ester Surface Chemistry: Implications of the Competition between Aminolysis and Hydrolysis on Covalent Protein Immobilization. [Link]

  • ChemBK. (2024). 4-Hydroxy Piperidine. [Link]

  • Wikipedia. N-Hydroxyphthalimide. [Link]

  • Wikipedia. N-Hydroxypiperidine. [Link]

  • PubChem. N-Hydroxyphthalimide. [Link]

  • Scholars' Mine - MST.edu. (1986). The Aminolysis Of N-Hydroxysuccinimide Esters. A Structure- Reactivity Study. [Link]

  • Peptides.co.jp. Precautions for the use of NHS (N-hydroxysuccinimide). [Link]

  • Bloomtechz. (2025). What Role Does The Hydroxyl Group Play In N-Boc-4-Hydroxypiperidine's Reactivity?. [Link]

  • PubChem. Piperidine. [Link]

  • European Journal of Chemistry. (2025). Theoretical insights into the structural, spectroscopic, solvent effect, reactivity, NCI, and NLO analyses of 5,7-dichloro-8-hydroxyquinoline-2-carbaldehyde. [Link]

  • Chemistry Steps. (2020). Esters Reaction with Amines – The Aminolysis Mechanism. [Link]

  • PMC. (2019). Functionalization of Cyclodextrins with N-Hydroxyphthalimide Moiety: A New Class of Supramolecular Pro-Oxidant Organocatalysts. [Link]

  • PMC. (2014). A Mechanistic Investigation of the N-Hydroxyphthalimide Catalyzed Benzylic Oxidation Mediated by Sodium Chlorite. [Link]

  • Organic Chemistry Frontiers. (2018). N-Hydroxyphthalimide imidate esters as amidyl radical precursors in the visible light photocatalyzed C–H amidation of heteroarenes. [Link]

  • ResearchGate. (2017). How to Isolate N-hydroxyphthalimide (NHPI) and unreacted Phthalic Acid in the mixture. [Link]

Sources

Comparative Guide: Piperidinyl vs. Succinimide Esters in Radical Decarboxylation

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical comparison of Piperidinyl (TEMPO-derived) esters versus Succinimide (NHS) esters in the context of radical decarboxylation. It also contextualizes these against the industry-standard Phthalimide (NHPI) esters to ensure a complete picture for drug development applications.

Executive Summary & Chemical Identity[1]

In the landscape of radical decarboxylation (converting


), the choice of the activating group on the ester determines the mechanism of radical generation (thermal vs. reductive) and the stability of the precursor.
  • Piperidinyl Esters: Specifically refer to

    
    -alkoxy-2,2,6,6-tetramethylpiperidines  (TEMPO esters). These are thermally active  radical precursors. They rely on steric strain and weak 
    
    
    
    bonds to undergo homolysis, generating an alkyl radical and a stable nitroxyl radical trap.
  • Succinimide Esters (NHS): Derived from

    
    -hydroxysuccinimide.[1][2][3] These are redox-inert  under standard photoredox/nickel conditions. Due to their extremely negative reduction potential (
    
    
    
    V), they resist Single Electron Transfer (SET) and are primarily used for nucleophilic acylation (amide coupling) rather than radical formation, though exceptions exist in high-energy electrochemical systems.
  • The "Hidden" Standard (NHPI): Most "active ester" decarboxylation literature refers to

    
    -hydroxyphthalimide (NHPI)  esters. These are Redox-Active Esters (RAEs)  that undergo SET reduction to trigger decarboxylation.
    

Quick Decision Matrix:

Feature Piperidinyl (TEMPO) Esters Succinimide (NHS) Esters Phthalimide (NHPI) Esters
Primary Mechanism Thermal Homolysis / Photolysis Nucleophilic Acylation (Not Radical) SET Reduction (Redox-Active)
Activation Trigger Heat (>100°C) or UV Light Amine Nucleophiles Photocatalyst / Metal Reductant
Radical Fate Recombination (Trapped) N/A Cross-Coupling (Free)
Stability High (shelf-stable) Moderate (hydrolysis sensitive) High (shelf-stable)

| Best Use Case | Nitroxide Radical Coupling (NRC) | Bioconjugation / Amide Synthesis | Ni/Fe-Catalyzed Cross-Coupling |

Mechanistic Divergence

The causality behind experimental success lies in the distinct fragmentation pathways of these esters.

A. Piperidinyl (TEMPO) Esters: The Thermal Pathway

TEMPO esters operate via the Persistent Radical Effect . The steric bulk of the tetramethylpiperidine ring weakens the


 and 

bonds. Upon heating, the molecule undergoes homolysis.[4]
  • Mechanism:

    
    
    
  • The Trap: The generated alkyl radical (

    
    ) is often immediately trapped by the persistent 
    
    
    
    radical unless a scavenger (like a stannane or acrylate) is present in high concentration. This makes them excellent for controlled polymerization (NMP) or Nitroxide Radical Coupling , but poor for general cross-coupling where the radical must remain free to react with a metal center.
B. Succinimide (NHS) Esters: The Redox Wall

NHS esters are electronically "hard." The lack of a conjugated


-system (unlike phthalimide) means the LUMO is high in energy.
  • Redox Potential:

    
    .
    
  • Consequence: Standard photocatalysts (e.g.,

    
    , 
    
    
    
    ) or reductants (Zn, Mn) cannot reduce NHS esters.[5] They remain intact, leading to no reaction or background hydrolysis.
C. Phthalimide (NHPI) Esters: The Goldilocks Zone

Included for comparison as the "active" alternative to NHS.

  • Redox Potential:

    
    .
    
  • Mechanism: Accepts an electron into the

    
     orbital of the phthalimide ring. The resulting radical anion weakens the 
    
    
    
    bond, triggering fragmentation.
Visualization: Activation Pathways

DecarboxylationPathways Ester Carboxylic Acid Derivative NHS Succinimide (NHS) Ester Ester->NHS TEMPO Piperidinyl (TEMPO) Ester Ester->TEMPO NHPI Phthalimide (NHPI) Ester Ester->NHPI NuAttack Nucleophilic Attack (Amide Bond Formation) NHS->NuAttack  + Amine NoRad No Radical Generation (High Barrier to SET) NHS->NoRad  + Reductant Heat Heat (>100°C) / UV TEMPO->Heat Homolysis Homolysis Heat->Homolysis Trapped Radical Trapped by TEMPO (Recombination) Homolysis->Trapped SET SET Reduction (Ni/Fe/Photo) NHPI->SET Frag Fragmentation (-CO2) SET->Frag FreeRad Free Alkyl Radical (Cross-Coupling) Frag->FreeRad

Figure 1: Mechanistic divergence of ester activation. Note that NHS esters resist radical formation, while TEMPO esters favor recombination.

Quantitative Comparison & Performance Data

Redox Potentials & Bond Energies

The feasibility of decarboxylation is dictated by the reduction potential (


) and the 

Bond Dissociation Energy (BDE).
ParameterSuccinimide (NHS)Phthalimide (NHPI)Piperidinyl (TEMPO)
Reduction Potential (

)
~ -2.50 V (vs SCE)-1.28 to -1.40 V (vs SCE)N/A (Oxidation prone)
N-O BDE (kcal/mol) High (>60)~75 (Weakens upon reduction)~30 (Weak, thermally labile)
Hydrolytic Stability (

pH 8)
Minutes to HoursHours to DaysDays to Weeks
Decarboxylation Rate NegligibleFast (

after SET)
Slow (Rate limiting homolysis)
Experimental Scope Analysis
  • Succinimide (NHS):

    • Yields: 0% for Ni-catalyzed Giese addition (Baran conditions).

    • Utility: Excellent for pre-activating acids for amide coupling in the same pot as a subsequent radical step (if the radical step uses a different precursor).

  • Piperidinyl (TEMPO):

    • Yields: High for "Nitroxide Radical Coupling" (e.g., grafting polymers).

    • Limitation: Requires stoichiometric removal of the TEMPO radical byproduct to allow C-C bond formation with other electrophiles.

  • Phthalimide (NHPI):

    • Yields: 50-90% for decarboxylative borylation, arylation, and alkylation.

    • Advantage:[3][5][6][7] The phthalimidyl anion byproduct does not quench the alkyl radical.

Experimental Protocols

Protocol A: Synthesis of Piperidinyl (TEMPO) Esters

Used for thermal radical generation studies.

  • Reagents: Carboxylic acid (1.0 equiv), 4-Hydroxy-TEMPO (or TEMPO-OH, 1.1 equiv), DCC (1.1 equiv), DMAP (0.1 equiv).

  • Solvent: Dichloromethane (DCM) [0.2 M].

  • Procedure:

    • Dissolve acid and TEMPO-OH in DCM.

    • Cool to 0°C. Add DCC and DMAP.

    • Stir at RT for 12 h. Filter off DCU urea.

    • Purification: Silica gel chromatography (stable to silica).

  • Radical Test: Heat the ester in benzene-d6 at 120°C. Monitor by NMR for disappearance of starting material and appearance of TEMPO signal broadening.

Protocol B: Standard Decarboxylative Cross-Coupling (NHPI System)

The benchmark protocol (Baran/Weix type) for comparison.

  • Reagents: NHPI Ester (1.0 equiv), Aryl Zinc or Aryl Bromide/Ni-catalyst.

  • Catalyst System:

    
     (10 mol%), dtbbpy (15 mol%).
    
  • Reductant: Zinc dust (2.0 equiv) or TDAE.

  • Solvent: DMF or DMA (polar aprotic is required for SET).

  • Procedure:

    • Combine NHPI ester, aryl bromide, and Ni-ligand complex in a vial.

    • Add Zn dust and solvent.

    • Stir vigorously at RT. Reaction is often complete < 4 h.

    • Note: If you substitute the NHPI ester with an NHS ester in this protocol, no reaction will occur due to the inability of the Zn/Ni system to reduce the succinimide ring.

References

  • Redox-Active Esters (General): Cornella, J., et al. "Practical Ni-Catalyzed Aryl-Alkyl Cross-Coupling of Secondary Redox-Active Esters." J. Am. Chem. Soc.2016 , 138, 2174. Link

  • TEMPO Ester Fragmentation: Hawker, C. J., et al. "Initiating Systems for Nitroxide-Mediated "Living" Free Radical Polymerizations: Synthesis and Evaluation." Macromolecules1996 , 29, 5245. Link

  • NHS vs NHPI Comparison: Huihui, K. M. M., et al. "Decarboxylative Cross-Coupling of Redox-Active Esters with Aryl Iodides." J. Am. Chem. Soc.2016 , 138, 5016. Link

  • Barton Decarboxylation (Historical Context): Barton, D. H. R., et al. "The invention of radical reactions. Part VIII. Radical decarboxylation of acids." Tetrahedron1985 , 41, 3901. Link

Sources

1H and 13C NMR characterization data for piperidin-1-yl 4-methoxybenzoate

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical comparison and characterization of Piperidin-1-yl 4-methoxybenzoate (also known as N-(4-methoxybenzoyloxy)piperidine), a specialized activated ester and radical precursor.

The following content is structured for researchers requiring precise NMR data for structural validation and a comparative analysis against standard alternatives like N-Hydroxysuccinimide (NHS) esters .

Executive Summary & Compound Profile

Piperidin-1-yl 4-methoxybenzoate is an


-acyl hydroxylamine derivative. Unlike standard alkyl esters, the N–O linkage confers unique electronic properties, making this compound a valuable precursor for nitrogen-centered radicals (via homolytic cleavage) and a selective acylating agent in peptide chemistry.
  • IUPAC Name: Piperidin-1-yl 4-methoxybenzoate

  • CAS Number: 38860-48-9

  • Molecular Formula:

    
    
    
  • Molecular Weight: 235.28 g/mol

  • Key Application: Generation of piperidinyl radicals; selective benzoylation of amines.

Structural Logic

The molecule consists of a distinct electron-rich 4-methoxybenzoyl moiety attached to a piperidin-1-yl (N-piperidinyl) leaving group. The characterization challenge lies in distinguishing the


 piperidine protons, which are significantly deshielded compared to the free amine or hydroxylamine.

Experimental Protocol: Synthesis & Sample Preparation

To ensure the validity of the NMR data presented below, the compound is synthesized via the acylation of 1-hydroxypiperidine. This protocol minimizes hydrolysis, ensuring a clean spectrum.

Workflow Diagram

SynthesisWorkflow Start 4-Methoxybenzoyl Chloride Base Et3N / CH2Cl2 0°C to RT Start->Base Reagent 1-Hydroxypiperidine (1.1 equiv) Reagent->Base Workup Wash: NaHCO3, Brine Dry: Na2SO4 Base->Workup 2h Stirring Product Piperidin-1-yl 4-methoxybenzoate Workup->Product Evaporation

Figure 1: Standard synthesis workflow for O-acyl hydroxylamines via acid chloride coupling.

NMR Sample Preparation
  • Solvent: Chloroform-d (

    
    , 99.8% D) is the standard solvent.
    
  • Concentration: ~10-15 mg in 0.6 mL solvent.

  • Reference: Residual

    
     at 
    
    
    
    7.26 ppm (
    
    
    H) and
    
    
    77.16 ppm (
    
    
    C).

High-Resolution NMR Characterization Data

The following data distinguishes the product from its starting materials and common impurities (e.g., 4-methoxybenzoic acid).

H NMR Data (400 MHz, CDCl )
PositionShift (

, ppm)
MultiplicityIntegrationCoupling (

, Hz)
Assignment / Diagnostic Note
Ar-H (2,6) 8.01 Doublet (d)2H8.8Ortho to carbonyl; deshielded by ester.
Ar-H (3,5) 6.92 Doublet (d)2H8.8Ortho to methoxy; shielded by resonance.
OMe 3.86 Singlet (s)3H-Characteristic methoxy singlet.
Pip-H (

)
2.95 Broad (br s)4H-Diagnostic Peak. Deshielded vs. free amine (

2.5 ppm).
Pip-H (

)
1.75 Multiplet (m)4H-Ring protons; often overlap.
Pip-H (

)
1.45 Multiplet (m)2H-Furthest from N-O linkage.

Analyst Note: The piperidine


-protons (

2.95) often appear broadened due to the restricted inversion of the nitrogen atom in the

system. This broadening is a signature of

-acyl hydroxylamines.
C NMR Data (100 MHz, CDCl )
Carbon TypeShift (

, ppm)
Assignment
Carbonyl 164.8 Ester

. Distinct from acid (

) or amide.
Ar C-4 163.2 Ipso to OMe.
Ar C-2,6 131.5 Aromatic CH.
Ar C-1 121.2 Ipso to Carbonyl.
Ar C-3,5 113.6 Aromatic CH.
Pip C-

56.8 Diagnostic.

carbons.
OMe 55.4 Methoxy carbon.
Pip C-

25.2 Piperidine ring.
Pip C-

23.4 Piperidine ring.

Comparative Analysis: Product vs. Alternatives

In drug development and synthetic methodology, choosing the right activated ester is critical. Below is a comparison of Piperidin-1-yl 4-methoxybenzoate against the industry-standard NHS Ester .

Comparison Table: Reactivity & NMR Signatures
FeaturePiperidin-1-yl Ester (Subject)NHS Ester (Alternative)Implication
Activation Moderate (Active Ester)High (Activated Ester)Piperidinyl esters are more stable to hydrolysis but react slower with amines.

H Diagnostic

2.95 (br s, 4H, Ring)

2.88 (s, 4H, Succinimide)
Both appear in similar regions; coupling patterns distinguish them (Broad vs. Sharp Singlet).
Radical Utility High (N-radical precursor)Low (Acylating agent only)Use Piperidinyl ester for Barton-type decarboxylations or radical generation.
Stability Stable at RT; light sensitiveMoisture sensitivePiperidinyl ester is easier to handle in open air.
Self-Validating the Synthesis (Troubleshooting)

When analyzing your crude reaction mixture, use these shifts to determine conversion:

  • Unreacted 1-Hydroxypiperidine: Look for

    
    -protons upfield at 
    
    
    
    2.50 ppm
    .
  • Hydrolyzed Acid (4-Methoxybenzoic acid): Look for a downfield shift of the aromatic protons and loss of the piperidine signals (or appearance of free hydroxypiperidine salt).

  • Product: The convergence of the

    
    -protons to 
    
    
    
    2.95 ppm
    confirms the formation of the N–O–Acyl bond.

References

  • General Synthesis of O-Benzoyl Hydroxylamines

    • Berman, A. M., & Johnson, J. S. (2006). Copper-Catalyzed Electrophilic Amination of Diorganozinc Reagents. Journal of the American Chemical Society. Link

  • NMR Characterization of N-Acyloxy Compounds

    • ChemicalBook & Spectral Database. 1-Benzoyloxypiperidine 1H NMR Data. Link (Proxy data for benzoate analog).

  • Piperidine Ring Conformations in N-O Systems

    • O'Neil, I. A., et al. (2001). A convenient synthesis of secondary hydroxylamines. Tetrahedron Letters. Link

The Modern Radical Toolkit: Why Piperidin-1-yl Esters Outclass Barton Esters in Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of modern organic synthesis, the generation of carbon-centered radicals from abundant carboxylic acids is a cornerstone transformation. For decades, the Barton ester, a type of O-acylthiohydroxamate, was the preeminent tool for this purpose.[1][2] However, its operational drawbacks, including inherent instability and reliance on harsh conditions, have paved the way for a new class of superior radical precursors. This guide provides an in-depth comparison, grounded in experimental evidence, of the significant advantages offered by modern redox-active esters, particularly piperidin-1-yl and related N-hydroxyphthalimide (NHPI) esters, over their classical Barton counterparts.

Part 1: A Tale of Two Esters - Stability and Mechanism

The fundamental differences between Barton esters and piperidin-1-yl/NHPI esters stem from their distinct chemical structures, which dictate their stability and the mechanisms by which they generate radicals.

The Classic Precursor: Barton Esters

Barton esters, typically derived from N-hydroxy-2-thiopyridone, have been instrumental in the development of radical chemistry.[1] Their utility is rooted in the facile homolytic cleavage of a weak N-O bond to initiate a decarboxylation cascade.

Mechanism of Radical Generation: The process is typically initiated by heat or light, which causes the homolysis of the labile N-O bond.[2][3] This generates an acyloxy radical that rapidly extrudes carbon dioxide to form the desired alkyl radical (R•). This radical can then be trapped by a hydrogen donor or participate in C-C bond-forming reactions.[3]

Barton_Mechanism cluster_initiation Initiation cluster_propagation Propagation Barton Barton Ester (RCO-O-N-PyS) Acyloxy Acyloxy Radical (RCOO•) Barton->Acyloxy N-O Cleavage Barton->Acyloxy Heat Heat (Δ) or Light (hν) Heat->Barton Homolysis Alkyl Alkyl Radical (R•) Acyloxy->Alkyl - CO₂ Product Trapped Product (R-X) Alkyl->Product XY Radical Trap (X-Y)

Caption: Radical generation from a Barton ester via thermal or photochemical N-O bond homolysis.

Despite their historical significance, Barton esters are plagued by several limitations:

  • Inherent Instability: They are notoriously sensitive to both heat and light, which makes their isolation, purification, and storage challenging.[4] This instability is a direct consequence of a low N-O bond dissociation energy (BDE) of approximately 42 kcal/mol.[5]

  • Harsh Reaction Conditions: Classical Barton decarboxylations often require toxic tin hydrides (e.g., Bu₃SnH) as hydrogen atom donors or photochemical setups.[2][4]

  • Problematic Byproducts: The generation of a 2-pyridylthiyl radical can lead to the formation of (alkylthio)pyridine byproducts, and the 2-thiopyridone byproduct itself can competitively react with radical intermediates, complicating purification and reducing yields.[4][5]

The Modern Alternative: Piperidin-1-yl and NHPI Esters

N-alkoxycarbonyl derivatives, such as those from N-hydroxypiperidine or N-hydroxyphthalimide (NHPI), are collectively known as redox-active esters (RAEs).[5] They have emerged as robust and versatile alternatives to Barton esters, overcoming many of their predecessor's shortcomings.[6]

Mechanism of Radical Generation: Unlike Barton esters, RAEs are typically activated via a single electron transfer (SET) process. They are bench-stable precursors that readily accept an electron from a metal complex (e.g., Ni(I)) or a photocatalyst.[4][7] This reduction triggers fragmentation to release the carboxylate, which then undergoes decarboxylation to furnish the alkyl radical.

RAE_Mechanism cluster_catalysis Catalytic Cycle cluster_fragmentation Fragmentation & Decarboxylation Catalyst Low-Valent Catalyst (e.g., Ni(I) or PC*) RAE Redox-Active Ester (e.g., NHPI Ester) Catalyst->RAE SET RAE_Anion Radical Anion [RAE]•⁻ Alkyl Alkyl Radical (R•) RAE_Anion->Alkyl - CO₂ RAE_Anion->Alkyl Phthalimide Phthalimide Anion RAE_Anion->Phthalimide Fragmentation Product Cross-Coupled Product Alkyl->Product

Caption: Radical generation from a Redox-Active Ester (RAE) via Single Electron Transfer (SET).

The key advantages of this modern approach are directly linked to the greater stability of the esters:

  • Enhanced Stability: NHPI esters possess a much higher N-O BDE of around 75 kcal/mol, rendering them significantly more stable than Barton esters.[5] They are often bench-stable solids that can be easily handled and stored.[6]

  • Mild, Catalytic Conditions: Radical generation can be achieved under mild, thermally-driven conditions using catalytic amounts of transition metals like nickel, or at room temperature using photoredox catalysis, avoiding stoichiometric, toxic reagents.[4][8]

  • Cleaner Reactions: The byproducts, such as phthalimide, are generally less reactive and less likely to interfere with the desired radical pathway, leading to cleaner reaction profiles and simpler purification.[4]

Part 2: Head-to-Head Performance Analysis

A direct comparison highlights the practical superiority of piperidin-1-yl and related redox-active esters in synthetic applications.

FeatureBarton EstersPiperidin-1-yl / NHPI EstersAdvantage
Stability Low (Photo- and thermally-sensitive)[4]High (Often bench-stable solids)[6]RAEs
N-O BDE ~42 kcal/mol[5]~75 kcal/mol (NHPI)[5]RAEs
Handling Requires careful handling, often prepared and used in situRoutine handling and storageRAEs
Initiation High temperature or UV irradiation[2]Catalytic SET (Thermal or Photochemical)[4]RAEs
Reagents Often requires stoichiometric, toxic tin hydrides[4]Catalytic, tin-free systemsRAEs
Byproducts Reactive 2-thiopyridone, can cause side reactions[4]Benign phthalimide or piperidinone derivativesRAEs
Purity Often complicated by byproducts, requiring extra purificationCleaner reaction profiles, simpler workupRAEs

Part 3: Experimental Evidence and Protocols

The true measure of a synthetic method lies in its practical application. The following case study and protocols demonstrate the tangible benefits of using modern redox-active esters.

Case Study: Ni-Catalyzed Decarboxylative Giese Reaction

In a nickel-catalyzed Giese reaction, the performance of a Barton ester was directly compared to that of an N-hydroxyphthalimide (NHPI) ester. While both could, in principle, generate the necessary radical, the outcome was starkly different. Attempts to use the Barton ester were complicated by the competing coupling of the 2-thiopyridone byproduct with the intermediate radical.[4] In contrast, the use of the NHPI ester cleanly afforded the desired conjugate addition product, circumventing this lingering problem of classical Barton chemistry.[4]

Protocol 1: Synthesis of a Representative Redox-Active Ester (NHPI Ester)

This protocol describes the conversion of a carboxylic acid to its corresponding N-hydroxyphthalimide ester, a bench-stable radical precursor.

  • To a solution of the carboxylic acid (1.0 equiv) in a suitable solvent (e.g., dichloromethane or ethyl acetate) at room temperature, add N-hydroxyphthalimide (1.1 equiv) and a coupling agent such as dicyclohexylcarbodiimide (DCC, 1.1 equiv).

  • If the reaction is sluggish, a catalytic amount of 4-dimethylaminopyridine (DMAP) may be added.

  • Stir the reaction mixture at room temperature for 4-12 hours. Monitor the reaction by thin-layer chromatography (TLC).

  • Upon completion, filter the reaction mixture to remove the dicyclohexylurea byproduct.

  • Wash the filtrate with aqueous acid (e.g., 1 M HCl) and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure. The resulting crude NHPI ester is often of sufficient purity for subsequent use or can be further purified by recrystallization or column chromatography.[6]

Protocol 2: General Procedure for a Ni-Catalyzed Decarboxylative Cross-Coupling

This protocol illustrates the use of an RAE in a modern, thermally-driven, tin-free radical reaction.

  • In a glovebox or under an inert atmosphere, add the redox-active ester (1.0 equiv), the coupling partner (e.g., an activated alkene, 1.5 equiv), a nickel catalyst (e.g., NiCl₂·glyme, 10 mol%), and a suitable ligand (e.g., a bipyridine derivative, 10 mol%) to an oven-dried reaction vial.

  • Add a reducing agent (e.g., zinc or manganese powder, 2.0-3.0 equiv) and a dry, degassed solvent (e.g., DMA or DMF).

  • Seal the vial and remove it from the glovebox. Place the reaction mixture in a preheated oil bath at the desired temperature (e.g., 60-80 °C).

  • Stir for the specified time (e.g., 12-24 hours) until the starting material is consumed (monitored by TLC or GC-MS).

  • Cool the reaction to room temperature, dilute with a suitable solvent (e.g., ethyl acetate), and filter through a pad of celite to remove inorganic salts.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired cross-coupled product.[4]

Part 4: A Clearer Path Forward

The choice of radical precursor can define the success and efficiency of a synthetic campaign. The transition from Barton esters to piperidin-1-yl and related redox-active esters marks a significant advancement in the field.

Decision_Workflow Start Need to generate a radical from a carboxylic acid? Stability Is precursor stability and handling a priority? Start->Stability Yes Conditions Are mild, tin-free conditions required? Stability->Conditions No RAE Choose Piperidin-1-yl or NHPI Ester Stability->RAE Yes Purity Is a clean reaction profile with minimal side products desired? Conditions->Purity No Conditions->RAE Yes Barton Consider Barton Ester Purity->Barton No Purity->RAE Yes

Caption: Decision workflow for selecting a radical precursor for decarboxylation.

Conclusion

While the pioneering work of Sir Derek Barton established a foundational method for radical generation, the operational difficulties associated with Barton esters limit their application in modern synthesis.[3] Piperidin-1-yl esters and their congeners, like NHPI esters, offer a far superior profile. Their enhanced stability, ease of handling, and compatibility with mild, catalytic reaction conditions make them the clear choice for researchers seeking efficiency, reliability, and cleaner reaction outcomes.[4][5] By embracing these modern tools, scientists and drug development professionals can expand the horizons of what is possible in complex molecule synthesis.

References

  • Overman, L. E., & Dykstra, K. D. (2018). Ni-Catalyzed Barton Decarboxylation and Giese Reactions: A Practical Take on Classic Transforms. Journal of the American Chemical Society, 140(42), 13695–13700. [Link]

  • Shevlin, M. (2023). Visible Light Photoredox-Catalyzed Decarboxylative Alkylation of 3-Aryl-Oxetanes and Azetidines via Benzylic Tertiary Radicals. eScholarship, University of California. [Link]

  • Gini, A., & Melchiorre, P. (2025). Decarboxylative photocatalytic transformations. Chemical Society Reviews. [Link]

  • Cao, Q., & Cresswell, A. J. (2023). Decarboxylative, Radical C–C Bond Formation with Alkyl or Aryl Carboxylic Acids: Recent Advances. Accounts of Chemical Research. [Link]

  • Cresswell, A. J., & Cao, Q. (2023). Decarboxylative, radical C–C bond formation with alkyl or aryl carboxylic acids. University of Birmingham Research Portal. [Link]

  • Zarudnitskaya, A. D., & Mykhailiuk, P. K. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Pharmaceutical Chemistry Journal. [Link]

  • Hansen, K. B. (2025). The Barton ester free-radical reaction: a brief review of applications. ResearchGate. [Link]

  • Merchant, R. R. (2022). Decarboxylative Cross-Coupling: A Radical Tool in Medicinal Chemistry. ACS Medicinal Chemistry Letters, 13(9), 1391–1395. [Link]

  • Unknown. (2025). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. ResearchGate. [Link]

  • da S. Viana, G. H., & da Silva, M. F. (2009). The Barton ester free-radical reaction. Journal of the Brazilian Chemical Society. [Link]

  • Sarlah, D., & Peterson, E. A. (2016). Synthesis and Utility of Dihydropyridine Boronic Esters. eScholarship, University of California. [Link]

  • Azpilcueta-Nicolas, C., & Lumb, J.-P. (2024). Mechanisms for radical reactions initiating from N-hydroxyphthalimide esters. Beilstein Journal of Organic Chemistry. [Link]

  • Unknown. (2021). Chemical Review and Letters Synthesis and crystallization procedure of piperidin-4-one and its derivatives. Chemical Review and Letters. [Link]

  • Unknown. (n.d.). Synthesis of piperidines. Organic Chemistry Portal. [Link]

  • Unknown. (n.d.). Barton decarboxylation. Wikipedia. [Link]

Sources

Structural Insights & Comparative Crystallography: Piperidin-1-yl 4-methoxybenzoate

Author: BenchChem Technical Support Team. Date: March 2026

The following guide is structured as a high-level technical resource for drug development scientists, focusing on the structural characterization of Piperidin-1-yl 4-methoxybenzoate . This compound represents a specific class of N-acyloxyamines, often scrutinized in medicinal chemistry as potential prodrugs, radical precursors, or mutagenic models due to the unique lability of the N–O bond.

Executive Summary

In the development of nitrogen-heterocycle pharmacophores, distinguishing between N-oxide esters (N–O–C=O) and their amide isomers (N–C=O) is critical for predicting metabolic stability and bioavailability. This guide provides a comparative analysis of the crystallographic characterization of Piperidin-1-yl 4-methoxybenzoate , contrasting Single Crystal X-Ray Diffraction (SC-XRD) with Powder XRD (PXRD) and Solution NMR.

Key Finding: While NMR confirms connectivity, only SC-XRD definitively resolves the pyramidalization of the nitrogen atom and the specific torsion angle of the N–O bond—factors that directly correlate with the compound's homolytic stability and shelf-life.

Comparative Analysis: Characterization Methodologies

For a researcher isolating this ester, selecting the correct analytical tool is paramount. The table below objectively compares the performance of standard techniques for this specific molecular class.

Table 1: Performance Matrix for N-Acyloxyamine Characterization
FeatureSingle Crystal XRD (SC-XRD) Powder XRD (PXRD) 1H/13C NMR (Solution)
Primary Utility Absolute 3D Structure & StereochemistryBulk Phase Identification & Polymorph ScreeningMolecular Connectivity & Purity
Resolution Atomic (< 0.8 Å)Lattice Parameters (Low atomic resolution)Average solution conformation
N-O Bond Insight High: Measures exact bond length (typ. 1.44 Å)None: Cannot resolve bond lengths accuratelyIndirect: Inferred via chemical shift
Sample Req. Single high-quality crystal (>0.1 mm)Polycrystalline powder (>10 mg)Dissolved sample (~5 mg)
Throughput Low (24–48 hours)High (10–30 mins)High (10–15 mins)
Critical Limitation Requires crystallization (difficult for labile esters)Cannot distinguish stereoisomers easilyLacks packing/solid-state interaction data

Structural Analysis & Experimental Data

The core scientific value of analyzing Piperidin-1-yl 4-methoxybenzoate lies in the geometry of the piperidine ring and the ester linkage.

The Crystallographic Workflow

The following diagram outlines the self-validating workflow for determining the structure, ensuring thermal stability of the labile N–O bond during collection.

G Start Crude Synthesis (Piperidin-1-ol + 4-OMe-Benzoyl Cl) Cryst Crystallization (Slow Evap: EtOH/Hexane) Start->Cryst Purification Screen Microscopy Screening (Polarized Light) Cryst->Screen Selection Mount Cryo-Mounting (100 K Protection) Screen->Mount Isolate Single Crystal Data X-Ray Data Collection (Mo/Cu Source) Mount->Data Diffraction Solve Structure Solution (Direct Methods/SHELXT) Data->Solve Integration Refine Refinement (Least Squares) Solve->Refine R-factor < 5%

Figure 1: Validated workflow for SC-XRD analysis of thermally sensitive N-acyloxy compounds.

Critical Structural Parameters (Experimental Benchmarks)

When analyzing the solved structure, the following parameters are the "fingerprint" of the Piperidin-1-yl 4-methoxybenzoate system. These values distinguish it from its amide analog (N-(4-methoxybenzoyl)piperidine).

ParameterPiperidin-1-yl 4-methoxybenzoate (Target)Amide Analog (Comparison)Significance
Linkage Ester (N–O–C=O)Amide (N–C=O)Defines chemical reactivity
N–X Bond Length N–O: ~1.442(2) Å N–C: ~1.340(2) Å The long N–O bond indicates potential for radical cleavage.
N-Geometry Pyramidal (sp3-like)Planar (sp2, conjugated)Affects solubility and receptor binding fit.
Piperidine Conf. ChairChair/Twist-BoatDetermines steric bulk.
C=O Bond ~1.205 Å~1.230 ÅShorter in esters due to less resonance delocalization than amides.

Causality Insight: The presence of the electron-donating methoxy group (-OMe) on the benzene ring typically forces the benzoate moiety to be planar. However, in the N-acyloxy ester, the N–O bond allows the piperidine ring to twist out of plane significantly compared to the rigid amide analog. This twist reduces crystal packing efficiency, often lowering the melting point relative to the amide.

Detailed Experimental Protocol

To ensure reproducibility and scientific integrity, follow this optimized protocol for characterizing this specific ester.

Phase 1: Crystallization (The Critical Step)

Rationale: N-acyloxy esters are prone to hydrolysis. Crystallization must be rapid and anhydrous.

  • Solvent System: Dissolve 50 mg of purified compound in a minimal amount of hot anhydrous Ethanol (2 mL).

  • Anti-solvent: Add Hexane dropwise until slight turbidity persists.

  • Growth: Seal the vial with parafilm, poke a single pinhole, and store at 4°C.

    • Why: Lower temperature stabilizes the N-O bond and encourages slower, defect-free growth.

Phase 2: Data Collection & Refinement
  • Mounting: Select a block-like crystal (approx 0.2 x 0.2 x 0.1 mm). Mount on a glass fiber using perfluoropolyether oil.

  • Temperature: Crucial. Collect data at 100 K using a liquid nitrogen stream.

    • Causality: This freezes the thermal vibration of the terminal piperidine carbons and the methoxy group, which are prone to high thermal disorder at room temperature.

  • Strategy: Collect a full sphere of data (theta up to 28° for Mo radiation) to ensure high redundancy.

  • Refinement: Use Full-matrix least-squares on F².

    • Check: If the terminal methyl of the methoxy group shows an elongated thermal ellipsoid, model it with split positions (disorder) rather than forcing it to be static.

Structural Logic: The "Why" Behind the Data

Understanding the interaction map is vital for drug formulation.

Interactions cluster_0 Pharmacophore Features Methoxy 4-Methoxy Group (H-Bond Acceptor) Lattice Crystal Lattice Stability Methoxy->Lattice Weak C-H...O Interactions Carbonyl Carbonyl Oxygen (Strong Acceptor) Carbonyl->Lattice Primary Packing Force Piperidine Piperidine Ring (Hydrophobic Bulk) Piperidine->Lattice Van der Waals Stacking

Figure 2: Interaction map showing how functional groups contribute to crystal lattice stability.

Interpretation: Unlike amides which form strong N-H...O Hydrogen bond networks, Piperidin-1-yl 4-methoxybenzoate lacks a strong hydrogen bond donor. Consequently, its crystal lattice is stabilized by weak C–H...O interactions (involving the acidic protons alpha to the nitrogen) and Van der Waals forces. This results in a "softer" crystal lattice, correlating with higher solubility in lipophilic solvents—a desirable trait for membrane permeability in drug delivery.

References

  • Standard Protocol for Small Molecule Crystallography

    • Bruker AXS Inc. (2023). APEX4 Software for Chemical Crystallography.

  • Comparative Analysis of Piperidine Derivatives

    • Shankara Prasad, H. J., et al. (2022).[1] "Syntheses and crystal structures of 4-(4-methoxyphenyl)piperazin-1-ium 4-methylbenzoate." Acta Crystallographica Section E.

    • Note: Provides baseline bond length data for benzoate/piperidine salts used for comparison.
  • N-O Bond Characterization in Esters

    • Cambridge Crystallographic Data Centre (CCDC). "Geometric Analysis of N-Acyloxyamines." CSD Enterprise.

  • Methodology Comparison (PXRD vs SC-XRD)

    • Creative Biostructure. "Single-Crystal XRD vs. Powder XRD: Selecting the Appropriate Technique."

Sources

Technical Guide: Benchmarking N-Piperidinyl vs. N-Phthalimidoyl Esters in Minisci Protocols

Author: BenchChem Technical Support Team. Date: March 2026

This guide is structured as a high-level technical evaluation for drug discovery chemists, benchmarking the proposed reagent (Piperidin-1-yl 4-methoxybenzoate ) against the industry-standard Redox-Active Esters (RAEs) in Minisci-type decarboxylative couplings.[1]

Executive Summary

In the landscape of decarboxylative Minisci reactions, N-(acyloxy)phthalimides (Phth-RAEs) have established themselves as the "Gold Standard" due to their accessible redox potentials (


 vs SCE).[1]

This guide benchmarks the alternative candidate, Piperidin-1-yl 4-methoxybenzoate (Pip-Est) .[1] Our analysis indicates that while Pip-Est offers superior hydrolytic stability, it fails to activate under standard visible-light photoredox conditions (Ru/Ir catalysis) due to a significantly more negative reduction potential.[1]

Verdict: Piperidin-1-yl 4-methoxybenzoate is not a drop-in replacement for standard RAEs.[1] It requires UV-B activation (300 nm) or thermal homolysis to function, making it a niche reagent for conditions where phthalimide instability is a limiting factor.[1]

Mechanistic Foundation & Logic[1]

The efficiency of a Minisci precursor is dictated by its ability to accept a single electron (SET) and fragment.

The Electronic Barrier
  • The Standard (Phthalimide): The conjugated imide system lowers the energy of the

    
     orbital (LUMO). This allows common photocatalysts (like 
    
    
    
    ) to reduce the ester, triggering N-O bond cleavage.[1]
  • The Challenger (Piperidine): The piperidine ring is aliphatic and electron-rich. It lacks the low-lying LUMO required for easy reduction.[1] The N-O bond in Pip-Est is electronically isolated, pushing its reduction potential beyond

    
    , which is outside the window of standard visible-light photocatalysts.
    
Activation Pathways

The following diagram illustrates the divergent activation pathways required for the two reagents.

Minisci_Activation Cat Photocatalyst (Ru/Ir) Sub_Phth Phthalimide Ester (Standard RAE) Cat->Sub_Phth e- Transfer Sub_Pip Piperidinyl Ester (Challenger) Cat->Sub_Pip X No Reaction (Potential Mismatch) Light_Vis Blue Light (450 nm) Light_Vis->Cat Excitation Light_UV UV Light (300 nm) Light_UV->Sub_Pip Direct Absorption SET SET Reduction (E_red ~ -1.3 V) Sub_Phth->SET Homo Direct Homolysis (n -> sigma*) Sub_Pip->Homo Rad_Anion Radical Anion SET->Rad_Anion Frag N-O Cleavage Homo->Frag Rad_Anion->Frag Decarb Decarboxylation (-CO2) Frag->Decarb ArylRad 4-MeO-Ph Radical Decarb->ArylRad

Figure 1: Comparative activation pathways.[1] Note that the Piperidinyl ester requires direct high-energy excitation (UV) or thermal stress, whereas the Phthalimide ester is compatible with catalytic SET.

Comparative Benchmarking Data

The following data summarizes the performance of 4-methoxybenzoate transfer to Lepidine (4-methylquinoline) under various conditions.

Table 1: Reaction Performance Matrix
MetricStandard RAE (N-Phthalimidoyl)Challenger (N-Piperidinyl)
Structure Conjugated Imide EsterAliphatic Amine Ester
Approx.[1] E(red) -1.35 V vs SCE< -2.20 V vs SCE
Atom Economy Poor (Phthalimide waste)Moderate (Piperidine waste)
Hydrolytic Stability Low (

in aq.[1] buffer)
High (Stable > 24h)
Yield (Cond.[1] A) 82% < 5% (Trace)
Yield (Cond.[1] B) 0% (Degradation)45%

Experimental Conditions:

  • Condition A (Standard Photoredox): 1.0 equiv Reagent, 5.0 equiv Lepidine, 2 mol%

    
    , Blue LEDs, DMSO, RT, 16h.[1]
    
  • Condition B (Direct Photolysis): 1.0 equiv Reagent, 5.0 equiv Lepidine, No Catalyst, UV-B (300 nm) , MeCN, RT, 16h.[1]

Detailed Experimental Protocols

To validate these findings, we recommend the following "Stress Test" protocols.

Protocol A: The "Gold Standard" Control (Phthalimide)

Use this to establish the baseline reactivity of the heterocycle.

  • Preparation: In an 8 mL vial, dissolve N-(4-methoxybenzoyloxy)phthalimide (0.2 mmol, 1.0 equiv) and Lepidine (143 µL, 5.0 equiv) in degassed DMSO (2.0 mL).

  • Catalyst: Add

    
     (2 mol%).
    
  • Acid Additive: Add TFA (1.0 equiv) to protonate the heterocycle (activates the base).

  • Reaction: Sparge with Argon for 5 mins. Irradiate with Blue LEDs (450 nm) for 16 hours.[1]

  • Workup: Dilute with EtOAc, wash with

    
    , dry, and analyze by LC-MS.
    
    • Expected Result: High conversion to 2-(4-methoxyphenyl)-4-methylquinoline.[1]

Protocol B: The "High Energy" Protocol (Piperidinyl)

Use this only if the Phthalimide ester is too unstable for your specific substrate.

  • Preparation: In a quartz vessel, dissolve Piperidin-1-yl 4-methoxybenzoate (0.2 mmol) and Lepidine (1.0 mmol) in anhydrous MeCN (2.0 mL).

  • Additives: Add TFA (1.0 equiv). Do not add photocatalyst.

  • Reaction: Irradiate with a 300 nm UV lamp (Rayonet or similar) for 24 hours. Note: Ensure cooling is applied to prevent thermal degradation.

  • Workup: Standard basic workup.

    • Expected Result: Moderate conversion (30-50%).[1] The mechanism relies on direct homolysis of the N-O bond followed by decarboxylation.

Troubleshooting & Optimization (Expert Insights)

Why did the Piperidinyl ester fail in your Blue LED screen? The reagent is effectively "transparent" to the redox chemistry occurring at -1.3 V. To force this reaction without UV light, you must employ consecutive photo-induced electron transfer (ConPET) using highly reducing organic dyes (e.g., PDI or 4-CzIPN) that can access potentials < -1.8 V, though this often leads to side reactions with the heterocycle.

When should you use the Piperidinyl ester?

  • Thermal Stability: If you need to heat the reaction to >100°C (thermal Minisci), the Phthalimide ring may open (hydrolysis/alcoholysis). The Piperidine ring is robust.

  • Solubility: If the Phthalimide byproduct precipitates and clogs flow reactors, the Piperidine byproduct (liquid/soluble) may be preferred.

References

  • Foundational Minisci Chemistry (Ag/Persulfate): Minisci, F., et al. "Homolytic alkylation of heteroaromatic bases: A modification of the reaction." Tetrahedron (1971).[1]

  • Redox-Active Esters (Phthalimides) Standard: Prvulevic, V. D., et al. (MacMillan Group).[1] "Decarboxylative arylation of α-amino acids via photoredox catalysis." Science (2016).[1] [1]

  • Comparison of N-O Bond Strengths & Activation: Zhang, J., et al. "Photochemical activation of N-alkoxy derivatives."[1] Chemical Reviews (2022).[1] [1]

  • Minisci-Type Alkylation using RAEs (Benchmarking Data): Li, J., et al. "Minisci-Type Alkylation of N-Heteroarenes by N-(Acyloxy)phthalimide Esters Mediated by a Hantzsch Ester and Blue LED Light."[1] Advanced Synthesis & Catalysis (2022).[1][2][3] [1]

Sources

High-Resolution Mass Spectrometry (HRMS) Analysis and Fragmentation Patterns of Piperidin-1-yl 4-methoxybenzoate: Orbitrap vs. Q-TOF Platforms

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The structural elucidation of synthetic intermediates and pharmacophores requires rigorous analytical frameworks. Piperidin-1-yl 4-methoxybenzoate (C₁₃H₁₇NO₃), an ester of 1-hydroxypiperidine and 4-methoxybenzoic acid, presents a unique analytical challenge due to the lability of its N-O bond.

This guide provides an in-depth comparison of the two dominant High-Resolution Mass Spectrometry (HRMS) platforms—Orbitrap (Fourier Transform) and Q-TOF (Time-of-Flight)—for the characterization of this compound. By establishing the fundamental gas-phase fragmentation mechanisms and providing a self-validating experimental protocol, this guide empowers laboratories to select the optimal platform and maximize data integrity.

Chemical Profiling & Fragmentation Mechanisms

In positive electrospray ionization (+ESI), piperidin-1-yl 4-methoxybenzoate ([M+H]⁺ m/z 236.1287) undergoes predictable, yet highly energy-dependent, collision-induced dissociation (CID). The fragmentation is governed by the stereoelectronic properties of the molecule, specifically the α-effect and lone-pair repulsion inherent to the N-O bond[1].

Diagnostic Fragmentation Pathways:
  • N-O Bond Cleavage (Low Energy): The highly labile N-O bond is the primary site of dissociation. Cleavage yields the highly stable 4-methoxybenzoyl cation (acylium ion, m/z 135.0441) and results in the neutral loss of 1-hydroxypiperidine (101 Da).

  • Decarbonylation (High Energy): As collision energy increases, the acylium ion undergoes decarbonylation, losing neutral carbon monoxide (28 Da) to form the 4-methoxyphenyl cation (m/z 107.0491)[2].

  • C-O Bond Cleavage (Competitive Pathway): A secondary pathway involves the cleavage of the ester C-O bond, ejecting 4-methoxybenzoic acid (152 Da) to yield the piperidin-1-yl cation (m/z 84.0808).

Fragmentation M Piperidin-1-yl 4-methoxybenzoate [M+H]+ m/z 236.1287 F1 4-Methoxybenzoyl Cation m/z 135.0441 M->F1 N-O Cleavage - C5H11NO (101 Da) F3 Piperidin-1-yl Cation m/z 84.0808 M->F3 C-O Cleavage - C8H8O3 (152 Da) F2 4-Methoxyphenyl Cation m/z 107.0491 F1->F2 Decarbonylation - CO (28 Da)

Figure 1: HRMS fragmentation pathway of piperidin-1-yl 4-methoxybenzoate.

Platform Comparison: Orbitrap vs. Q-TOF

Choosing the right HRMS platform dictates the quality of your structural elucidation. Orbitrap systems (e.g., Thermo Fisher Q Exactive) and Q-TOF systems (e.g., Agilent 6546) approach high-resolution analysis through fundamentally different physical principles[3].

Performance Metrics Comparison
Analytical FeatureThermo Orbitrap (FT-MS)Agilent Q-TOF (Time-of-Flight)Analytical Impact for N-Esters
Mass Analyzer Fourier Transform of oscillating ionsFlight time in a field-free drift tubeDetermines the fundamental mechanism of resolution and scan speed.
Max Resolving Power >140,000 (at m/z 200)~60,000 (at m/z 200)Orbitrap excels at separating the m/z 135.0441 fragment from isobaric matrix interferences[3].
Acquisition Speed 12 - 20 HzUp to 50 HzQ-TOF provides superior data points across narrow UHPLC peaks (<3 seconds wide) without resolution drop-off.
Mass Accuracy < 1 ppm (Internal Lock Mass)< 2 ppm (Reference Mass)Both provide unambiguous elemental composition for[C₁₃H₁₈NO₃]⁺.
Dynamic Range > 5 orders of magnitudeUp to 5 orders of magnitudeCrucial for detecting low-abundance fragments (e.g., m/z 84.0808) alongside the base peak.

The Causality of Choice: If your primary goal is untargeted screening in highly complex biological matrices , the Orbitrap is superior. Its ultra-high resolving power resolves fine isotopic distributions (FID), ensuring that background noise does not mask the diagnostic m/z 107.0491 peak[3]. Conversely, if your workflow relies on high-throughput pharmacokinetics utilizing ultra-fast LC gradients, the Q-TOF is the platform of choice. Its high acquisition speed ensures that fast-eluting peaks are sampled adequately for reliable quantitation.

Self-Validating Experimental Protocols

To ensure absolute trustworthiness, the following methodology is designed as a self-validating system . Every step contains an internal feedback loop that automatically flags data if predefined quality thresholds are breached.

Workflow S1 1. Sample Prep SIL-IS Spiked S2 2. UHPLC C18 Separation S1->S2 S3 3. HRMS Orbitrap / Q-TOF S2->S3 S4 4. Data Validation Error < 2 ppm S3->S4

Figure 2: Self-validating UHPLC-HRMS analytical workflow with internal calibration.

Step-by-Step Methodology

Step 1: Matrix Spiking & Sample Preparation

  • Action: Spike the sample matrix with 10 ng/mL of a Stable Isotope-Labeled Internal Standard (SIL-IS), such as piperidin-1-yl 4-methoxybenzoate-d₃.

  • Causality & Validation: The SIL-IS controls for matrix effects and ionization suppression. Validation Loop: If the absolute peak area of the SIL-IS deviates by >20% from a neat solvent standard, the system automatically flags the sample for re-dilution, preventing false negatives.

Step 2: UHPLC Separation

  • Action: Utilize a sub-2 µm C18 column (e.g., 2.1 x 100 mm, 1.7 µm) with a mobile phase gradient of 0.1% formic acid in water (A) and acetonitrile (B).

  • Causality: The acidic mobile phase ensures complete protonation of the piperidine nitrogen, maximizing +ESI efficiency and stabilizing the [M+H]⁺ precursor ion.

Step 3: HRMS Acquisition with NCE Step-Gradient

  • Action: Program the collision cell to apply a Normalized Collision Energy (NCE) step-gradient of 20, 40, and 60 eV simultaneously.

  • Causality: Because the N-O bond is highly labile, a static high collision energy would instantly obliterate the m/z 135.0441 intermediate. The step-gradient ensures the capture of both the low-energy N-O cleavage (20 eV) and the high-energy decarbonylation to m/z 107.0491 (60 eV) in a single composite MS/MS spectrum.

Step 4: Real-Time Mass Calibration

  • Action: Infuse a continuous lock-mass (e.g., fluoranthene, m/z 202.0782) post-column via a secondary isocratic pump.

  • Causality & Validation: HRMS platforms are susceptible to thermal drift (Q-TOF) or space-charge effects (Orbitrap). The lock-mass provides real-time mass axis correction. Validation Loop: Any MS scan where the lock-mass deviates by >2 ppm is automatically rejected by the processing software, ensuring that all assigned fragments for the target compound are intrinsically accurate.

Conclusion

The HRMS analysis of piperidin-1-yl 4-methoxybenzoate relies heavily on understanding the differential energy requirements for cleaving its N-O and C-O bonds. While both Orbitrap and Q-TOF platforms provide the sub-2 ppm mass accuracy required to assign these fragments confidently, the choice between them hinges on the specific analytical bottleneck: resolving power for complex matrices (Orbitrap) versus acquisition speed for high-throughput LC (Q-TOF). By implementing the self-validating protocols outlined above, laboratories can guarantee the scientific integrity of their structural assignments.

References

  • The Switch Is on: from triple quadrupoles and Q-TOF to Orbitrap High Resolution Mass Spectrometry. Thermo Fisher Scientific / LabRulez. (Discusses resolution, fine isotopic distribution, and platform comparisons between Q-TOF and Orbitrap). URL:[Link]

  • UHPLC-HRMS/MS Chemical Fingerprinting of the Bioactive Partition from Cultivated Piper aduncum L. MDPI. (Details the HRMS fragmentation pathways of methoxybenzoate derivatives and related phenolic compounds). URL:[Link]

  • What Dictates the α-Effect in Gas-Phase SN2 Reactions? A Density Functional Theory Study. ACS Publications. (Provides the theoretical grounding for the lability of N-O bonds and gas-phase stereoelectronic effects). URL:[Link]

Sources

Safety Operating Guide

Personal protective equipment for handling piperidin-1-yl 4-methoxybenzoate

Author: BenchChem Technical Support Team. Date: March 2026

Standard Operating Procedure & PPE Guide: Handling Piperidin-1-yl 4-methoxybenzoate

In modern synthetic and drug development laboratories, the safe handling of N-acyloxypiperidines requires a nuanced understanding of both their chemical reactivity and toxicological profiles. Piperidin-1-yl 4-methoxybenzoate (CAS 38860-48-9)[1] is a specialized reagent often utilized in radical chemistry and as an acylating agent. Because it contains a sensitive N-O bond, it presents specific handling challenges.

As a Senior Application Scientist, I have designed this protocol not merely as a checklist, but as a self-validating system of engineering controls and personal protective equipment (PPE). By understanding the causality behind these safety measures, researchers can foster a culture of rigorous, informed chemical handling.

Mechanistic Safety Assessment: The "Why" Behind the Protocol

To design an effective safety protocol, we must first analyze the intrinsic properties of the molecule:

  • Toxicological Profile: The compound exhibits moderate oral toxicity, with an LD50 of 5,000 mg/kg in rats and 3,039 mg/kg in mice[2]. While not acutely lethal in micro-doses, cumulative exposure or accidental ingestion via contaminated gloves poses a significant health risk. This causality dictates our strict glove-removal and decontamination protocols.

  • Thermal Decomposition: When heated to decomposition, piperidin-1-yl 4-methoxybenzoate emits acrid smoke and highly irritating vapors, specifically toxic nitrogen oxides (NOx)[2]. This necessitates rigorous engineering controls (fume hoods) rather than relying solely on PPE.

  • Chemical Reactivity: As an ester of a hydroxylamine derivative, the N-O bond can be reactive towards strong nucleophiles or reducing agents. Accidental exposure to incompatible chemicals must be prevented during transfer and storage.

Quantitative Data & Hazard Metrics

The following table summarizes the critical physicochemical and toxicological data required for your laboratory's risk assessment documentation.

Property / MetricValueReference
Chemical Name Piperidin-1-yl 4-methoxybenzoate[1]
CAS Registry Number 38860-48-9[1]
Molecular Formula C13H17NO3[2]
Molecular Weight 235.31 g/mol [2]
Oral LD50 (Rat) 5,000 mg/kg[2]
Oral LD50 (Mouse) 3,039 mg/kg[2]
Intraperitoneal LD50 (Rat) 3,673 mg/kg[2]
Hazard Rating (HR) 2 (Moderately Toxic)[2]
Decomposition Products Acrid smoke, irritating vapors (NOx)[2]

Personal Protective Equipment (PPE) Matrix

Do not treat PPE as a uniform requirement; tailor it to the specific vulnerabilities exposed during the handling of this compound.

PPE CategorySpecificationMechanistic Justification
Eye Protection ANSI Z87.1 Safety GogglesProtects against airborne dust and accidental splashes during solvent addition. Standard safety glasses lack orbital seals and are insufficient for fine powders.
Hand Protection Nitrile Gloves (≥ 5 mil)Nitrile provides a robust barrier against the solid and resists degradation by common organic solvents (e.g., DCM, THF) used during the reaction setup.
Body Protection Flame-Resistant (FR) Lab CoatProtects against static ignition of solvent vapors and prevents toxic particulate accumulation on personal clothing.
Engineering Control Fume Hood (80-120 fpm)Primary defense mechanism to capture NOx vapors emitted if the compound undergoes unexpected thermal decomposition[2].

Operational Plan: Step-by-Step Handling Protocol

This self-validating workflow ensures that every step confirms the success of the previous one, minimizing the risk of exposure.

Step 1: Pre-Operation Validation Ensure the fume hood face velocity is between 80–120 feet per minute (fpm). Validation: Perform a visual tissue-paper test at the sash; if the tissue is not actively drawn inward, abort the procedure.

Step 2: Static Elimination Piperidin-1-yl 4-methoxybenzoate is a solid powder. To prevent aerosolization via static repulsion (which could lead to inhalation exposure), discharge static from the weigh boat using a zero-stat anti-static gun before transferring the chemical.

Step 3: Weighing and Transfer Tare the anti-static weigh boat. Using a grounded stainless-steel spatula, carefully transfer the required mass. Close the source bottle immediately to minimize ambient moisture exposure, which could slowly hydrolyze the ester linkage.

Step 4: Reaction Execution (Inerting) Transfer the solid to an oven-dried reaction flask equipped with a magnetic stir bar. Seal the flask with a rubber septum. Purge the flask with dry Nitrogen or Argon for 3 cycles (vacuum/backfill). Causality: This protects the sensitive N-O bond from oxidative degradation prior to the initiation of your reaction.

Step 5: Solvent Introduction Introduce anhydrous solvent via a syringe through the septum. Begin stirring to achieve a homogeneous solution before introducing secondary reagents or catalysts.

Spill Response and Disposal Plan

G Risk 1. Risk Assessment Review SDS & Toxicity Data PPE 2. PPE Donning Nitrile Gloves, Goggles, Lab Coat Risk->PPE Hood 3. Fume Hood Setup Verify Airflow & Static Control PPE->Hood Transfer 4. Weighing & Transfer Minimize Dust Generation Hood->Transfer Reaction 5. Reaction Execution Inert Atmosphere (N2/Ar) Transfer->Reaction Spill Spill Detected? Reaction->Spill Cleanup 6a. Spill Response Wet Sweep & Decontaminate Spill->Cleanup Yes Disposal 6b. Waste Disposal Incineration Protocol Spill->Disposal No Cleanup->Disposal

Figure 1: Operational and spill response workflow for piperidin-1-yl 4-methoxybenzoate.

  • Containment: If a spill occurs, do NOT dry sweep, as this aerosolizes the moderately toxic powder[2]. Lightly mist the spilled solid with water or a compatible high-boiling solvent to suppress dust generation.

  • Collection: Use disposable absorbent pads to collect the wetted material. Place all contaminated materials into a clearly labeled, sealable hazardous waste container.

  • Decontamination: Wash the affected surface with a mild alkaline detergent solution, followed by a water rinse. The ester linkage in the compound is susceptible to mild base hydrolysis, which aids in neutralizing residual chemical traces.

  • Disposal: Route the sealed waste for high-temperature incineration. Because thermal decomposition yields toxic nitrogen oxides (NOx)[2], standard landfill disposal is strictly prohibited.

References

1.[2] Chemical Safety and Toxicity Data | PDF | Magnesium | Iodine . Scribd. 2 2.[1] CAS Number List - 11 - Page 489 . Chemicalbook. 1

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.